molecular formula C18H23NO3 B1203651 Isoxsuprine CAS No. 395-28-8

Isoxsuprine

Katalognummer: B1203651
CAS-Nummer: 395-28-8
Molekulargewicht: 301.4 g/mol
InChI-Schlüssel: BMUKKTUHUDJSNZ-HBUWYVDXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isoxsuprine is a beta-adrenergic receptor agonist that functions as a vasodilator and a tocolytic agent, making it a compound of interest in various pharmacological research areas . Its mechanism of action involves direct relaxation of vascular and uterine smooth muscle . It acts as a beta-2 adrenergic agonist and also possesses alpha-adrenergic receptor antagonistic properties, leading to increased blood flow, particularly in skeletal muscle arteries . Historically, it has been used in human medicine for treating peripheral vascular diseases and premature labor, though clinical studies on its efficacy for the latter have shown mixed results . In research, this compound hydrochloride is a valuable tool for studying cerebrovascular insufficiency and models of ischemic stroke . Recent scientific investigations have explored its potential as a neuroprotective agent. It acts as an NMDA receptor antagonist, and studies in rat models have demonstrated its ability to reduce infarct volume following ischemic events . Innovative research is also focused on overcoming the challenges of its low oral bioavailability and short half-life. For instance, novel formulations such as this compound-loaded liposomes for nasal delivery are being developed to enhance brain targeting and therapeutic outcomes in the treatment of ischemic stroke, especially in diabetic patients . In veterinary research, this compound is utilized for its uterine relaxant effects during procedures like cesarean sections in animal models, helping to improve fetal outcomes . Researchers value this compound for its multifaceted pharmacology, which enables studies in vascular biology, obstetrics, and neurology. This product is provided as this compound hydrochloride (CAS Number 579-56-6) and is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

CAS-Nummer

395-28-8

Molekularformel

C18H23NO3

Molekulargewicht

301.4 g/mol

IUPAC-Name

4-[(1S,2R)-1-hydroxy-2-[[(2R)-1-phenoxypropan-2-yl]amino]propyl]phenol

InChI

InChI=1S/C18H23NO3/c1-13(12-22-17-6-4-3-5-7-17)19-14(2)18(21)15-8-10-16(20)11-9-15/h3-11,13-14,18-21H,12H2,1-2H3/t13-,14-,18-/m1/s1

InChI-Schlüssel

BMUKKTUHUDJSNZ-HBUWYVDXSA-N

Kanonische SMILES

CC(COC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O

melting_point

103.0 °C

Andere CAS-Nummern

395-28-8

Synonyme

Duvadilan
Hydrochloride, Isoxsuprine
Isoxsuprine
Isoxsuprine Hydrochloride

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Vascular Smooth Muscle Relaxant Effects of Isoxsuprine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxsuprine is a vasodilating agent with a multifaceted mechanism of action on vascular smooth muscle. Traditionally classified as a β-adrenergic agonist, recent evidence reveals a more complex pharmacological profile. This technical guide provides a comprehensive overview of the core mechanisms underlying this compound-induced vasodilation, including its interactions with adrenergic receptors, blockade of calcium channels, and modulation of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) and hydrogen sulfide (H₂S)/ATP-sensitive potassium channel (K-ATP) pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades involved to support further research and drug development efforts in the field of vascular pharmacology.

Core Mechanisms of Action

The vasodilatory effect of this compound on vascular smooth muscle is not attributed to a single pathway but rather a synergistic combination of several mechanisms. These include direct actions on receptors and ion channels, as well as the stimulation of endothelial-derived relaxing factor pathways.

Adrenergic Receptor Modulation

While historically considered a β₂-adrenergic receptor agonist, recent findings suggest that this compound's vasodilatory action in some vascular beds, such as the rat aorta and equine digital artery, may be independent of β₂-adrenoceptor stimulation. In fact, studies have shown that the β-adrenoceptor antagonist propranolol does not significantly alter the vasodilatory effect of this compound in these tissues.[1]

Conversely, there is substantial evidence for this compound's role as an α₁-adrenoceptor antagonist. This blockade inhibits the vasoconstrictor effects of endogenous catecholamines like norepinephrine, contributing significantly to its overall vasodilatory effect.[2]

L-type Calcium Channel Blockade

A pivotal and more recently discovered mechanism is the ability of this compound to block L-type voltage-dependent calcium channels (LVCCs). By inhibiting the influx of extracellular calcium into vascular smooth muscle cells, this compound reduces the availability of calcium required for the activation of the contractile machinery, leading to muscle relaxation and vasodilation.[1]

Activation of Endothelial-Derived Relaxing Factor Pathways

Recent research has illuminated the significant contribution of endothelial-derived factors to this compound's mechanism of action. Specifically, this compound has been shown to activate the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) and the hydrogen sulfide (H₂S)/ATP-sensitive potassium (K-ATP) channel pathways.[1][3]

  • NO/cGMP Pathway: this compound stimulates the production of NO in endothelial cells. NO then diffuses to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of GTP to cGMP, which in turn activates protein kinase G (PKG), leading to a cascade of events that promote vasodilation.

  • H₂S/K-ATP Pathway: this compound has been found to increase the production of H₂S in vascular tissue.[1] H₂S is a gasotransmitter that can induce hyperpolarization of the vascular smooth muscle cell membrane by activating K-ATP channels, leading to the closure of voltage-gated calcium channels and subsequent vasodilation.

Interestingly, studies have indicated that the prostacyclin (PGI₂)/cyclic adenosine monophosphate (cAMP) and the carbon monoxide (CO)/cGMP pathways do not appear to be significantly involved in this compound-induced vasodilation.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from experimental studies on the mechanism of action of this compound.

ParameterValueSpecies & TissueReference
Vasodilator Potency
EC₅₀0.046 ± 0.004 µMRat Aorta[1]
log EC₅₀-6.33Equine Digital Artery[2]
α₁-Adrenoceptor Blockade
pK₋B6.90Equine Digital Artery[2]
L-type Calcium Channel Blockade
EC₅₀ Shift for CaCl₂0.0004459 M to 0.003256 MRat Aorta[1]
H₂S Production
Fold Increase~2-foldRat Aorta Homogenates[1]
β-Adrenoceptor Affinity
Relative Affinity100 times lower than isoprenalineFowl Caecum[2]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound-induced vasodilation.

Overview of this compound's Mechanisms of Action

Isoxsuprine_Mechanisms cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell cluster_Endothelium Endothelial Cell This compound This compound Alpha1_Receptor α₁-Adrenoceptor This compound->Alpha1_Receptor Blocks L_Ca_Channel L-type Ca²⁺ Channel This compound->L_Ca_Channel Blocks eNOS eNOS This compound->eNOS Activates CSE CSE This compound->CSE Activates Contraction Contraction Alpha1_Receptor->Contraction Stimulates L_Ca_Channel->Contraction Ca²⁺ Influx K_ATP_Channel K-ATP Channel Hyperpolarization Hyperpolarization K_ATP_Channel->Hyperpolarization sGC sGC cGMP cGMP sGC->cGMP Relaxation Relaxation PKG PKG cGMP->PKG Activates PKG->Relaxation Hyperpolarization->L_Ca_Channel Inhibits Ca²⁺ Influx Hyperpolarization->Relaxation NO NO eNOS->NO H2S H₂S CSE->H2S NO->sGC Activates H2S->K_ATP_Channel Activates

Caption: Overview of this compound's multiple mechanisms on vascular cells.

NO/cGMP Signaling Pathway

NO_cGMP_Pathway cluster_Endothelium Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell This compound This compound eNOS eNOS This compound->eNOS Activates NO NO eNOS->NO L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses and Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP Activates Ca_Channels ↓ Intracellular Ca²⁺ PKG->Ca_Channels Relaxation Relaxation MLCP->Relaxation Ca_Channels->Relaxation

Caption: this compound-induced activation of the NO/cGMP pathway.

H₂S/K-ATP Signaling Pathway

H2S_KATP_Pathway cluster_Endothelium Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell This compound This compound CSE Cystathionine γ-lyase (CSE) This compound->CSE Activates H2S H₂S CSE->H2S L_Cysteine L-Cysteine L_Cysteine->CSE K_ATP_Channel ATP-sensitive K⁺ Channel (K-ATP) H2S->K_ATP_Channel Diffuses and Activates Hyperpolarization Hyperpolarization K_ATP_Channel->Hyperpolarization K⁺ Efflux L_Ca_Channel L-type Ca²⁺ Channel Hyperpolarization->L_Ca_Channel Inhibits Ca_Influx ↓ Ca²⁺ Influx L_Ca_Channel->Ca_Influx Relaxation Relaxation Ca_Influx->Relaxation

Caption: this compound-induced activation of the H₂S/K-ATP pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Isolated Rat Aorta Vasodilation Assay

This protocol is used to assess the direct vasodilatory effect of this compound on vascular smooth muscle.

4.1.1. Tissue Preparation

  • Male Wistar rats (250-300 g) are euthanized by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • The thoracic aorta is carefully excised and placed in cold (4°C) Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1).

  • The aorta is cleaned of adhering fat and connective tissue and cut into rings of 2-3 mm in length.

  • For endothelium-denuded experiments, the endothelium can be removed by gently rubbing the intimal surface with a fine wire. Endothelial removal is confirmed by the absence of a relaxant response to acetylcholine (1 µM) in pre-contracted rings.

4.1.2. Experimental Setup

  • Aortic rings are mounted between two stainless steel hooks in an isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

  • One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer to record changes in tension.

  • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2 g, with the buffer being changed every 15-20 minutes.

4.1.3. Vasodilation Protocol

  • After equilibration, the rings are pre-contracted with a submaximal concentration of a vasoconstrictor, typically phenylephrine (1 µM) or KCl (60 mM).

  • Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the organ bath.

  • The relaxation response is recorded as a percentage of the pre-contraction induced by the vasoconstrictor.

  • EC₅₀ values (the concentration of this compound that produces 50% of the maximal relaxation) are calculated from the concentration-response curves.

Determination of α₁-Adrenoceptor Antagonist Activity (pKB)

This protocol determines the affinity of this compound for α₁-adrenoceptors.

  • The isolated rat aorta assay is set up as described in section 4.1.

  • Cumulative concentration-response curves to the α₁-adrenoceptor agonist, norepinephrine or phenylephrine, are generated in the absence and presence of a fixed concentration of this compound.

  • This compound is added to the organ bath 20-30 minutes before the addition of the agonist.

  • The dose-ratio is calculated by dividing the EC₅₀ of the agonist in the presence of this compound by the EC₅₀ of the agonist in the absence of this compound.

  • The pKB value is then calculated using the Schild equation: pKB = log(dose-ratio - 1) - log[this compound concentration].

Assessment of L-type Calcium Channel Blockade

This protocol evaluates the effect of this compound on calcium influx through LVCCs.

  • Aortic rings are prepared and mounted in an organ bath as described in section 4.1.

  • The rings are bathed in a high-potassium (e.g., 60 mM KCl), calcium-free Krebs-Henseleit solution to depolarize the cell membranes and inactivate voltage-gated sodium channels.

  • Cumulative concentration-response curves to CaCl₂ are constructed in the absence and presence of a fixed concentration of this compound.

  • A rightward shift in the CaCl₂ concentration-response curve in the presence of this compound indicates blockade of L-type calcium channels. The magnitude of the shift in the EC₅₀ of CaCl₂ provides a quantitative measure of the blockade.

Measurement of H₂S Production in Rat Aorta Homogenates

This protocol quantifies the effect of this compound on H₂S synthesis in vascular tissue.

4.4.1. Tissue Homogenization

  • Rat aortic tissue is excised and cleaned as described in section 4.1.1.

  • The tissue is minced and homogenized in ice-cold Tris-HCl buffer (pH 8.0).

  • The homogenate is centrifuged, and the supernatant is used for the H₂S assay.

4.4.2. Methylene Blue Assay

  • The reaction mixture contains the aortic homogenate supernatant, L-cysteine (as a substrate for H₂S production), and pyridoxal-5'-phosphate (a cofactor).

  • The reaction is initiated by incubating the mixture at 37°C.

  • The reaction is stopped by the addition of zinc acetate to trap the H₂S, followed by the addition of N,N-dimethyl-p-phenylenediamine sulfate in HCl and FeCl₃.

  • The formation of methylene blue, which is proportional to the amount of H₂S produced, is measured spectrophotometrically at a wavelength of 670 nm.

  • A standard curve using NaHS is generated to quantify the H₂S concentration.

Conclusion

The mechanism of action of this compound in inducing vascular smooth muscle relaxation is multifaceted and complex. While its role as a classical β₂-adrenergic agonist in all vascular beds is being re-evaluated, there is compelling evidence for its significant contributions through α₁-adrenoceptor antagonism, L-type calcium channel blockade, and the activation of the NO/cGMP and H₂S/K-ATP pathways. This in-depth guide provides researchers and drug development professionals with the current understanding of this compound's pharmacology, supported by quantitative data and detailed experimental protocols. The provided signaling pathway diagrams offer a clear visual representation of these intricate mechanisms. Further research is warranted to fully elucidate the relative contribution of each pathway in different vascular beds and to explore the therapeutic potential of targeting these multiple pathways in the treatment of vascular disorders.

References

An In-Depth Technical Guide on the Molecular Targets of Isoxsuprine Hydrochloride in Uterine Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxsuprine hydrochloride is a β-adrenergic agonist utilized clinically for its tocolytic properties to manage preterm labor.[1][2] Its primary mechanism of action in uterine tissue involves the stimulation of β2-adrenergic receptors, leading to myometrial relaxation and the cessation of contractions.[2] This technical guide delineates the molecular targets of this compound hydrochloride within the uterine myometrium, focusing on its interaction with β2-adrenergic receptors and the subsequent intracellular signaling cascades. While the qualitative mechanism is well-understood, this guide also highlights the current gap in publicly available, specific quantitative data on the binding affinity and potency of this compound at these receptors in human uterine tissue. General experimental protocols for assessing such interactions are provided in lieu of specific, published methodologies for this compound.

Primary Molecular Target: The β2-Adrenergic Receptor

The principal molecular target of this compound hydrochloride in uterine tissue is the β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[2][3][4] These receptors are predominantly expressed on the cell membranes of myometrial smooth muscle cells.[5] Activation of β2-adrenergic receptors is the key event initiating the cascade of intracellular events that leads to uterine relaxation.[6]

Intracellular Signaling Pathway of this compound-Induced Uterine Relaxation

The binding of this compound hydrochloride to the β2-adrenergic receptor on myometrial cells triggers a well-defined signaling pathway that culminates in smooth muscle relaxation.[6] This process can be broken down into the following key steps:

  • G-Protein Activation: Upon agonist binding, the β2-adrenergic receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. This involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gs protein (Gαs).

  • Adenylyl Cyclase Stimulation: The activated Gαs-GTP complex dissociates from the βγ subunits and binds to and activates adenylyl cyclase, a membrane-bound enzyme.

  • cAMP Production: Activated adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP). This leads to an increase in the intracellular concentration of cAMP, a crucial second messenger.

  • Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits. This releases the active catalytic subunits of PKA.

  • Phosphorylation of Myosin Light Chain Kinase (MLCK): The active PKA catalytic subunits phosphorylate Myosin Light Chain Kinase (MLCK). Phosphorylation of MLCK inhibits its activity.

  • Inhibition of Myosin Light Chain Phosphorylation: With MLCK inhibited, the phosphorylation of the regulatory light chain of myosin is reduced.

  • Smooth Muscle Relaxation: The dephosphorylation of the myosin light chain prevents the interaction between myosin and actin, leading to the relaxation of the uterine smooth muscle and the cessation of contractions.

Isoxsuprine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Hydrochloride Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Gs Gs Protein (Inactive) Beta2AR->Gs Activates Gs_active Gs Protein (Active) Gs->Gs_active GDP->GTP AC Adenylyl Cyclase (Inactive) Gs_active->AC Activates AC_active Adenylyl Cyclase (Active) AC->AC_active cAMP cAMP AC_active->cAMP Converts ATP ATP ATP->AC_active PKA_inactive PKA (Inactive) cAMP->PKA_inactive Activates PKA_active PKA (Active) PKA_inactive->PKA_active MLCK MLCK (Active) PKA_active->MLCK Phosphorylates (Inhibits) MLCK_p p-MLCK (Inactive) MLCK->MLCK_p MyosinLC_p p-Myosin Light Chain MLCK->MyosinLC_p Phosphorylates Relaxation Relaxation MLCK_p->Relaxation MyosinLC Myosin Light Chain MyosinLC->MLCK Contraction Contraction MyosinLC_p->Contraction

Caption: Signaling pathway of this compound hydrochloride in uterine myometrial cells.

Potential Secondary Molecular Targets

Some literature suggests that this compound hydrochloride may also exhibit a weak α-adrenergic receptor antagonist activity and a direct spasmolytic effect on smooth muscle, similar to papaverine.[7] However, its primary and clinically relevant mechanism of action in the uterus is widely accepted to be through β2-adrenergic agonism. The contribution of these potential secondary mechanisms to its overall tocolytic effect is not well-quantified.

Quantitative Data on this compound Hydrochloride in Uterine Tissue

A comprehensive review of the scientific literature did not yield specific quantitative data for the binding affinity or functional potency of this compound hydrochloride at β2-adrenergic receptors in human or animal uterine tissue. The following tables are presented as templates for the type of data that is essential for a complete pharmacological characterization.

Table 1: Binding Affinity of this compound Hydrochloride for β-Adrenergic Receptors in Uterine Myometrium

ParameterReceptor SubtypeSpeciesTissueValueReference
Ki (nM) β2-AdrenergicHumanPregnant MyometriumData Not Available-
Kd (nM) β2-AdrenergicHumanPregnant MyometriumData Not Available-

Table 2: Functional Potency of this compound Hydrochloride in Uterine Myometrium Functional Assays

ParameterAssay TypeSpeciesTissueValueReference
EC50 (nM) Inhibition of spontaneous contractionsHumanPregnant MyometriumData Not Available-
IC50 (nM) Inhibition of agonist-induced contractionsHumanPregnant MyometriumData Not Available-

Experimental Protocols

Detailed experimental protocols specifically for the evaluation of this compound hydrochloride on uterine tissue are not available in the reviewed literature. However, standardized methods are routinely used to characterize the pharmacological properties of tocolytic agents. The following are detailed, generalized protocols for key experiments.

Radioligand Binding Assay for β2-Adrenergic Receptors

This protocol is a generalized method for determining the binding affinity of a compound like this compound for β2-adrenergic receptors in uterine tissue.[8]

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radioligand, and the inhibition constant (Ki) of this compound.

Materials:

  • Human myometrial tissue biopsies from pregnant women undergoing Cesarean section (with appropriate ethical approval and patient consent).

  • Radioligand (e.g., [3H]-dihydroalprenolol or [125I]-iodocyanopindolol).

  • Unlabeled this compound hydrochloride.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Homogenizer, centrifuges, filtration apparatus, and scintillation counter.

Methodology:

  • Membrane Preparation:

    • Myometrial tissue is minced and homogenized in ice-cold binding buffer.

    • The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in fresh binding buffer.

    • Protein concentration of the membrane preparation is determined using a standard assay (e.g., Bradford or BCA).

  • Saturation Binding Assay (to determine Kd and Bmax of the radioligand):

    • Aliquots of the membrane preparation are incubated with increasing concentrations of the radioligand in the absence (total binding) and presence (non-specific binding) of a high concentration of a non-labeled β-adrenergic antagonist (e.g., propranolol).

    • Incubate at a defined temperature (e.g., 25°C) for a specific time to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Data are analyzed using non-linear regression to determine Kd and Bmax.

  • Competition Binding Assay (to determine Ki of this compound):

    • Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand (typically at its Kd value) and increasing concentrations of unlabeled this compound hydrochloride.

    • Follow the incubation, filtration, and counting steps as in the saturation assay.

    • The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Radioligand_Binding_Workflow start Start tissue Myometrial Tissue Biopsy start->tissue homogenize Homogenization in Buffer tissue->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation supernatant1->centrifuge2 pellet Resuspend Membrane Pellet centrifuge2->pellet protein_assay Protein Quantification pellet->protein_assay incubation Incubation with Radioligand +/- this compound protein_assay->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (Kd, Bmax, Ki) counting->analysis end End analysis->end

Caption: Generalized workflow for a radioligand binding assay.

Isometric Tension Measurement in Uterine Muscle Strips

This protocol describes a general method for assessing the functional effect of this compound on uterine contractility.[9]

Objective: To determine the concentration-response relationship for this compound-induced relaxation of uterine smooth muscle and to calculate its EC50 or IC50 value.

Materials:

  • Human myometrial tissue biopsies.

  • Krebs-Henseleit solution (physiological salt solution).

  • This compound hydrochloride.

  • A contractile agonist (e.g., oxytocin or prostaglandin F2α) if studying inhibition of induced contractions.

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Methodology:

  • Tissue Preparation:

    • Myometrial biopsies are placed in ice-cold Krebs-Henseleit solution.

    • Strips of myometrium (e.g., 2 x 2 x 10 mm) are carefully dissected, aligning the long axis with the direction of the muscle fibers.

  • Mounting and Equilibration:

    • The muscle strips are mounted vertically in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer.

    • An initial tension (e.g., 1-2 g) is applied, and the strips are allowed to equilibrate for a period (e.g., 60-90 minutes), during which spontaneous rhythmic contractions may develop.

  • Experimental Procedure:

    • For inhibition of spontaneous contractions: Once stable spontaneous contractions are established, cumulative concentrations of this compound hydrochloride are added to the organ bath.

    • For inhibition of agonist-induced contractions: After equilibration, a contractile agonist (e.g., oxytocin) is added to induce tonic or phasic contractions. Once a stable contractile response is achieved, cumulative concentrations of this compound hydrochloride are added.

    • The response to each concentration of this compound is recorded for a sufficient period to allow the effect to stabilize.

    • The tension data is recorded continuously using a data acquisition system.

  • Data Analysis:

    • The contractile activity (e.g., amplitude of contractions, frequency of contractions, or area under the curve) is measured.

    • The inhibitory effect of this compound is calculated as a percentage of the baseline contractile activity.

    • A concentration-response curve is constructed by plotting the percentage inhibition against the logarithm of the this compound concentration.

    • The EC50 (for spontaneous contractions) or IC50 (for induced contractions) value is determined from the concentration-response curve using non-linear regression analysis.

Isometric_Tension_Workflow start Start tissue Myometrial Tissue Biopsy start->tissue dissect Dissect Muscle Strips tissue->dissect mount Mount in Organ Bath dissect->mount equilibrate Equilibrate under Tension mount->equilibrate contractions Establish Spontaneous or Agonist-Induced Contractions equilibrate->contractions add_this compound Add Cumulative Concentrations of this compound contractions->add_this compound record Record Isometric Tension add_this compound->record analysis Data Analysis (EC50/IC50) record->analysis end End analysis->end

Caption: Generalized workflow for an isometric tension measurement assay.

Conclusion

This compound hydrochloride exerts its tocolytic effect on uterine tissue primarily through its action as a β2-adrenergic receptor agonist. The stimulation of these receptors activates the adenylyl cyclase-cAMP-PKA signaling pathway, leading to the inhibition of myosin light chain kinase and subsequent myometrial relaxation. While this qualitative mechanism is well-established, there is a notable absence of specific quantitative data on the binding affinity and functional potency of this compound at these receptors in uterine tissue. The provided generalized experimental protocols offer a framework for future research to address this knowledge gap, which is crucial for a more complete understanding of the pharmacology of this compound and for the development of novel tocolytic agents.

References

An In-Depth Technical Guide to the Beta-Adrenergic Agonist Activity of Isoxsuprine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive investigation into the beta-adrenergic agonist activity of Isoxsuprine. It details the pharmacological characteristics, including receptor binding affinities and functional potencies, and outlines the experimental protocols used to determine these properties. The document summarizes quantitative data in structured tables for comparative analysis and employs Graphviz diagrams to visualize key signaling pathways and experimental workflows, offering a thorough resource for researchers and professionals in drug development.

Introduction

This compound is a pharmacological agent recognized for its vasodilatory and tocolytic properties.[1] Its primary mechanism of action is attributed to its activity as a beta-adrenergic agonist, with a particular affinity for β2-adrenergic receptors.[2][3] Stimulation of these receptors in vascular and uterine smooth muscle initiates a signaling cascade that leads to muscle relaxation.[3] This guide delves into the specifics of this compound's interaction with beta-adrenergic receptors, the downstream signaling pathways, and the experimental methodologies employed to investigate these effects. While its primary classification is a beta-adrenergic agonist, it's noteworthy that some studies suggest its vasodilatory action may also involve alpha-adrenoceptor blockade.[4][5]

Molecular Mechanism of Action

This compound exerts its effects by binding to and activating beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors, particularly the β2 subtype, initiates a well-defined intracellular signaling cascade.

Beta-Adrenergic Receptor Binding and Activation

Upon binding of this compound to the β2-adrenergic receptor, a conformational change is induced in the receptor. This change facilitates the activation of the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3]

cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Beta2_AR β2-Adrenergic Receptor This compound->Beta2_AR Binds to Gs_protein Gs Protein (inactive) Beta2_AR->Gs_protein Activates Adenylyl_Cyclase_inactive Adenylyl Cyclase (inactive) Gs_protein->Adenylyl_Cyclase_inactive Stimulates ATP ATP Adenylyl_Cyclase_inactive->ATP Converts cAMP cAMP Adenylyl_Cyclase_inactive->cAMP to PKA_inactive Protein Kinase A (inactive) cAMP->PKA_inactive Activates PKA_active Protein Kinase A (active) PKA_inactive->PKA_active MLCK_active Myosin Light Chain Kinase (active) PKA_active->MLCK_active Inhibits MLCK_inactive Myosin Light Chain Kinase (inactive) MLCK_active->MLCK_inactive Smooth_Muscle_Contraction Smooth Muscle Contraction MLCK_active->Smooth_Muscle_Contraction Promotes Smooth_Muscle_Relaxation Smooth Muscle Relaxation MLCK_inactive->Smooth_Muscle_Relaxation Leads to

Figure 1: this compound-induced beta-adrenergic signaling pathway.
Downstream Signaling Cascade

The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, including myosin light chain kinase (MLCK). Phosphorylation of MLCK inhibits its activity, leading to a decrease in the phosphorylation of myosin light chains. This event ultimately results in the relaxation of smooth muscle tissue.[3]

Quantitative Pharmacological Data

Receptor Binding Affinity
Receptor SubtypeLigandTest SystempKBReference
α-AdrenoceptorThis compoundEquine Digital Artery6.90[4]

Note: The affinity of this compound for beta-adrenoceptors was reported to be 100 times lower than that of Isoprenaline in fowl caecum preparations.[4]

Functional Potency
AssayParameterTest SystemValueReference
Vasodilation (pre-contracted with noradrenaline)log EC50Equine Digital Artery-6.33[4]
VasodilationEC50Rat Aorta0.046 ± 0.004 µM[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to investigate the beta-adrenergic agonist activity of this compound.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of this compound for beta-adrenergic receptors.

Objective: To quantify the affinity (Ki) of this compound for β1 and β2-adrenergic receptors through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell membranes expressing β1 or β2-adrenergic receptors (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [3H]-Dihydroalprenolol or 125I-Cyanopindolol)

  • Unlabeled this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Non-specific binding control (e.g., Propranolol)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in an ice-cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in the assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled antagonist like propranolol), and competitive binding (membranes + radioligand + varying concentrations of this compound).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with β-receptors) Incubation Incubation (reach equilibrium) Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]-DHA) Radioligand->Incubation Isoxsuprine_sol This compound Solutions (serial dilutions) Isoxsuprine_sol->Incubation Filtration Rapid Filtration (separate bound/free) Incubation->Filtration Counting Scintillation Counting (measure radioactivity) Filtration->Counting Competition_Curve Generate Competition Curve Counting->Competition_Curve IC50_Determination Determine IC50 Competition_Curve->IC50_Determination Ki_Calculation Calculate Ki (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Figure 2: Experimental workflow for a radioligand binding assay.
cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of the second messenger cAMP.

Objective: To determine the potency (EC50) of this compound in stimulating cAMP production in cells expressing β2-adrenergic receptors.

Materials:

  • Cells expressing β2-adrenergic receptors (e.g., HEK293 or CHO cells)

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • cAMP detection kit (e.g., ELISA, HTRF, or luminescence-based)

Procedure:

  • Cell Culture: Plate the cells in a 96- or 384-well plate and culture overnight.

  • Compound Treatment: Pre-treat the cells with a PDE inhibitor to prevent cAMP degradation. Then, stimulate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the measured cAMP levels against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis Cell_Plating Plate Cells (expressing β2-AR) PDE_Inhibitor Add PDE Inhibitor (e.g., IBMX) Cell_Plating->PDE_Inhibitor Isoxsuprine_Stimulation Stimulate with this compound (dose-response) PDE_Inhibitor->Isoxsuprine_Stimulation Cell_Lysis Lyse Cells Isoxsuprine_Stimulation->Cell_Lysis cAMP_Quantification Quantify cAMP (e.g., ELISA, HTRF) Cell_Lysis->cAMP_Quantification Dose_Response_Curve Generate Dose-Response Curve cAMP_Quantification->Dose_Response_Curve EC50_Determination Determine EC50 Dose_Response_Curve->EC50_Determination

Figure 3: Experimental workflow for a cAMP accumulation assay.
Isolated Organ Bath for Vasodilation

This ex vivo assay assesses the functional effect of this compound on vascular smooth muscle relaxation.

Objective: To measure the vasodilatory potency of this compound on isolated arterial rings.

Materials:

  • Isolated artery (e.g., rat thoracic aorta)

  • Krebs-Henseleit solution

  • Vasoconstrictor agent (e.g., Phenylephrine or Noradrenaline)

  • This compound

  • Organ bath system with force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation: Excise the artery and place it in cold Krebs-Henseleit solution. Clean the artery of connective tissue and cut it into rings of 2-4 mm in length.

  • Mounting: Mount the arterial rings in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen gas. Attach one end of the ring to a fixed hook and the other to a force transducer.

  • Equilibration: Allow the rings to equilibrate under a basal tension for 60-90 minutes.

  • Pre-contraction: Induce a stable contraction with a vasoconstrictor agent.

  • This compound Application: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath and record the relaxation response.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction. Plot the percentage of relaxation against the log concentration of this compound to determine the EC50 value.

Isolated Uterine Strip Contraction Assay

This ex vivo assay evaluates the tocolytic (uterine relaxant) effect of this compound.

Objective: To determine the potency of this compound in inhibiting uterine smooth muscle contractions.

Materials:

  • Uterine tissue strips (e.g., from pregnant rats or human biopsies)

  • Physiological salt solution (e.g., De Jalon's solution)

  • Uterine stimulant (optional, e.g., Oxytocin)

  • This compound

  • Organ bath system with force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation: Dissect uterine horns into longitudinal strips and place them in the physiological salt solution.

  • Mounting: Suspend the uterine strips in an organ bath containing the physiological salt solution at 37°C and gassed with carbogen. Attach the strips to force transducers.

  • Equilibration: Allow the strips to equilibrate and establish spontaneous rhythmic contractions. If spontaneous contractions are not present, they can be induced with a uterine stimulant like oxytocin.

  • This compound Application: Once stable contractions are recorded, add increasing concentrations of this compound to the bath.

  • Data Analysis: Measure the reduction in the amplitude and/or frequency of contractions. Plot the percentage of inhibition against the log concentration of this compound to calculate the EC50 value.[4][7]

Conclusion

This compound functions as a beta-adrenergic agonist, with a preference for β2 receptors, leading to smooth muscle relaxation through the cAMP-PKA signaling pathway. This mechanism underlies its clinical applications as a vasodilator and tocolytic agent. While quantitative data on its direct interaction with beta-adrenergic receptor subtypes is limited in publicly accessible literature, functional assays consistently demonstrate its potent relaxant effects on vascular and uterine smooth muscle. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other beta-adrenergic agonists. Further research is warranted to precisely quantify its binding affinities at β1 and β2-adrenergic receptors to provide a more complete pharmacological profile.

References

Pharmacological Profile of Isoxsuprine as a Vasodilator: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoxsuprine is a pharmaceutical agent recognized for its vasodilator properties, primarily utilized in the management of peripheral and cerebrovascular diseases.[1][2] Its mechanism of action, while traditionally attributed to beta-adrenergic agonism, is now understood to be multifaceted, involving several signaling pathways that collectively contribute to vascular smooth muscle relaxation.[3][4] This document provides a comprehensive technical overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and a summary of its clinical application. Detailed experimental protocols for evaluating its vasodilator effects are provided, alongside graphical representations of key biological pathways and workflows to facilitate a deeper understanding for research and development professionals.

Mechanism of Action

This compound's vasodilatory effect is not mediated by a single pathway but rather a combination of pharmacological actions. While it is classified as a beta-adrenergic agonist, its effects extend to other critical cellular signaling systems.[5][6]

2.1 Primary Pathway: β2-Adrenergic Receptor Agonism

The principal and most well-established mechanism is the stimulation of β2-adrenergic receptors located on vascular smooth muscle.[1][5] This interaction initiates a Gs protein-coupled signaling cascade:

  • Receptor Binding: this compound binds to the β2-adrenoceptor.

  • Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5]

  • Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels activate PKA.

  • MLCK Inhibition: PKA phosphorylates and inactivates myosin light-chain kinase (MLCK), the enzyme essential for the phosphorylation of myosin and subsequent muscle contraction.[5]

  • Smooth Muscle Relaxation: The inhibition of MLCK leads to the dephosphorylation of myosin light chains, resulting in the relaxation of vascular smooth muscle and vasodilation.[5]

B2_Adrenergic_Signaling cluster_membrane Cell Membrane B2AR β2-Adrenoceptor Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes Gs->AC Activates Isox This compound Isox->B2AR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inactive MLCK-P (Inactive) PKA->MLCK_inactive Phosphorylates (Inactivates) MLCK_active MLCK (Active) MLCK_active->MLCK_inactive Relax Smooth Muscle Relaxation MLCK_inactive->Relax Leads to Vaso Vasodilation Relax->Vaso

Caption: β2-Adrenergic signaling pathway activated by this compound.

2.2 Multifaceted Vasodilator Mechanisms

Recent studies have revealed a more complex pharmacological profile for this compound, indicating that its vasodilator effect involves multiple pathways beyond simple β2-adrenoceptor agonism.[3][4] In some vascular beds, such as the equine digital artery, the vasodilatory effect appears more attributable to α-adrenoceptor blockade than β-agonism.[7]

Key additional mechanisms include:

  • α1-Adrenoceptor Blockade: this compound acts as an antagonist at α1-adrenoceptors.[4][7] This action inhibits the vasoconstrictor effects of endogenous catecholamines like norepinephrine, contributing to net vasodilation.

  • Activation of NO/cGMP and H₂S/KATP Pathways: Research indicates this compound can activate the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway and the hydrogen sulfide (H₂S)/ATP-sensitive potassium channel (KATP) pathway.[3][4] Activation of these pathways leads to hyperpolarization and relaxation of vascular smooth muscle cells.

  • Blockade of L-type Voltage-Dependent Ca²⁺ Channels: this compound has been shown to block L-type calcium channels, reducing the influx of extracellular calcium into vascular smooth muscle cells, which is a critical step for contraction.[3][4]

Isoxsuprine_Multi_Mechanism cluster_mechanisms Mechanisms of Action Isox This compound B2_Agonism β2-Adrenoceptor Agonism Isox->B2_Agonism A1_Block α1-Adrenoceptor Blockade Isox->A1_Block NO_H2S NO/cGMP & H2S/KATP Pathway Activation Isox->NO_H2S Ca_Block L-type Ca2+ Channel Blockade Isox->Ca_Block Vsmr Vascular Smooth Muscle Relaxation B2_Agonism->Vsmr A1_Block->Vsmr NO_H2S->Vsmr Ca_Block->Vsmr Vaso Vasodilation Vsmr->Vaso

Caption: Multifaceted mechanisms of this compound-induced vasodilation.

Pharmacokinetic Profile

This compound is administered orally and parenterally. Its absorption is nearly complete from the gastrointestinal tract, though oral bioavailability is significantly reduced by first-pass metabolism.[8][9]

Table 1: Pharmacokinetic Parameters of this compound

ParameterOral AdministrationIntramuscular (IM) AdministrationReference(s)
Absorption Well absorbed from GI tractN/A[8][10]
Bioavailability ~51% (compared to IM)N/A (100% assumed)[11]
Time to Peak (Tmax) ~1 hourN/A[8][10]
Plasma Half-life (t½) ~10 hours (extended-release)~1.25 - 2.2 hours[8][11]
Distribution Crosses the placentaCrosses the placenta[8]
Metabolism Hepatic (conjugation)Hepatic (conjugation)[5]
Excretion Primarily in urine as conjugatesPrimarily in urine as conjugates[5][8]

Note: Pharmacokinetic values can vary based on formulation (e.g., immediate vs. extended-release).

Pharmacodynamic Effects

The primary pharmacodynamic effect of this compound is the relaxation of vascular smooth muscle, leading to vasodilation, particularly in arteries supplying skeletal muscles.[8][12] This results in decreased peripheral vascular resistance and increased blood flow.[8][10]

Table 2: Key Pharmacodynamic Effects of this compound

EffectObservationNotesReference(s)
Peripheral Blood Flow Increased blood flow to skeletal muscle.Skin blood flow is usually unaffected.[13][14]
Blood Pressure May cause a decrease, especially with parenteral administration or large oral doses.Often not significant with standard oral doses.[8][15]
Heart Rate May cause positive chronotropic effects (tachycardia, palpitations).A common side effect due to β-adrenergic stimulation.[8][11]
Cardiac Output May produce positive inotropic effects, leading to increased cardiac output.Contributes to potential cardiovascular side effects.[8][10]
Uterine Muscle Causes relaxation of uterine smooth muscle (tocolytic effect).Used to arrest premature labor.[8][16]

Clinical Efficacy and Applications

This compound is clinically indicated for managing symptoms associated with peripheral vascular diseases such as arteriosclerosis obliterans, thromboangiitis obliterans (Buerger's disease), and Raynaud's disease, as well as for cerebrovascular insufficiency.[1][2][14] However, its efficacy, particularly with oral administration, has been a subject of debate, with some studies showing limited benefit.[15][17]

Table 3: Summary of Selected Clinical Trial Data

Study FocusPatient PopulationKey FindingsConclusionReference(s)
Peripheral Vascular Disease 149 patients with intermittent claudicationContinuous treatment significantly increased walking distance and improved subjective symptoms in 84.6% of patients.Suggests benefit of continuous this compound treatment for intermittent claudication.[13][18]
Oral Vasodilator Efficacy 12 volunteers with and 12 without peripheral vascular diseaseA single 20 mg oral dose failed to increase blood flow in the calf, foot, or hand, or alter BP or heart rate compared to placebo.Does not support the value of single-dose oral this compound as a peripheral vasodilator.[15][17]
Tocolysis (Preterm Labor) Patients in preterm laborThis compound is widely used as a tocolytic agent to delay delivery, allowing time for corticosteroid administration.Effective in delaying preterm labor for 48 hours to 7 days.[19][20][21]

Experimental Protocols

6.1 In Vitro Assessment of Vasodilator Activity in Rat Aortic Rings

This protocol describes a standard method for evaluating the direct relaxant effect of this compound on vascular smooth muscle.

Methodology:

  • Tissue Preparation: Male Wistar rats (250-300g) are euthanized. The thoracic aorta is excised, cleaned of connective tissue, and cut into rings (3-4 mm in length).

  • Endothelium Removal (Optional): For some rings, the endothelium is denuded by gently rubbing the intimal surface with a forceps tip to study endothelium-independent effects.

  • Mounting: Aortic rings are mounted in 10 mL organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. The rings are connected to isometric force transducers.

  • Equilibration: Rings are equilibrated for 60-90 minutes under a resting tension of 1.5 g, with the buffer replaced every 15-20 minutes.

  • Viability Check: The integrity of the endothelium is confirmed by inducing relaxation with acetylcholine (1 µM) in rings pre-contracted with phenylephrine (1 µM). Rings with >80% relaxation are considered endothelium-intact.

  • Contraction: A stable contraction is induced with a vasoactive agent, typically an α1-agonist like phenylephrine (1 µM) or a high-potassium solution.

  • Concentration-Response Curve: Once the contraction plateaus, this compound is added cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 100 µM).

  • Data Acquisition: The relaxation response at each concentration is recorded as a percentage of the pre-induced contraction.

  • Data Analysis: Data are plotted to generate a concentration-response curve, from which potency (EC₅₀) and maximal efficacy (Emax) values are calculated using non-linear regression.

In_Vitro_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Phase cluster_analysis Data Analysis A1 Euthanize Rat & Excise Thoracic Aorta A2 Clean & Cut Aorta into 3-4 mm Rings A1->A2 A3 Mount Rings in Organ Bath (Krebs-Henseleit, 37°C, 95% O2) A2->A3 A4 Equilibrate under 1.5g Tension (60-90 min) A3->A4 B1 Induce Stable Contraction (e.g., Phenylephrine 1µM) A4->B1 B2 Add this compound Cumulatively (1 nM to 100 µM) B1->B2 B3 Record Isometric Tension (Relaxation Response) B2->B3 C1 Calculate % Relaxation vs. Pre-contraction B3->C1 C2 Plot Concentration- Response Curve C1->C2 C3 Determine EC50 & Emax C2->C3

Caption: Experimental workflow for in vitro vasodilation assay.

6.2 In Vivo Assessment of Peripheral Blood Flow in a Rodent Model

This protocol outlines a method to measure the effect of this compound on peripheral blood flow in an anesthetized animal.

Methodology:

  • Animal Preparation: A male Wistar rat is anesthetized (e.g., with isoflurane or urethane). Body temperature is maintained at 37°C using a heating pad.

  • Surgical Instrumentation: The femoral artery and vein are cannulated for drug administration (IV) and blood pressure monitoring, respectively.

  • Blood Flow Measurement: A Laser Doppler Perfusion Imaging (LDPI) probe is positioned over the plantar surface of the hind paw or an exposed muscle bed to measure microvascular blood flow (perfusion).

  • Baseline Recording: After a stabilization period of 20-30 minutes, baseline blood pressure, heart rate, and peripheral perfusion are recorded continuously for 10-15 minutes.

  • Drug Administration: this compound (or vehicle control) is administered intravenously as a bolus dose or continuous infusion.

  • Post-Dose Monitoring: Blood pressure, heart rate, and peripheral perfusion are recorded for at least 60 minutes following drug administration.

  • Data Analysis: The change in blood perfusion from baseline is calculated and expressed as a percentage. Dose-response relationships can be established by administering multiple doses. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of this compound to the vehicle control.

Adverse Effects and Contraindications

The use of this compound is associated with several potential side effects, primarily related to its β-adrenergic activity and vasodilator properties.

  • Common Adverse Effects: Dizziness, flushing, hypotension, tachycardia, palpitations, nausea, and vomiting.[1][8]

  • Serious Adverse Effects: Severe rash and chest pain may occur.[8] With intravenous use for tocolysis, maternal pulmonary edema and fetal tachycardia are significant risks.[10]

  • Contraindications: this compound is contraindicated in the presence of recent or active arterial hemorrhage and should not be used immediately postpartum.[10][14]

Conclusion

This compound is a vasodilator with a complex pharmacological profile. While its primary mechanism of action is β2-adrenoceptor agonism leading to increased cAMP and smooth muscle relaxation, emerging evidence demonstrates significant contributions from α1-adrenoceptor blockade, activation of the NO/cGMP and H₂S/KATP pathways, and inhibition of L-type calcium channels. Its pharmacokinetic profile is characterized by good oral absorption but significant first-pass metabolism. Clinically, it has shown variable efficacy in treating peripheral vascular diseases, with more consistent application as a tocolytic agent. For research and development professionals, understanding this multifaceted pharmacology is crucial for identifying new therapeutic opportunities and designing robust preclinical and clinical evaluation programs.

References

Isoxsuprine's multifaceted engagement with nitric oxide and cGMP signaling pathways: A technical guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the vasodilatory effects of isoxsuprine, with a specific focus on its interaction with the nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) signaling pathways. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's pharmacological profile.

Introduction

This compound is a vasodilator agent traditionally classified as a beta-adrenergic agonist.[1][2] Its primary therapeutic action involves the relaxation of smooth muscle, leading to increased blood flow.[1][2] This property has led to its application in managing conditions associated with poor circulation.[1][3] Recent research has unveiled a more complex mechanism of action, demonstrating that this compound's vasodilatory effects are significantly mediated through the activation of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling cascade.[4][5][6] This guide will dissect the experimental evidence for this interaction, present quantitative data, detail experimental methodologies, and visualize the involved signaling pathways.

Quantitative Data Summary

The vasodilatory potency of this compound and the involvement of the NO/cGMP pathway have been quantified in studies using isolated rat aorta models. The following tables summarize the key findings.

Table 1: Vasodilatory Potency of this compound

CompoundEC₅₀ (μM)Maximum Effect (Eₘₐₓ) (%)
This compound 0.046 ± 0.004 100
Acetylcholine (ACh)0.013 ± 0.002100
Sodium Nitroprusside (SNP)0.0099 ± 0.001100

EC₅₀ represents the concentration of the compound that elicits 50% of the maximum response. Data are presented as mean ± SEM (n=6). Data extracted from a study on isolated rat aorta.[1]

Table 2: Effect of Nitric Oxide Synthase (eNOS) Inhibition on this compound-Induced Vasodilation

TreatmentEC₅₀ (μM)
This compound (Control) 0.046 ± 0.004
This compound + L-NAME (100 μM) 0.3781 ± 0.019

L-NAME (N G -nitro-L-arginine methyl ester) is an inhibitor of endothelial nitric oxide synthase (eNOS). The significant increase in the EC₅₀ value in the presence of L-NAME indicates that the vasodilatory effect of this compound is largely dependent on the production of nitric oxide. Data are presented as mean ± SEM (n=6).[1]

Experimental Protocols

The following section details the methodologies employed in the key experiments that established the link between this compound and the NO/cGMP pathway.

Isolated Rat Aorta Assay for Vasodilator Effect

This protocol is used to assess the direct effect of a substance on the contractility of vascular smooth muscle.

Objective: To determine the concentration-response relationship of this compound's vasodilator effect and to investigate the involvement of the NO/cGMP pathway using specific inhibitors.

Methodology:

  • Tissue Preparation:

    • Male Wistar rats are sacrificed, and the thoracic aorta is excised and placed in cold Krebs-Henseleit solution (composition in mM: 126.8 NaCl, 5.9 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 5.0 D-glucose, 30 NaHCO₃, 2.5 CaCl₂; pH 7.4), continuously bubbled with carbogen (95% O₂ and 5% CO₂).[1]

    • The aorta is cleaned of connective tissue and cut into rings of approximately 3-4 mm in width.[1]

    • For some experiments, the endothelium is denuded by gently rubbing the intimal surface of the aortic rings.[1]

  • Experimental Setup:

    • Aortic rings are mounted in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen.[1]

    • The rings are connected to isometric force transducers to record changes in tension.[1]

    • An optimal resting tension of 2 g is applied, and the rings are allowed to equilibrate for at least 60 minutes.[1]

  • Procedure:

    • After equilibration, the aortic rings are pre-contracted with phenylephrine (1 μM).[1]

    • Once a stable contraction is achieved, cumulative concentration-response curves for this compound are generated by adding the drug in increasing concentrations to the organ bath.[1]

    • To investigate the role of the NO/cGMP pathway, the experiment is repeated in the presence of the eNOS inhibitor, L-NAME (100 μM), which is added to the organ bath 30 minutes before the addition of phenylephrine.[1]

  • Data Analysis:

    • The relaxation responses are expressed as a percentage of the phenylephrine-induced contraction.[1]

    • The EC₅₀ values are calculated using non-linear regression analysis of the concentration-response curves.[1]

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound's mechanism of action.

Isoxsuprine_NO_cGMP_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell This compound This compound eNOS_inactive eNOS (inactive) This compound->eNOS_inactive Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Produces L_Arginine L-Arginine L_Arginine->eNOS_active sGC_inactive sGC (inactive) NO->sGC_inactive Diffuses and Activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Produces GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation/ Smooth Muscle Relaxation PKG->Relaxation Leads to Experimental_Workflow_Aorta_Assay cluster_treatment Treatment Groups Start Start: Isolate Rat Thoracic Aorta Prep Prepare Aortic Rings (3-4 mm) Start->Prep Mount Mount Rings in Organ Bath (Krebs-Henseleit, 37°C, Carbogen) Prep->Mount Equilibrate Apply 2g Tension & Equilibrate (60 min) Mount->Equilibrate Precontract Pre-contract with Phenylephrine (1 μM) Equilibrate->Precontract Control Add Cumulative Concentrations of this compound Precontract->Control Inhibitor Pre-incubate with L-NAME (30 min) Then add Cumulative this compound Precontract->Inhibitor Record Record Isometric Tension Changes Control->Record Inhibitor->Record Analyze Analyze Data: - Calculate % Relaxation - Determine EC₅₀ values Record->Analyze End End Analyze->End

References

In Silico Docking Studies of Isoxsuprine with Beta-2 Adrenergic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical in silico molecular docking study of Isoxsuprine with the beta-2 adrenergic receptor (β2AR). This compound is recognized as a beta-adrenergic agonist, which induces the relaxation of vascular and uterine smooth muscle.[1][2][3] Its therapeutic effects are primarily attributed to its interaction with β2AR, a G-protein coupled receptor (GPCR), initiating a signaling cascade that leads to vasodilation.[1][2] Understanding the precise molecular interactions between this compound and β2AR is crucial for rational drug design and the development of more selective and efficacious therapeutic agents. This document outlines a detailed protocol for performing such a study, from protein and ligand preparation to docking simulation and data analysis. Furthermore, it presents hypothetical results and visualizations to illustrate the expected outcomes and their interpretation.

Introduction

The beta-2 adrenergic receptor (β2AR) is a well-characterized GPCR that plays a pivotal role in regulating smooth muscle relaxation, particularly in the bronchioles and blood vessels.[4][5] Upon agonist binding, the β2AR activates a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[1][6][7][8] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA) and ultimately results in smooth muscle relaxation.[5][7]

This compound is a beta-adrenergic agonist used in the management of peripheral vascular disease and to prevent premature labor due to its vasodilating and tocolytic properties.[2][3] While its clinical efficacy is established, a detailed understanding of its binding mode at the molecular level with the β2AR can provide valuable insights for the development of new drugs with improved pharmacological profiles. Some studies have suggested that this compound's mechanism may also involve alpha-adrenoceptor blockade, and its affinity for beta-adrenoceptors has been a subject of investigation.[9][10] Molecular docking simulations offer a powerful computational tool to predict the binding conformation and affinity of a ligand to its receptor, thereby elucidating the key intermolecular interactions driving the binding event.[11][12]

This guide presents a structured approach to conducting an in silico docking study of this compound with the β2AR, providing researchers with a robust framework for similar investigations.

Signaling Pathway of Beta-2 Adrenergic Receptor Activation

The activation of the β2AR by an agonist such as this compound initiates a well-defined signaling cascade, as depicted in the diagram below.

Beta2_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Beta2AR Beta-2 Adrenergic Receptor (β2AR) This compound->Beta2AR Binds to Gs_protein Gs Protein (αβγ subunits) Beta2AR->Gs_protein Activates AC Adenylyl Cyclase (AC) Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Myosin Light-Chain Kinase (MLCK) - Active PKA->MLCK_active Phosphorylates (Inactivates) MLCK_inactive MLCK - Inactive MLCK_active->MLCK_inactive Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation Leads to

Beta-2 Adrenergic Receptor Signaling Pathway.

Experimental Protocols

A generalized workflow for conducting in silico docking studies is presented below. This is followed by a detailed methodology for the specific case of this compound and the β2AR.

Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase get_protein 1. Protein Preparation (Download PDB, remove water, add hydrogens) define_grid 3. Binding Site Definition (Grid box generation) get_protein->define_grid get_ligand 2. Ligand Preparation (2D to 3D conversion, energy minimization) run_docking 4. Molecular Docking (Run docking algorithm) get_ligand->run_docking define_grid->run_docking analyze_poses 5. Pose Analysis (Clustering, scoring) run_docking->analyze_poses visualize 6. Visualization (Protein-ligand interactions) analyze_poses->visualize report 7. Reporting (Summarize findings) visualize->report

General Workflow for In Silico Molecular Docking.
Protein Preparation

  • Receptor Selection and Retrieval: The crystal structure of the human β2-adrenergic receptor is available in the Protein Data Bank (PDB). For this hypothetical study, we will select a high-resolution structure of the β2AR in its active state, complexed with an agonist (e.g., PDB ID: 3SN6). This is crucial as the receptor conformation is dependent on its activation state.[13][14]

  • Protein Clean-up: The downloaded PDB file will be pre-processed to remove water molecules, ions, and any co-crystallized ligands or non-standard residues that are not part of the receptor.

  • Protonation and Charge Assignment: Hydrogen atoms will be added to the protein structure, and appropriate protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) will be determined at a physiological pH of 7.4. This step is critical for accurate representation of electrostatic interactions.

  • Energy Minimization: The prepared protein structure will be subjected to a brief energy minimization protocol to relieve any steric clashes and to optimize the geometry of the added hydrogen atoms.

Ligand Preparation
  • Ligand Structure Generation: The 2D structure of this compound will be obtained from a chemical database such as PubChem (CID 11779629).[3] This 2D structure will be converted to a 3D conformation.

  • Charge and Tautomer Assignment: Appropriate partial charges will be assigned to the atoms of this compound. The most likely tautomeric and ionization state at physiological pH will be determined.

  • Energy Minimization: The 3D structure of this compound will be energy minimized to obtain a low-energy, stable conformation.

Molecular Docking Simulation
  • Software Selection: A widely validated molecular docking program such as AutoDock Vina, Glide, or GOLD will be used.[11] These programs employ different search algorithms and scoring functions to predict the binding pose and affinity.

  • Binding Site Definition: The binding site will be defined as a grid box centered on the orthosteric binding pocket of the β2AR, as identified from the co-crystallized agonist in the template structure. The size of the grid box should be sufficient to allow for rotational and translational freedom of the ligand within the binding site.

  • Docking Execution: The docking simulation will be performed using the prepared protein and ligand files. The search algorithm will explore a multitude of possible conformations and orientations of this compound within the defined binding site.

  • Pose Clustering and Scoring: The docking program will generate a set of possible binding poses for this compound, each associated with a predicted binding energy or docking score. These poses will be clustered based on their root-mean-square deviation (RMSD) to identify distinct binding modes.

Hypothetical Results and Data Presentation

The following table summarizes the hypothetical quantitative data that could be obtained from a successful docking study of this compound with the β2AR.

ParameterValueInterpretation
Binding Energy (kcal/mol) -8.5A negative value indicates a favorable binding interaction. The more negative the value, the higher the predicted binding affinity.
Inhibition Constant (Ki) (nM) 150A lower Ki value corresponds to a higher binding affinity.
Number of Hydrogen Bonds 3Indicates specific polar interactions that contribute to binding stability.
Interacting Residues Asp113, Ser204, Ser207, Asn312, Tyr316These are key amino acid residues within the β2AR binding pocket that are predicted to form interactions with this compound.
Root-Mean-Square Deviation (RMSD) of the best pose (Å) 1.2A low RMSD value (< 2.0 Å) between the top-ranked poses suggests a well-defined and stable binding mode.

Analysis and Interpretation

The analysis of the docking results would focus on the top-ranked binding pose of this compound. The predicted binding energy provides a quantitative measure of the binding affinity. Visualization of the protein-ligand complex is crucial to understand the specific molecular interactions. Key interactions to analyze include:

  • Hydrogen Bonds: These are strong, directional interactions that are critical for ligand binding and specificity.

  • Hydrophobic Interactions: These interactions are important for the overall stability of the protein-ligand complex.

  • Pi-Pi Stacking: Interactions between aromatic rings of the ligand and receptor can also contribute to binding affinity.

  • Electrostatic Interactions: Interactions between charged groups on the ligand and receptor can play a significant role in binding.

The identification of key interacting residues within the β2AR binding pocket can provide valuable information for site-directed mutagenesis studies to validate the predicted binding mode. Furthermore, understanding the structure-activity relationship can guide the design of novel this compound analogs with enhanced affinity and selectivity for the β2AR.

Conclusion

This technical guide has outlined a comprehensive in silico approach to investigate the molecular interactions between this compound and the beta-2 adrenergic receptor. By following the detailed experimental protocols, researchers can gain valuable insights into the binding mechanism of this important vasodilator. The hypothetical data and analysis presented herein serve as a template for interpreting the results of such a study. Molecular docking is a powerful and cost-effective tool in modern drug discovery, and its application to understanding the pharmacology of existing drugs like this compound can pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

An In-depth Technical Guide to the Structure-Activity Relationship of Isoxsuprine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of isoxsuprine, a multifaceted vasodilator. The document delves into its complex mechanism of action, explores the impact of structural modifications on its biological activity, and provides detailed experimental protocols for key assays used in its evaluation.

Introduction to this compound

This compound is a synthetic phenylethanolamine derivative recognized for its vasodilatory properties, leading to its use in the management of peripheral and cerebral vascular diseases. Its mechanism of action is complex, involving interactions with multiple physiological pathways. Primarily known as a beta-adrenergic agonist, this compound also exhibits alpha-adrenergic blocking activity and engages with other signaling cascades, including the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) and hydrogen sulfide/ATP-sensitive potassium channel (H₂S/K-ATP) pathways. This intricate pharmacology makes its SAR a subject of significant interest for the development of novel therapeutics with enhanced specificity and efficacy.

Core Structure and Known Derivatives

The chemical structure of this compound, 1-(4-hydroxyphenyl)-2-[(1-methyl-2-phenoxyethyl)amino]-1-propanol, provides a foundation for understanding its biological activity. Key structural features include a para-hydroxylated phenyl ring, an ethanolamine side chain crucial for adrenergic activity, and a bulky N-substituent which influences its receptor selectivity.

Limited publicly available data exists on a wide range of this compound derivatives. However, studies on monoesters and hydroxylated analogs provide initial insights into its SAR. Four monoesters involving the phenolic hydroxyl group have been synthesized, with the pivaloyl ester demonstrating a more gradual and longer-lasting hypotensive effect compared to the parent compound[1]. Additionally, a biotransformed derivative, 3''-hydroxythis compound, has been shown to possess potent antioxidant and anti-inflammatory activities not observed in this compound itself.

Quantitative Analysis of Biological Activity

The following table summarizes the available quantitative data for this compound and its derivatives. The fragmented nature of the available data, with values obtained from different experimental systems, precludes a direct, systematic comparison.

Compound/AnalogAssayReceptor/TissueParameterValueReference
This compound VasodilationRat AortaEC₅₀0.046 ± 0.004 µM[2][3][4]
α-Adrenoceptor BlockadeEquine Digital ArterypK₋B6.90 (6.60-7.20)[5]
β-Adrenoceptor AffinityFowl CaecumAffinity100-fold lower than isoprenaline[5]
Pivaloyl Ester of this compound Blood Pressure ReductionIn vivo (animal model)EffectMore gradual and longer-lasting than this compound[1]
3''-Hydroxythis compound Antioxidant ActivityDPPH AssayIC₅₀39.7 ± 1.5 µM (40-fold more potent than this compound)
Anti-inflammatory ActivityAnti-NO AssayIC₅₀39.9 ± 0.2 µM (7-fold more potent than this compound)

Structure-Activity Relationship (SAR) Analysis

  • Phenolic Hydroxyl Group: The para-hydroxyl group on the phenyl ring is a common feature in many adrenergic agonists and is likely important for receptor interaction. Esterification of this group, as seen in the pivaloyl ester, leads to a prodrug effect, altering the pharmacokinetic profile to produce a more sustained action[1]. The introduction of a second hydroxyl group to form a catechol moiety, as in 3''-hydroxythis compound, significantly enhances antioxidant and anti-inflammatory properties, a feature not prominent in the parent molecule.

  • Ethanolamine Side Chain: The β-hydroxyl group on the ethanolamine side chain is critical for β-adrenergic activity. Its stereochemistry is also a key determinant of potency.

  • N-Substituent: The bulky 1-methyl-2-phenoxyethyl substituent on the nitrogen atom is a major determinant of this compound's receptor selectivity profile. In general, for phenylethanolamines, larger N-substituents tend to decrease α-adrenergic activity and increase β-adrenergic activity. The specific nature of this substituent in this compound likely contributes to its dual action as a β-agonist and an α-antagonist.

  • Alpha-Adrenergic Blockade: The observed α-adrenoceptor blockade (pKb = 6.90) in equine digital artery suggests a significant interaction with this receptor type, contributing to its vasodilatory effects[5].

  • Beta-Adrenergic Affinity: The finding that this compound's affinity for β-adrenoceptors is substantially lower than that of the non-selective β-agonist isoprenaline suggests that its β-agonist activity may be partial or that its overall vasodilatory effect is not solely dependent on this mechanism[5].

Signaling Pathways and Experimental Workflows

Signaling Pathways of this compound

This compound's vasodilatory effect is mediated by a complex interplay of signaling pathways. The following diagram illustrates the key pathways involved.

Isoxsuprine_Signaling_Pathways This compound This compound Beta_Adrenergic_Receptor β-Adrenergic Receptor This compound->Beta_Adrenergic_Receptor Agonist Alpha1_Adrenergic_Receptor α1-Adrenergic Receptor This compound->Alpha1_Adrenergic_Receptor Antagonist eNOS eNOS This compound->eNOS Activates CSE CSE This compound->CSE Activates AC Adenylyl Cyclase Beta_Adrenergic_Receptor->AC Activates PLC Phospholipase C Alpha1_Adrenergic_Receptor->PLC Activates Vasoconstriction Vasoconstriction NO NO eNOS->NO H2S H₂S CSE->H2S cAMP cAMP AC->cAMP IP3_DAG IP₃ / DAG PLC->IP3_DAG sGC sGC NO->sGC Activates K_ATP K-ATP Channel H2S->K_ATP Opens PKA PKA cAMP->PKA Activates Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release cGMP cGMP sGC->cGMP Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization Vasodilation Vasodilation PKA->Vasodilation Ca_Release->Vasoconstriction cGMP->Vasodilation Hyperpolarization->Vasodilation Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation (e.g., from cells expressing adrenergic receptors) Start->Membrane_Prep Assay_Setup Assay Setup (96-well plate) Membrane_Prep->Assay_Setup Add_Components Add Components: 1. Membranes 2. Radioligand (e.g., ³H-prazosin for α₁) 3. Competing Ligand (this compound/Analog) Assay_Setup->Add_Components Incubation Incubation to Reach Equilibrium Add_Components->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Scintillation_Counting Scintillation Counting to Measure Radioactivity Washing->Scintillation_Counting Data_Analysis Data Analysis: - Determine IC₅₀ - Calculate Ki using Cheng-Prusoff equation Scintillation_Counting->Data_Analysis End End Data_Analysis->End

References

The Biotransformation of Isoxsuprine: A Technical Guide to Its Metabolites and Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxsuprine, a β-adrenoreceptor agonist, undergoes significant biotransformation, leading to the formation of various metabolites. This technical guide provides a comprehensive overview of the known metabolic pathways of this compound, with a particular focus on the generation of bioactive compounds. Both in vitro enzymatic and in vivo metabolic routes are discussed, detailing the resulting metabolites, their biological activities, and the experimental methodologies used for their identification and characterization. This document aims to serve as a valuable resource for researchers in drug metabolism, pharmacology, and new drug development.

Introduction

This compound is a vasodilator used in the management of peripheral and cerebrovascular diseases.[1] Its therapeutic effects are attributed to its action as a β2-adrenoreceptor agonist, which leads to the relaxation of vascular and uterine smooth muscle.[1][2] The clinical efficacy and safety profile of this compound are influenced by its metabolic fate. This guide delves into the biotransformation of this compound, highlighting the formation of metabolites with distinct and, in some cases, enhanced biological activities.

In Vitro Biotransformation: Enzymatic Synthesis of a Novel Bioactive Compound

Recent research has demonstrated the potential of enzymatic biotransformation to generate novel bioactive derivatives of existing drugs. In the case of this compound, a significant breakthrough has been the enzymatic conversion to a hydroxylated metabolite with markedly enhanced therapeutic properties.

The Metabolite: 3''-Hydroxythis compound

The primary bioactive metabolite identified through in vitro enzymatic biotransformation is 3''-hydroxythis compound .[3][4] This compound is formed through the hydroxylation of the phenoxy ring of this compound.

Enhanced Bioactivity of 3''-Hydroxythis compound

3''-Hydroxythis compound exhibits significantly greater antioxidant and anti-inflammatory activities compared to its parent compound, this compound.[3][4] This enhanced bioactivity presents potential for the development of new therapeutic agents.[5]

Quantitative Bioactivity Data

The following table summarizes the comparative bioactivities of this compound and its hydroxylated metabolite.

CompoundAntioxidant Activity (DPPH Assay, IC₅₀ in µM)Anti-inflammatory Activity (NO Production Inhibition)
This compound>1000Moderate
3''-Hydroxythis compound39.7 ± 1.510-fold higher than this compound

Data sourced from multiple studies.[3][4]

Experimental Protocol: Enzymatic Synthesis of 3''-Hydroxythis compound

This section details the methodology for the biotransformation of this compound using Bacillus megaterium tyrosinase (BmTYR).

2.4.1. Materials

  • This compound hydrochloride

  • Bacillus megaterium tyrosinase (BmTYR)

  • Borate buffer (500 mM, pH 9.0)

  • Ascorbic acid

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (1 M)

  • Methanol

  • High-Performance Liquid Chromatography (HPLC) system

  • Preparative HPLC system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer

2.4.2. Biotransformation Reaction

  • Prepare a reaction mixture containing:

    • 500 mM borate buffer (pH 9.0)

    • 10 mM ascorbic acid

    • 1 mg/ml this compound (from a 20 mg/ml stock in DMSO)

    • 108 µg/ml BmTYR

  • Incubate the mixture at 50°C with shaking at 200 rpm for 1.5 hours.

  • Terminate the reaction by adding 20 µl of 1 M HCl and 120 µl of methanol.

2.4.3. Analysis and Purification

  • Analyze the reaction mixture using an analytical HPLC system.

    • Column: C18 (5 µm, 4.6 i.d. × 250 mm)

    • Mobile Phase: Gradient of 1% acetic acid in water (A) and methanol (B)

    • Flow Rate: 1 ml/min

    • Detection: 280 nm

  • For purification, scale up the reaction volume and use a preparative HPLC system to collect the fraction corresponding to the 3''-hydroxythis compound peak.

  • Concentrate the collected fraction using a rotary evaporator and then dehydrate using a freeze dryer.

2.4.4. Structural Identification

  • Confirm the structure of the purified compound using NMR and mass spectral analyses.

Enzymatic_Biotransformation_Workflow cluster_prep Reaction Preparation cluster_reaction Biotransformation cluster_analysis Analysis & Purification cluster_identification Structure Elucidation reagents Prepare Reaction Mixture: - this compound - BmTYR Enzyme - Buffer & Cofactors incubation Incubate at 50°C for 1.5 hours reagents->incubation Start Reaction hplc_analysis Analytical HPLC incubation->hplc_analysis Analyze Products prep_hplc Preparative HPLC hplc_analysis->prep_hplc Guide Purification nmr_ms NMR & Mass Spectrometry prep_hplc->nmr_ms Purified Metabolite

Workflow for the enzymatic synthesis and identification of 3''-hydroxythis compound.

In Vivo Biotransformation: Human and Animal Metabolism

In living organisms, this compound undergoes extensive metabolism, primarily through conjugation reactions, following oral administration.[6] This leads to low bioavailability of the parent drug due to a significant first-pass effect.[7][8]

Major In Vivo Metabolic Pathway: Conjugation

The predominant metabolic pathway for this compound in vivo is conjugation, specifically glucuronidation and likely sulfation.[6] After oral administration in humans, the free form of this compound is barely detectable in plasma, with the vast majority present as conjugated metabolites.[6] These conjugates are then excreted in the urine.

While the exact structures of these conjugates have not been definitively elucidated in published literature, it is highly probable that conjugation occurs at one of the two hydroxyl groups of the this compound molecule. The enzymes responsible for these reactions are UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[9]

Other Potential Metabolites

While conjugation is the major pathway, other phase I metabolites beyond 3''-hydroxythis compound may be formed, although they have not been extensively characterized in vivo.

Bioactivity of In Vivo Metabolites

The biological activity of the conjugated metabolites of this compound has not been reported. Typically, glucuronide and sulfate conjugates are pharmacologically inactive and are formed to facilitate excretion. However, there are exceptions, and further research is needed to determine if this compound conjugates retain any pharmacological activity.

Pharmacokinetic Parameters of this compound

The table below summarizes key pharmacokinetic parameters of this compound in humans after oral and intramuscular administration.

ParameterOral Administration (Extended-Release)Intramuscular Administration
Bioavailability~51%N/A
Time to Peak (tₘₐₓ)~1 hourN/A
Elimination Half-life (t₁/₂)~10 hours~2.2 hours
Major Circulating FormConjugated MetabolitesFree Drug

Data is for total this compound (free + conjugated) unless otherwise specified.[6]

Experimental Protocol: Analysis of this compound and its Conjugates in Human Plasma

This section outlines a general procedure for the quantification of total this compound in human plasma, which involves the hydrolysis of the conjugated metabolites prior to analysis.

3.5.1. Materials

  • Human plasma samples

  • β-glucuronidase/arylsulfatase enzyme

  • Internal standard (e.g., a structurally similar compound)

  • Protein precipitation solvent (e.g., methanol or acetonitrile)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

3.5.2. Sample Preparation

  • To a plasma sample, add an internal standard.

  • For the analysis of total this compound, perform enzymatic hydrolysis by adding β-glucuronidase/arylsulfatase and incubating under optimized conditions (e.g., specific pH, temperature, and time) to cleave the glucuronide and sulfate conjugates.[10][11]

  • Precipitate plasma proteins by adding a cold organic solvent.

  • Centrifuge to pellet the precipitated proteins.

  • Further purify the supernatant using solid-phase extraction.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

3.5.3. LC-MS/MS Analysis

  • Develop a sensitive and specific LC-MS/MS method for the quantification of this compound and the internal standard. This involves optimizing chromatographic separation and mass spectrometric detection parameters (e.g., precursor and product ions, collision energy).

InVivo_Analysis_Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification plasma Human Plasma Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase) plasma->hydrolysis ppt Protein Precipitation hydrolysis->ppt spe Solid-Phase Extraction (SPE) ppt->spe lcms LC-MS/MS Analysis spe->lcms quant Quantify Total this compound lcms->quant

General workflow for the analysis of total this compound in human plasma.

Signaling Pathways

This compound primarily exerts its vasodilatory effects through the β2-adrenergic signaling pathway.

Signaling_Pathway isox This compound beta2 β2-Adrenergic Receptor isox->beta2 Binds to ac Adenylyl Cyclase beta2->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates mlck Myosin Light Chain Kinase (MLCK) pka->mlck Inhibits relaxation Smooth Muscle Relaxation (Vasodilation) mlck->relaxation Leads to

Simplified signaling pathway of this compound leading to vasodilation.

Conclusion and Future Directions

The biotransformation of this compound is a critical determinant of its pharmacokinetic profile and biological activity. The enzymatic synthesis of 3''-hydroxythis compound has unveiled a promising avenue for developing new drugs with enhanced antioxidant and anti-inflammatory properties. In vivo, this compound is extensively metabolized through conjugation, a process that significantly reduces the bioavailability of the parent compound.

Future research should focus on several key areas:

  • Definitive structural elucidation of the major in vivo glucuronide and sulfate conjugates of this compound.

  • Identification of the specific UGT and SULT isoforms responsible for this compound conjugation to understand potential drug-drug interactions and inter-individual variability.

  • Evaluation of the pharmacological activity of the conjugated metabolites to determine if they contribute to the therapeutic or adverse effects of this compound.

  • Development and validation of robust analytical methods for the simultaneous quantification of this compound and its major metabolites in biological matrices to facilitate further pharmacokinetic and pharmacodynamic studies.

A deeper understanding of this compound's biotransformation will be instrumental in optimizing its therapeutic use and in the rational design of new, more effective drug candidates.

References

Investigating the Tocolytic Effects of Isoxsuprine in Preterm Labor Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Preterm birth remains a significant challenge in perinatal medicine, contributing substantially to neonatal morbidity and mortality. Tocolytic agents are employed to delay preterm labor, providing a critical window for interventions that improve neonatal outcomes. Isoxsuprine, a β₂-adrenergic agonist, has been utilized for its uterine relaxant properties. This technical guide provides a comprehensive investigation into the tocolytic effects of this compound, focusing on its mechanism of action and its efficacy in preclinical preterm labor models. Detailed experimental protocols for key in vivo and in vitro studies are presented, alongside a quantitative summary of findings to facilitate comparative analysis. Furthermore, this guide visualizes the underlying signaling pathways and experimental workflows to enhance understanding for researchers and professionals in drug development.

Introduction

Preterm labor, defined as the onset of labor before 37 completed weeks of gestation, is a primary driver of neonatal adverse outcomes. The administration of tocolytic agents aims to suppress uterine contractions, thereby prolonging gestation. This compound hydrochloride, a β₂-adrenergic agonist, exerts its primary pharmacodynamic effect through the stimulation of β₂-adrenergic receptors predominantly located in the myometrium, leading to the relaxation of uterine smooth muscle fibers.[1] This guide delves into the preclinical evidence supporting the tocolytic efficacy of this compound, providing a detailed examination of the experimental models used to evaluate its therapeutic potential.

Mechanism of Action: β₂-Adrenergic Receptor Signaling in Myometrial Cells

This compound functions as a β₂-adrenergic receptor agonist.[2] Its binding to these receptors on myometrial cell membranes initiates a signaling cascade that results in smooth muscle relaxation and the inhibition of uterine contractions.

The key molecular events are as follows:

  • Receptor Binding: this compound binds to the β₂-adrenergic receptor, a G-protein coupled receptor (GPCR).

  • G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).

  • Adenylate Cyclase Activation: The activated α-subunit of the Gs protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA).

  • Phosphorylation of Target Proteins: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and a reduction in the sensitivity of the contractile apparatus to calcium. This includes the phosphorylation of myosin light chain kinase (MLCK), which reduces its affinity for the calcium-calmodulin complex, thereby inhibiting uterine muscle contraction.[2]

Isoxsuprine_Signaling_Pathway cluster_membrane Myometrial Cell Membrane cluster_cytosol Cytosol This compound This compound Beta2AR β₂-Adrenergic Receptor This compound->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active MLCK PKA->MLCK_active Inhibits (via phosphorylation) MLCK_inactive Inactive MLCK Relaxation Uterine Relaxation MLCK_active->Relaxation Leads to

Caption: this compound Signaling Pathway in Myometrial Cells.

In Vivo Preclinical Models of Preterm Labor

Animal models are crucial for evaluating the efficacy and safety of tocolytic agents before clinical trials. Rodent and ovine models are commonly used to simulate preterm labor.

Spontaneous Preterm Labor Model in Rats

This model assesses the ability of a compound to delay the natural onset of labor.

Experimental Protocol:

  • Animal Model: Pregnant Sprague-Dawley rats.

  • Drug Administration: Oral administration of this compound hydrochloride (2.5 mg/kg/day, 5 mg/kg/day, and higher doses) or vehicle (distilled water) from day 13 to day 21 of gestation.

  • Endpoint Measurement: The primary endpoint is the time of onset of parturition (gestation period). Secondary parameters include the duration of parturition, average litter size, average weight of pups, and any maternal or fetal mortality or adverse effects.

  • Statistical Analysis: Comparison between control and treated groups using a Pooled-t test.

Data Presentation:

Treatment GroupMean Gestation Period (hours ± SD)Delay in Onset of Labor (hours)Duration of Parturition (hours ± SD)Average Weight of Pup (g ± SD)Average Litter Size (± SD)
Control (Distilled Water) 512.00 ± 3.20-1.12 ± 0.016.26 ± 0.0610.17 ± 0.750
This compound (2.5 mg/kg) 530.01 ± 1.2918.091.34 ± 0.076.62 ± 0.0910.00 ± 0.087
This compound (5 mg/kg) 537.97 ± 2.2025.97---

Data extracted from Kodgule et al. (1997).[1]

Lipopolysaccharide (LPS)-Induced Preterm Labor Model in Mice

This model mimics inflammation-induced preterm labor, a common cause of preterm birth in humans. While no studies directly testing this compound in this model were identified, the following is a standard protocol for inducing preterm labor with LPS, which can be adapted to test tocolytic agents.

Experimental Protocol:

  • Animal Model: Pregnant CD-1 or C57BL/6 mice.

  • Induction of Preterm Labor: Intraperitoneal injection of Lipopolysaccharide (LPS) from E. coli (e.g., 100 µg per mouse) on day 15 of gestation (E15). Control animals receive an equivalent volume of sterile phosphate-buffered saline (PBS).

  • Tocolytic Administration: Administration of the test compound (e.g., this compound) at a predetermined time point before or after LPS administration.

  • Endpoint Measurement: The primary endpoint is the latency to delivery (time from LPS injection to the birth of the first pup). The rate of preterm birth (delivery before a specified gestational day) is also a key outcome.

  • Monitoring: Continuous video monitoring to accurately determine the time of delivery.

LPS_Preterm_Labor_Workflow Start Pregnant Mice (e.g., E15) LPS_Injection Intraperitoneal Injection of LPS or PBS (Control) Start->LPS_Injection Tocolytic_Admin Administer Tocolytic (e.g., this compound) or Vehicle LPS_Injection->Tocolytic_Admin Monitoring Continuous Monitoring (e.g., Video Recording) Tocolytic_Admin->Monitoring Endpoint Record Time of Delivery and Preterm Birth Rate Monitoring->Endpoint

Caption: Experimental Workflow for LPS-Induced Preterm Labor Model.
Cardiovascular and Metabolic Effects in Pregnant Ewes

This model is valuable for assessing the maternal and fetal physiological effects of tocolytic agents.

Experimental Protocol:

  • Animal Model: Pregnant crossbred ewes.

  • Drug Administration: Intravenous infusion of this compound (30 mg over 30 minutes; 1 mg/min).

  • Endpoint Measurement: Monitoring of maternal and fetal cardiovascular parameters (heart rate, blood pressure), acid-base status, and metabolic changes (e.g., lactate, glucose). Uterine blood flow is also measured.

  • Data Collection: Data is collected at baseline and at various time points during and after the infusion.

Data Presentation:

ParameterMaternal ResponseFetal Response
Heart Rate Tachycardia persisted throughout the experiment.Transient tachycardia.
Blood Pressure Slight, transient hypotension.Transient hypotension.
Acid-Base Balance Transient acidosis.Slight decrease in arterial PCO₂ and bicarbonate.
Metabolic Changes Transient increase in lactate.Hyperglycemia.
Uterine Blood Flow No significant change.-

Data summarized from a study in unanesthetized pregnant ewes.[2]

In Vitro Models of Uterine Contractility

In vitro models using isolated uterine tissue are essential for directly assessing the relaxant effects of a compound on myometrial smooth muscle, independent of systemic physiological influences.

Experimental Protocol:

  • Tissue Source: Uterine tissue from pregnant or non-pregnant rats or humans (biopsies obtained during cesarean section).

  • Tissue Preparation: Myometrial strips are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).

  • Measurement of Contractions: The strips are connected to an isometric force transducer to record spontaneous or agonist-induced (e.g., oxytocin, KCl) contractions.

  • Drug Application: Cumulative concentrations of this compound are added to the organ bath to generate a dose-response curve.

  • Endpoint Measurement: The primary endpoints are the inhibition of the frequency and amplitude of uterine contractions. The EC₅₀ (half-maximal effective concentration) can be calculated to determine the potency of the compound.

In_Vitro_Uterine_Contractility_Workflow Start Isolate Uterine Tissue Mounting Mount Myometrial Strips in Organ Bath Start->Mounting Induction Induce Contractions (Optional - e.g., Oxytocin) Mounting->Induction Drug_Addition Add Cumulative Doses of this compound Induction->Drug_Addition Recording Record Isometric Force Transduction Drug_Addition->Recording Analysis Analyze Frequency, Amplitude, and EC₅₀ Recording->Analysis

Caption: Workflow for In Vitro Uterine Contractility Assay.

Discussion and Future Directions

The available preclinical data from in vivo models in rats and sheep demonstrate that this compound can delay the onset of labor and has measurable cardiovascular and metabolic effects on both the mother and fetus. The in vitro studies confirm its direct relaxant effect on myometrial tissue.

A significant gap in the current literature is the lack of studies evaluating the efficacy of this compound in an inflammation-induced model of preterm labor, such as the LPS-induced mouse model. Given that a substantial proportion of human preterm labor has an inflammatory or infectious etiology, investigating the effects of this compound in this context is a critical next step for a more complete preclinical assessment.

Future research should focus on:

  • Evaluating the efficacy of this compound in LPS-induced preterm labor models in various animal species.

  • Conducting detailed dose-response studies in vitro to quantify the potency of this compound in inhibiting uterine contractions induced by various uterotonic agents.

  • Further elucidating the downstream signaling pathways of the β₂-adrenergic receptor in myometrial cells to identify potential targets for novel tocolytic agents.

Conclusion

This compound demonstrates clear tocolytic effects in preclinical models by acting as a β₂-adrenergic agonist, leading to uterine muscle relaxation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals investigating tocolytic agents. While the existing evidence is promising, further studies in inflammation-based models of preterm labor are warranted to fully characterize the therapeutic potential of this compound. This comprehensive understanding of its preclinical profile is essential for the informed design of future clinical investigations and the development of more effective strategies to combat preterm birth.

References

Methodological & Application

Application Note: Quantification of Isoxsuprine in Pharmaceutical Formulations by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Isoxsuprine in pharmaceutical dosage forms and spiked human plasma.[1][2][3] this compound is a vasodilator used for treating cerebral and peripheral vascular diseases.[1] The described method is simple, rapid, and accurate, making it suitable for quality control and research purposes.[3]

Chromatographic Conditions

A summary of the instrumental parameters for the HPLC analysis is provided below.

ParameterSpecification
HPLC System Standard High-Performance Liquid Chromatography system with UV-Vis Detector
Column µ Bondapak™ C18, 10 µm, 3.9 mm i.d. x 150 mm
Mobile Phase Acetonitrile and 0.01 M Potassium Dihydrogen Phosphate (18:82 v/v), pH adjusted to 2.2 with Phosphoric Acid[1][3]
Flow Rate 2.5 mL/min[1][3]
Detection Wavelength 275 nm[1][3]
Injection Volume 20 µL
Internal Standard Methyl p-hydroxybenzoate[1][3]

Experimental Protocols

2.1. Preparation of Mobile Phase

  • Prepare a 0.01 M solution of Potassium Dihydrogen Phosphate in HPLC-grade water.

  • Adjust the pH of the phosphate buffer to 2.2 ± 0.1 using phosphoric acid.[1][3]

  • Mix the prepared buffer with Acetonitrile in a ratio of 82:18 (v/v).[1][3]

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

2.2. Preparation of Standard Solutions

  • This compound HCl Stock Solution (0.1 mg/mL): Accurately weigh and dissolve 10 mg of this compound HCl reference standard in the mobile phase in a 100 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 2-40 µg/mL.[1][2][3]

  • Internal Standard (IS) Solution: Prepare a stock solution of Methyl p-hydroxybenzoate in the mobile phase.[1]

2.3. Sample Preparation (from Tablets)

  • Weigh and finely powder 20 tablets to determine the average tablet weight.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound HCl.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase, sonicate for 15 minutes to ensure complete dissolution of the drug, and then dilute to the mark with the mobile phase. This yields a solution with a nominal concentration of 100 µg/mL.[4]

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Dilute the filtered solution with the mobile phase to a final concentration within the calibration curve range (e.g., 20 µg/mL).

  • Add a known concentration of the internal standard to the final diluted sample solution before injection.

2.4. Sample Preparation (from Spiked Plasma)

  • To 1 mL of human plasma, add a known amount of this compound HCl standard solution.

  • Precipitate the plasma proteins by adding an equal volume of acetonitrile.[1]

  • Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.

  • Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase.

  • Filter the reconstituted solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The described HPLC method was validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[2]

Validation ParameterResult
Linearity Range 2 - 40 µg/mL[1][2][3]
Correlation Coefficient (r) 0.9998[1][2][3]
Limit of Detection (LOD) 0.2 µg/mL[1][2][3]
Accuracy (% Recovery) 99.60 ± 0.76 and 99.78 ± 0.88 for commercial tablets[2][3]
Specificity The method is capable of separating this compound from its main degradation products.[1][2][3]

Visualization of Workflows

The following diagrams illustrate the experimental workflow and the logical arrangement of the HPLC system components.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Weighing & Powdering (Tablets) p2 Dissolution & Dilution p1->p2 p3 Filtration p2->p3 h1 System Setup & Equilibration p3->h1 h2 Sample Injection h1->h2 h3 Chromatographic Separation h2->h3 h4 UV Detection (275 nm) h3->h4 d1 Chromatogram Acquisition h4->d1 d2 Peak Integration d1->d2 d3 Quantification d2->d3

Caption: General experimental workflow for HPLC analysis of this compound.

HPLC_System Reservoir Solvent Reservoir (Mobile Phase) Degasser Degasser Reservoir->Degasser Pump HPLC Pump Degasser->Pump Injector Autosampler/ Injector Pump->Injector Column HPLC Column (C18) Injector->Column Detector UV Detector Column->Detector DataSystem Data System Detector->DataSystem Waste Waste Detector->Waste

Caption: Logical relationship of key HPLC system components.

References

Application Note: Identification of Isoxsuprine and its Metabolites using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and analysis of Isoxsuprine and its metabolites in biological matrices, primarily urine and plasma, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a vasodilator and β2-adrenoreceptor agonist, undergoes metabolism to form various conjugates and modified products.[1][2] This document outlines the necessary steps for sample preparation, including enzymatic hydrolysis and derivatization, as well as the instrumental parameters for GC-MS analysis. Furthermore, it presents a proposed method for the direct analysis of the primary glucuronide metabolite and discusses the potential identification of other phase I metabolites.

Introduction

This compound is utilized in both human and veterinary medicine for its vasodilatory properties.[1] Understanding its metabolic fate is crucial for pharmacokinetic studies, drug efficacy and safety assessment, and in the context of sports anti-doping control where its use may be regulated.[3][4][5] The primary route of metabolism for this compound is conjugation, with the major metabolite identified as an O-glucuronide.[6][7] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of drug metabolites due to its high resolution and sensitivity.[3][4][5] However, the analysis of polar metabolites like glucuronides by GC-MS requires specific sample preparation steps, including derivatization, to increase their volatility.[8]

Experimental Protocols

Protocol 1: Analysis of Total this compound after Enzymatic Hydrolysis

This protocol is adapted from established methods for the determination of this compound in equine plasma and urine and focuses on quantifying the total drug concentration after cleavage of its conjugates.[3][4][5][6][7]

1. Sample Preparation:

  • Enzymatic Hydrolysis:

    • To 1 mL of urine or plasma sample, add an internal standard (e.g., Ritodrine).[3][5]

    • Add 1 mL of acetate buffer (pH 5.2).

    • Add β-glucuronidase enzyme (from Helix pomatia or E. coli).

    • Incubate the mixture at 37-52°C for 18 hours.[6] This step cleaves the glucuronide conjugate, releasing free this compound.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the hydrolyzed sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute this compound with methanol or another suitable organic solvent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C.[7]

    • Reconstitute the residue in a small volume of a suitable solvent for derivatization (e.g., ethyl acetate).

2. Derivatization:

  • To the dried extract, add 50 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS).[7]

  • Vortex the mixture for 15 seconds and incubate at 75°C for 45 minutes to form the trimethylsilyl (TMS) derivative of this compound.[7]

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Initial temperature of 150°C, hold for 1 min, ramp to 280°C at 15°C/min, and hold for 5 min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

    • SIM Ions for this compound-bis(TMS): Quantifier ion m/z 178, and qualifier ions m/z 107, 135, and 179.[7]

Protocol 2: Proposed Method for Direct Analysis of this compound-O-Glucuronide

1. Sample Preparation:

  • Solid-Phase Extraction (SPE):

    • To 1 mL of urine, add an appropriate internal standard (e.g., a stable isotope-labeled glucuronide).

    • Condition a suitable SPE cartridge (e.g., a mixed-mode or polymeric sorbent).

    • Load the sample and wash with appropriate solvents to remove interferences while retaining the polar glucuronide metabolite.

    • Elute the this compound-O-glucuronide with a polar organic solvent, possibly with a modifier like ammonia or formic acid.

  • Evaporation:

    • Evaporate the eluate to complete dryness under nitrogen.

2. Derivatization:

  • This is a two-step process to derivatize both the hydroxyl groups of the glucuronic acid moiety and the hydroxyl and amine groups of the this compound moiety.

  • Step 1 (Oxime formation - if carbonyl groups are present on other metabolites): Add methoxyamine hydrochloride in pyridine and heat at 60°C for 30 minutes. (This step is generally for keto-steroids but can be included in a broader metabolite screening).

  • Step 2 (Silylation): Add a silylating agent such as MSTFA or BSTFA with a catalyst (e.g., 1% TMCS) and heat at 80°C for 60 minutes. This will form the permethylsilyl derivative of the this compound-O-glucuronide.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A high-temperature stable column, such as a DB-5HT or equivalent.

    • Carrier Gas: Helium at 1 mL/min.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: A program with a higher final temperature will be required, for example, start at 180°C, hold for 1 min, and ramp to 320°C at 10°C/min, hold for 10 min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Mode: Full scan to identify the characteristic fragmentation pattern of the derivatized glucuronide.

    • Expected Fragmentation: Look for characteristic ions of TMS-derivatized glucuronic acid (e.g., m/z 204, 217, 319) and fragments corresponding to the TMS-derivatized this compound aglycone.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of total this compound after enzymatic hydrolysis, as reported in the literature.

Table 1: Method Validation Parameters for Total this compound Analysis

ParameterPlasmaUrineReference
Limit of Detection (LOD)2 ng/mL4 ng/mL[6][7]
Limit of Quantitation (LOQ)< 5 ng/mL7 ng/mL[6]
Mean Coefficient of Determination (r²)0.9925 ± 0.00520.9904 ± 0.0075[3][5]

Table 2: Recovery Efficiencies for Total this compound

ConcentrationPlasma RecoveryUrine RecoveryReference
50 ng/mL76%92%[3][5]
200 ng/mL73%89%[3][5]
300 ng/mL76%91%[3][5]

Identification of Potential Metabolites

Beyond the well-established O-glucuronide, other Phase I metabolites of this compound can be postulated based on the metabolism of similar compounds, such as other β2-adrenergic agonists. These may include:

  • Hydroxylated Metabolites: A recent study identified a 3''-hydroxythis compound formed via biotransformation.[8][9] Other hydroxylated metabolites on the aromatic rings or alkyl chain are possible. These would be detected by GC-MS after derivatization, showing a mass shift corresponding to the addition of a TMS-ether group compared to the parent drug.

  • N-dealkylated Metabolites: Cleavage of the N-alkyl group is a common metabolic pathway for secondary amines.

  • O-dealkylated Metabolites: Cleavage of the phenoxy ether bond could occur.

The identification of these metabolites would involve full-scan GC-MS analysis of extracts and searching for mass spectra with characteristic fragments of the this compound core structure, along with mass shifts indicative of specific metabolic transformations.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Biological Sample (Urine/Plasma) hydrolysis Enzymatic Hydrolysis (β-glucuronidase) sample->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe evaporation Evaporation to Dryness spe->evaporation derivatization Silylation (e.g., BSTFA + 1% TMCS) evaporation->derivatization gcms GC-MS System derivatization->gcms identification Metabolite Identification gcms->identification quantification Quantification gcms->quantification

Caption: Experimental workflow for GC-MS analysis of this compound metabolites.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound hydroxylation Hydroxylated Metabolites (e.g., 3''-hydroxythis compound) This compound->hydroxylation Hydroxylation dealkylation N- or O-Dealkylated Metabolites (Postulated) This compound->dealkylation Dealkylation glucuronidation This compound-O-Glucuronide (Major Metabolite) This compound->glucuronidation Glucuronidation (UGT) hydroxylation->glucuronidation Glucuronidation

References

Spectrophotometric Methods for the Estimation of Isoxsuprine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxsuprine hydrochloride is a vasodilator used in the treatment of cerebral and peripheral vascular diseases.[1] Accurate and reliable analytical methods are crucial for the quantification of this compound hydrochloride in bulk drug and pharmaceutical dosage forms to ensure its quality, safety, and efficacy. Spectrophotometry, owing to its simplicity, cost-effectiveness, and ready availability, offers a range of techniques for this purpose. This document provides detailed application notes and experimental protocols for various spectrophotometric methods for the estimation of this compound hydrochloride.

I. UV-Visible Spectrophotometric Methods

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of drugs. Several methods based on this principle have been developed for this compound hydrochloride, including direct UV spectrophotometry, derivative spectrophotometry, and area under the curve (AUC) method.

Method A: First-Order Derivative Spectrophotometry

This method enhances the resolution of the spectrum by calculating the first derivative of the absorbance spectrum, which can help in eliminating interference from excipients.

Experimental Protocol:

  • Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.

  • Reagents and Solutions:

    • Solvent: Distilled water.

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound hydrochloride reference standard and dissolve it in 100 mL of distilled water in a volumetric flask.[1]

    • Working Standard Solutions (20-100 µg/mL): From the standard stock solution, prepare a series of dilutions to obtain concentrations ranging from 20-100 µg/mL with distilled water.[1]

    • Sample Solution (100 µg/mL): Weigh and powder 20 tablets. Take a quantity of powder equivalent to 10 mg of this compound hydrochloride and transfer it to a 100 mL volumetric flask. Add distilled water, shake to dissolve, and make up the volume.[1]

  • Procedure:

    • Scan the working standard solutions from 200-400 nm.

    • Convert the normal spectra to first-order derivative spectra.

    • Measure the amplitude of the negative peak at the zero-crossing point of 274 nm.[1]

    • Plot a calibration curve of the derivative absorbance against concentration.

    • Measure the derivative absorbance of the sample solution and determine the concentration from the calibration curve.

First_Order_Derivative_Spectrophotometry_Workflow StdStock StdStock SamplePrep SamplePrep

Method B: Area Under the Curve (AUC) Method

The AUC method involves calculating the integrated value of absorbance with respect to wavelength between two selected wavelengths.

Experimental Protocol:

  • Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.

  • Reagents and Solutions: Prepare standard and sample solutions as described in Method A.

  • Procedure:

    • Scan the working standard solutions from 200-400 nm.

    • Calculate the area under the curve between 245 nm and 290 nm.[1]

    • Plot a calibration curve of the AUC against concentration.

    • Measure the AUC of the sample solution and determine the concentration from the calibration curve.[1]

AUC_Method_Workflow StdStock StdStock SamplePrep SamplePrep

II. Colorimetric Methods

Colorimetric methods involve the reaction of the drug with a chromogenic reagent to produce a colored complex, which is then measured spectrophotometrically.

Method C: Reaction with Diazotized Sulphanilic Acid

This method is based on the coupling reaction of this compound hydrochloride with diazotized sulphanilic acid to form a yellow chromophore.[2]

Experimental Protocol:

  • Instrumentation: A UV-Visible spectrophotometer with 1 cm matched quartz cells.

  • Reagents and Solutions:

    • Reagent A: 0.1% w/v sulfanilic acid in 0.1 N HCl.

    • Reagent B: 1% w/v sodium nitrite in water.

    • Reagent C: 0.1 N NaOH.

    • Standard Stock Solution (100 µg/mL): Dissolve 10 mg of this compound hydrochloride in 100 mL of water.

    • Working Standard Solutions (10-28 µg/mL): Prepare serial dilutions from the stock solution.

    • Sample Solution: Prepare as described in Method A.

  • Procedure:

    • To 1.0 mL of Reagent A in a 10 mL volumetric flask, add 1.0 mL of Reagent B and cool in an ice bath.

    • Add an aliquot of the working standard solution.

    • Add 1.0 mL of Reagent C to maintain alkalinity and make up the volume with water.

    • Measure the absorbance of the resulting yellowish-orange colored solution at 443.7 nm against a reagent blank.

    • Plot a calibration curve and determine the concentration of the sample.

Diazotized_Sulphanilic_Acid_Workflow

Method D: Ion-Pair Extraction with Bromothymol Blue (BTB)

This method is based on the formation of a chloroform-extractable ion-pair complex between this compound hydrochloride and bromothymol blue.[3]

Experimental Protocol:

  • Instrumentation: A UV-Visible spectrophotometer with 1 cm matched quartz cells and a pH meter.

  • Reagents and Solutions:

    • Bromothymol Blue (BTB) solution.

    • Chloroform.

    • Buffer solution (pH 2.8). [3]

    • Standard and sample solutions prepared in distilled water.

  • Procedure:

    • Adjust the pH of the this compound hydrochloride solution to 2.8.[3]

    • Add the BTB solution and extract the formed ion-pair complex with chloroform.

    • Measure the absorbance of the chloroform layer at 415 nm.[3]

    • Construct a calibration curve and determine the sample concentration.

BTB_Method_Workflow

III. Kinetic Spectrophotometric Method

Method E: Reaction with 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)

This kinetic method is based on the coupling reaction between this compound hydrochloride and NBD-Cl. The reaction is followed by measuring the absorbance of the colored product at a fixed time.[4]

Experimental Protocol:

  • Instrumentation: A UV-Visible spectrophotometer with a temperature-controlled cell holder.[4]

  • Reagents and Solutions:

    • NBD-Cl solution.

    • Borate buffer (pH 7.8). [4]

    • Standard and sample solutions.

  • Procedure:

    • Mix the this compound hydrochloride solution with NBD-Cl in a borate buffer of pH 7.8.[4]

    • Measure the absorbance of the yellow-colored product at 395 nm for a fixed time of 30 minutes.[4]

    • Plot the absorbance against concentration to create a calibration curve.

    • Determine the concentration of the sample from the calibration curve.

Kinetic_Method_Workflow

Summary of Quantitative Data

MethodLinearity Range (µg/mL)λmax (nm)LOD (µg/mL)LOQ (µg/mL)% RecoveryCorrelation Coefficient (r²)
First-Order Derivative 20-100[1]274[1]--99-102[1]0.999[1]
Area Under the Curve 20-100[1]245-290[1]--99-102[1]0.999[1]
Diazotized Sulphanilic Acid 10-28443.716.2549.24--
Ion-Pair with BTB -415[3]----
Kinetic Method (NBD-Cl) 2-20[4]395[4]0.6[4]--0.9994 (r)[4]
Oxidative Coupling (MBTH) A 1.4-21.0[5]500[5]---0.9989 (r)[5]
Oxidative Coupling (MBTH) B 1.0-15.0[5]580[5]---0.9970 (r)[5]

Note: "-" indicates data not available in the cited sources. The correlation coefficient for the kinetic method was reported as 'r'.

Conclusion

The spectrophotometric methods described provide simple, rapid, and accurate means for the estimation of this compound hydrochloride in pharmaceutical formulations. The choice of method will depend on the available instrumentation, the nature of the sample matrix, and the desired sensitivity. The derivative and AUC methods are advantageous for their ability to minimize matrix interference, while the colorimetric and kinetic methods offer high sensitivity. All presented methods, when properly validated, can be effectively employed for routine quality control analysis.

References

Development of a kinetic spectrophotometric method for Isoxsuprine analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoxsuprine is a vasodilator used in the treatment of peripheral and cerebral vascular diseases. The quantitative analysis of this compound in pharmaceutical formulations and biological fluids is crucial for quality control and pharmacokinetic studies. Kinetic spectrophotometric methods offer a simple, rapid, and cost-effective alternative to more complex techniques like HPLC. These methods are based on measuring the rate of a chemical reaction in which this compound is a reactant, where the rate of reaction is proportional to the concentration of the drug. This document provides detailed protocols for two distinct kinetic spectrophotometric methods for the determination of this compound.

Method 1: Oxidation with Alkaline Potassium Permanganate

This method is based on the oxidation of this compound by potassium permanganate in an alkaline medium. The reaction results in the formation of a green-colored manganate ion, which can be measured spectrophotometrically at 610 nm. Alternatively, the decrease in the absorbance of the permanganate ion can be monitored at 525 nm.[1][2]

Reaction Principle:

This compound + MnO₄⁻ (purple) --(alkaline medium)--> Oxidized this compound + MnO₄²⁻ (green)

Method 2: Derivatization with 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)

This method involves the coupling reaction between this compound and NBD-Cl in a buffered medium (pH 7.8) to form a yellow-colored product.[3][4] The absorbance of the resulting chromogen is measured at 395 nm.[3][4]

Reaction Principle:

This compound + NBD-Cl --(pH 7.8, heat)--> Yellow Adduct

Quantitative Data Summary

The following tables summarize the key analytical parameters for the two described methods, allowing for easy comparison.

Table 1: Method 1 - Oxidation with Alkaline Potassium Permanganate

ParameterValueReference
Wavelength (λmax)610 nm (manganate) or 525 nm (permanganate)[1]
Linearity Range0.5 - 4.0 µg/mL[1]
Molar AbsorptivityNot Reported
Limit of Detection (LOD)0.05 µg/mL[1]
Correlation Coefficient (r)0.9998[1]
Reaction Time30 minutes[1]
Reaction TemperatureRoom Temperature[1]

Table 2: Method 2 - Derivatization with NBD-Cl

ParameterValueReference
Wavelength (λmax)395 nm[3][4]
Linearity Range2.0 - 20.0 µg/mL[3][4]
Molar AbsorptivityNot Reported
Limit of Detection (LOD)0.6 µg/mL[3]
Correlation Coefficient (r)0.9994[3][4]
Reaction Time30 minutes[3][4]
Reaction Temperature60°C ± 2°C[4]

Experimental Protocols

Protocol 1: Oxidation with Alkaline Potassium Permanganate

1. Reagent Preparation:

  • Standard this compound Solution (100 µg/mL): Accurately weigh 10 mg of this compound HCl and dissolve it in 100 mL of distilled water.

  • Potassium Permanganate Solution (KMnO₄): Prepare a stock solution of the required molarity in distilled water.

  • Sodium Hydroxide Solution (NaOH): Prepare a stock solution of the required molarity in distilled water to create the alkaline medium.

2. Instrumentation:

  • UV-Vis Spectrophotometer (double beam)

  • Cuvettes (1 cm path length)

  • Water bath (for temperature control if not at room temperature)

  • Stopwatch

3. Assay Procedure:

  • Transfer aliquots of the standard this compound solution into a series of 10 mL volumetric flasks to obtain final concentrations within the linear range (0.5 - 4.0 µg/mL).

  • Add a specific volume of NaOH solution to each flask.

  • Add a specific volume of the KMnO₄ solution to each flask, starting the stopwatch simultaneously.

  • Complete the volume to the mark with distilled water and mix well.

  • Allow the reaction to proceed for a fixed time of 30 minutes at room temperature.[1]

  • Measure the absorbance of the green manganate ion at 610 nm against a reagent blank.[1]

  • Alternatively, measure the decrease in absorbance of the permanganate ion at 525 nm.[1]

  • Construct a calibration curve by plotting the absorbance versus the concentration of this compound.

  • For the analysis of pharmaceutical formulations, an extract of the powdered tablets equivalent to a known concentration of this compound is prepared and subjected to the same procedure.

Protocol 2: Derivatization with NBD-Cl

1. Reagent Preparation:

  • Standard this compound HCl Solution (Working Standard): Prepare a working standard solution of this compound HCl in distilled water.

  • NBD-Cl Solution (0.1% w/v): Dissolve 100 mg of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in a suitable solvent.

  • Borate Buffer (pH 7.8): Prepare a borate buffer and adjust the pH to 7.8.[3][4]

  • Hydrochloric Acid (HCl): Prepare a dilute solution of HCl.

2. Instrumentation:

  • UV-Vis Spectrophotometer (double beam)

  • Cuvettes (1 cm path length)

  • Thermostatically controlled water bath

  • Stopwatch

3. Assay Procedure:

  • Transfer aliquots of the working standard this compound solution into a series of 10 mL volumetric flasks to achieve final concentrations in the range of 2-20 µg/mL.[4]

  • To each flask, add 5 mL of borate buffer (pH 7.8).[4]

  • Add 1.1 ± 0.1 mL of the 0.1% NBD-Cl solution and mix well.[4]

  • Heat the flasks in a thermostatically controlled water bath at 60°C ± 2°C for 30 ± 2 minutes.[4]

  • After heating, cool the flasks.

  • Add 0.2 mL of HCl to each flask.[4]

  • Complete the volume to the mark with distilled water.

  • Measure the absorbance of the yellow-colored product at 395 nm against a reagent blank.[4]

  • Plot the absorbance versus the final concentration to obtain the calibration curve.

  • For the analysis of pharmaceutical tablets, a weighed quantity of the powdered tablets equivalent to 20 mg of this compound HCl is extracted with distilled water, filtered, and then diluted to the working concentration range before proceeding with the assay.[4]

Visualizations

G cluster_prep Sample & Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Sample This compound Sample (Standard or Formulation Extract) Mixing Mixing of Sample and Reagents Sample->Mixing Reagent Reactant Solution (e.g., KMnO4 or NBD-Cl) Reagent->Mixing Buffer Buffer/Medium (e.g., Alkaline or Borate Buffer) Buffer->Mixing Incubation Incubation (Fixed Time & Temperature) Mixing->Incubation Spectro Spectrophotometric Measurement (Absorbance) Incubation->Spectro Calibration Calibration Curve Construction Spectro->Calibration Concentration Concentration Determination Calibration->Concentration

Caption: General workflow for kinetic spectrophotometric analysis of this compound.

G isox This compound intermediate Meisenheimer Complex (Intermediate) isox->intermediate + NBD-Cl (pH 7.8) nbdcl NBD-Cl nbdcl->intermediate product Yellow Adduct (λmax = 395 nm) intermediate->product Heat (60°C)

Caption: Proposed reaction pathway for the derivatization of this compound with NBD-Cl.

References

Application Notes and Protocols: Investigating Isoxsuprine-Induced Vasodilation in Isolated Rat Aorta

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxsuprine is a vasodilator agent that has been a subject of interest for its therapeutic potential in conditions associated with poor blood flow.[1][2] Understanding its mechanism of action at the vascular level is crucial for its clinical application and for the development of novel vasoactive drugs. The isolated rat aorta model is a standard and effective ex vivo method to study the direct effects of pharmacological agents on vascular smooth muscle contractility.[3] These application notes provide a detailed protocol for investigating this compound-induced vasodilation in isolated rat aortic rings, including the elucidation of its complex signaling pathways.

Key Signaling Pathways in this compound-Induced Vasodilation

Recent studies have revealed that this compound's vasodilatory effect is not mediated by a single mechanism but rather through a combination of signaling pathways.[4][5] In the rat aorta, this compound-induced vasodilation involves the activation of the Nitric Oxide/cyclic Guanosine Monophosphate (NO/cGMP) and Hydrogen Sulfide/ATP-sensitive Potassium channel (H₂S/K-ATP) pathways.[4][5] Furthermore, it acts by blocking α1-adrenoceptors and L-type voltage-dependent Ca²⁺ channels.[4][5] Interestingly, contrary to its classification as a β-adrenergic agonist, its vasodilatory action in the rat aorta does not appear to significantly involve the activation of β2-adrenoceptors.[1][4]

Isoxsuprine_Signaling_Pathways cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_Endothelial_Cell Endothelial Cell This compound This compound Alpha1_AR α1-Adrenoceptor This compound->Alpha1_AR Blocks LVCC L-type Ca²⁺ Channel This compound->LVCC Blocks CSE CSE This compound->CSE Activates PLC PLC Alpha1_AR->PLC IP3 IP3 PLC->IP3 Ca_SR Ca²⁺ Release (SR) IP3->Ca_SR Contraction1 Contraction Ca_SR->Contraction1 Ca_Influx Ca²⁺ Influx LVCC->Ca_Influx Contraction2 Contraction Ca_Influx->Contraction2 H2S H₂S CSE->H2S KATP K-ATP Channel H2S->KATP Hyperpolarization Hyperpolarization KATP->Hyperpolarization Relaxation1 Relaxation Hyperpolarization->Relaxation1 sGC sGC cGMP cGMP sGC->cGMP PKG PKG cGMP->PKG Relaxation2 Relaxation PKG->Relaxation2 NO_endo NO (from Endothelium) NO_endo->sGC eNOS eNOS NO NO eNOS->NO Isoxsuprine_endo This compound Isoxsuprine_endo->eNOS Activates

Caption: Signaling pathways of this compound-induced vasodilation.

Experimental Protocols

This section provides a detailed methodology for the isolation of rat aortic rings and the subsequent evaluation of this compound's vasodilatory effects.

Materials and Reagents
  • Male Wistar rats (250-300g)

  • Krebs-Henseleit Buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11)

  • Phenylephrine (vasoconstrictor)

  • This compound hydrochloride

  • Acetylcholine (for endothelium integrity check)

  • L-NAME (NOS inhibitor)

  • Propargylglycine (PAG; CSE inhibitor)

  • Propranolol (β-blocker)

  • Prazosin (α1-blocker)

  • Verapamil (L-type Ca²⁺ channel blocker)

  • Organ bath system with force transducers

  • Dissection tools

  • Carbogen gas (95% O₂ / 5% CO₂)

Experimental Workflow

Experimental_Workflow A 1. Aorta Isolation Euthanize rat and excise thoracic aorta. B 2. Ring Preparation Clean connective tissue and cut aorta into 2-3 mm rings. A->B C 3. Mounting Mount rings in organ bath with Krebs-Henseleit buffer (37°C, aerated with carbogen). B->C D 4. Equilibration Equilibrate under 2g tension for 60-90 min, washing every 15-20 min. C->D E 5. Viability & Endothelium Integrity Check Contract with phenylephrine, then relax with acetylcholine. D->E F 6. Vasoconstriction Induce stable contraction with phenylephrine. E->F H 8. Pathway Investigation (Optional) Pre-incubate with inhibitors (L-NAME, PAG, etc.) before step 6. E->H G 7. This compound Application Add cumulative concentrations of this compound to generate concentration-response curve. F->G I 9. Data Acquisition & Analysis Record tension changes and calculate percentage relaxation. Determine EC50 values. G->I H->F

Caption: Workflow for studying vasodilation in isolated rat aorta.

Step-by-Step Protocol
  • Aorta Isolation and Preparation:

    • Humanely euthanize the rat according to approved institutional guidelines.

    • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer.[6]

    • Under a dissecting microscope, remove adhering connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in length.[7] For endothelium-denuded studies, the luminal surface can be gently rubbed with a fine wire.

  • Mounting and Equilibration:

    • Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer maintained at 37°C and continuously gassed with carbogen.[3]

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 2 grams, replacing the buffer every 15-20 minutes.[6]

  • Viability and Endothelium Integrity Check:

    • After equilibration, induce a contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

    • Once a stable plateau is reached, add acetylcholine (e.g., 10 µM). A relaxation of more than 80% indicates intact endothelium.[3] Rings with damaged endothelium should be discarded or used for endothelium-independent studies.

    • Wash the rings several times with fresh buffer to return to baseline tension.

  • Concentration-Response Curve for this compound:

    • Induce a stable contraction with phenylephrine (1 µM).

    • Once the contraction is stable, add this compound in a cumulative manner (e.g., from 1 nM to 100 µM) to the organ bath.[7]

    • Record the relaxation response at each concentration until a maximal response is achieved.

  • Investigation of Signaling Pathways:

    • To investigate the involvement of specific pathways, incubate the aortic rings with selective inhibitors for 30 minutes before inducing contraction with phenylephrine.

    • NO/cGMP pathway: Use L-NAME (e.g., 100 µM), a nitric oxide synthase (NOS) inhibitor.

    • H₂S/K-ATP pathway: Use propargylglycine (PAG; e.g., 10 mM), a cystathionine γ-lyase (CSE) inhibitor.

    • α1-adrenoceptors: Use prazosin (e.g., 1 µM), a selective α1-adrenoceptor antagonist.

    • β-adrenoceptors: Use propranolol (e.g., 1 µM), a non-selective β-blocker.

    • L-type Ca²⁺ channels: Perform experiments in a Ca²⁺-free, high K⁺ (e.g., 60 mM) solution and construct a CaCl₂ concentration-response curve in the absence and presence of this compound.[4]

Data Presentation and Analysis

Quantitative data should be summarized in tables for clear comparison. The relaxation induced by this compound is expressed as a percentage of the contraction induced by phenylephrine. Concentration-response curves are plotted, and the potency (EC₅₀) and maximal effect (E_max) are calculated using non-linear regression analysis.[8][9]

Table 1: Vasodilatory Potency of this compound and Control Compounds
CompoundEC₅₀ (µM)E_max (%)
This compound0.046 ± 0.004100
Sodium Nitroprusside (Positive Control)0.0099 ± 0.001100

Data are presented as mean ± SEM. EC₅₀ is the concentration required to produce 50% of the maximal response. E_max is the maximal relaxation achieved. Data is hypothetical based on published literature.[4]

Table 2: Effect of Inhibitors on this compound-Induced Vasodilation
Treatment (in the presence of this compound)EC₅₀ (µM)E_max (%)
Control (this compound alone)0.046 ± 0.004100
+ L-NAME (100 µM)Significantly IncreasedSignificantly Decreased
+ Propargylglycine (10 mM)Significantly IncreasedSignificantly Decreased
+ Propranolol (1 µM)No Significant ChangeNo Significant Change

This table illustrates the expected outcomes. "Significantly Increased/Decreased" indicates a statistically significant change (p < 0.05) compared to the control group. The lack of significant change with propranolol suggests a minimal role for β-adrenoceptors in the rat aorta model.[4]

Conclusion

This protocol provides a comprehensive framework for studying this compound-induced vasodilation in isolated rat aorta. By following these detailed methodologies, researchers can obtain reliable and reproducible data to further elucidate the intricate mechanisms of action of this and other vasoactive compounds. The multi-faceted signaling pathway of this compound, involving NO/cGMP, H₂S/K-ATP, α1-adrenoceptor blockade, and L-type Ca²⁺ channel inhibition, highlights its potential for therapeutic applications in cardiovascular diseases.[4][5]

References

Application Notes and Protocols: Evaluating Isoxsuprine's Impact on Myometrial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture assays for investigating the effects of Isoxsuprine on myometrial cells. This document outlines detailed protocols for key experiments, data interpretation, and visualization of relevant signaling pathways.

Introduction

This compound is a β-adrenergic agonist known for its vasodilatory and smooth muscle relaxant properties.[1][2] In obstetrics, it has been used as a tocolytic agent to inhibit uterine contractions and manage preterm labor.[1][2] The primary mechanism of action of this compound in myometrial cells is the stimulation of β2-adrenergic receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2][3] This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in myometrial relaxation. Understanding the cellular and molecular effects of this compound is crucial for optimizing its therapeutic use and for the development of novel tocolytic agents.

Key Cellular Assays

A panel of in vitro assays can be employed to comprehensively assess the effects of this compound on myometrial cells. These assays provide quantitative data on cell viability, proliferation, apoptosis, contractility, and intracellular signaling.

Data Summary

While specific IC50 and EC50 values for this compound in myometrial cell lines are not extensively reported in publicly available literature, the following table summarizes the expected outcomes and provides representative data for other β-agonists and relevant compounds to guide experimental design and data interpretation.

AssayCell TypeCompoundParameterExpected Outcome with this compoundRepresentative Data (for other compounds)
Cell Viability Primary Human Myometrial CellsThis compound% ViabilityNo significant change at therapeutic concentrations>95% viability with various tocolytics at 10 µM
Myometrial Strip Contractility Human Myometrial TissueThis compoundInhibition of Oxytocin-induced contractionsDose-dependent inhibitionTerbutaline IC50: ~1-10 µM
cAMP Accumulation Primary Human Myometrial CellsThis compoundIntracellular cAMP (pmol/mg protein)Dose-dependent increaseIsoproterenol EC50: ~10-100 nM
Intracellular Calcium ([Ca2+]i) Primary Human Myometrial CellsThis compoundReduction in agonist-induced [Ca2+]i transientAttenuation of oxytocin-induced calcium spikesN/A

Signaling Pathways

This compound-Induced Myometrial Relaxation

This compound, as a β-adrenergic agonist, primarily signals through the Gs-protein coupled β2-adrenergic receptor. This initiates a cascade that leads to myometrial relaxation.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR G_protein Gs Protein B2AR->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_protein->AC activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates MLCK_in Myosin Light Chain Kinase (Active) PKA->MLCK_in phosphorylates MLCK_p p-MLCK (Inactive) MLCK_in->MLCK_p Relaxation Myometrial Relaxation MLCK_p->Relaxation leads to

This compound signaling pathway leading to myometrial relaxation.

Opposing Contractile Pathway: RhoA/ROCK

In contrast to the relaxant effect of this compound, the RhoA/ROCK signaling pathway is a key regulator of myometrial contraction.[4][5] This pathway increases the sensitivity of the contractile machinery to calcium.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonists Contractile Agonists (e.g., Oxytocin) GPCR GPCR Agonists->GPCR G_protein Gq/12/13 Protein GPCR->G_protein activates RhoA_GDP RhoA-GDP (Inactive) G_protein->RhoA_GDP activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP inhibits pMLCP p-MLCP (Inactive) MLCP->pMLCP Contraction Myometrial Contraction pMLCP->Contraction promotes

The contractile RhoA/ROCK signaling pathway in myometrial cells.

Experimental Protocols

Primary Myometrial Cell Culture

Objective: To isolate and culture primary human myometrial cells for in vitro assays.

Materials:

  • Myometrial tissue biopsies

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type I

  • Dispase

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks and plates

Protocol:

  • Obtain fresh myometrial tissue biopsies in sterile transport medium.

  • Wash the tissue extensively with PBS to remove any blood clots and debris.

  • Mince the tissue into small fragments (1-2 mm³) using sterile scalpels.

  • Digest the minced tissue with a solution of Collagenase Type I (1 mg/mL) and Dispase (1 mg/mL) in DMEM for 60-90 minutes at 37°C with gentle agitation.

  • Neutralize the enzymatic digestion by adding an equal volume of DMEM containing 10% FBS.

  • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) and seed into culture flasks.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Change the culture medium every 2-3 days.

  • Passage the cells when they reach 80-90% confluency.

Biopsy Myometrial Biopsy Mince Mince Tissue Biopsy->Mince Digest Enzymatic Digestion Mince->Digest Filter Filter Digest->Filter Centrifuge Centrifuge Filter->Centrifuge Culture Culture Cells Centrifuge->Culture

Workflow for primary myometrial cell isolation and culture.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability of myometrial cells.

Materials:

  • Primary myometrial cells

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Seed myometrial cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO or PBS).

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

In Vitro Myometrial Contractility Assay

Objective: To assess the inhibitory effect of this compound on myometrial tissue contractility.

Materials:

  • Fresh human myometrial tissue strips

  • Organ bath system with isometric force transducers

  • Krebs-Henseleit solution

  • Carbogen gas (95% O2, 5% CO2)

  • Oxytocin

  • This compound stock solution

Protocol:

  • Dissect fresh myometrial tissue into longitudinal strips (approximately 2 x 2 x 10 mm).

  • Mount the tissue strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Apply an initial tension of 1-2 g and allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15 minutes.

  • Induce sustained contractions with a submaximal concentration of oxytocin (e.g., 1-10 nM).

  • Once stable contractions are achieved, add increasing concentrations of this compound cumulatively to the organ bath.

  • Record the isometric tension continuously.

  • Calculate the percentage inhibition of the oxytocin-induced contraction at each this compound concentration.

  • Determine the IC50 value of this compound.

Intracellular cAMP Measurement

Objective: To quantify the effect of this compound on intracellular cAMP levels in myometrial cells.

Materials:

  • Primary myometrial cells

  • 24-well cell culture plates

  • This compound stock solution

  • IBMX (3-isobutyl-1-methylxanthine)

  • cAMP enzyme immunoassay (EIA) kit

  • Cell lysis buffer

Protocol:

  • Seed myometrial cells into a 24-well plate and grow to 80-90% confluency.

  • Pre-treat the cells with a phosphodiesterase inhibitor such as IBMX (100 µM) for 30 minutes to prevent cAMP degradation.

  • Stimulate the cells with various concentrations of this compound for 15-30 minutes at 37°C.

  • Aspirate the medium and lyse the cells with the provided lysis buffer from the EIA kit.

  • Perform the cAMP EIA according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Generate a standard curve and determine the cAMP concentration in each sample.

  • Normalize the cAMP concentration to the total protein content of each sample.

Intracellular Calcium Imaging

Objective: To visualize and measure the effect of this compound on intracellular calcium transients in myometrial cells.

Materials:

  • Primary myometrial cells cultured on glass coverslips

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Oxytocin

  • This compound stock solution

  • Fluorescence microscopy system with a ratiometric imaging setup

Protocol:

  • Load the myometrial cells with Fura-2 AM (2-5 µM) or Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBSS for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye and allow for de-esterification for 30 minutes.

  • Mount the coverslip onto a perfusion chamber on the microscope stage.

  • Establish a baseline recording of intracellular calcium levels.

  • Stimulate the cells with oxytocin to induce calcium transients.

  • After observing a stable response to oxytocin, introduce this compound to the perfusion medium.

  • Record the changes in intracellular calcium concentration. For Fura-2, this is typically done by measuring the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm. For Fluo-4, measure the change in fluorescence intensity at ~516 nm with excitation at ~494 nm.

  • Analyze the data to determine the effect of this compound on the amplitude and frequency of oxytocin-induced calcium oscillations.

Conclusion

The described cell culture assays and protocols provide a robust framework for the detailed investigation of this compound's effects on myometrial cells. By employing these methods, researchers can gain valuable insights into the drug's mechanism of action, potency, and potential for therapeutic applications in the management of myometrial contractility. The provided signaling pathway diagrams offer a visual representation of the molecular events underlying this compound's tocolytic activity.

References

In Vivo Animal Models for Assessing Isoxsuprine's Tocolytic Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the tocolytic efficacy of Isoxsuprine using in vivo animal models. The following sections offer comprehensive methodologies for rat and sheep models, data presentation guidelines, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a β₂-adrenergic receptor agonist that induces smooth muscle relaxation, particularly in the myometrium, making it a candidate for the management of preterm labor.[1][2] The assessment of its tocolytic efficacy in vivo is crucial for preclinical validation. This document outlines two primary animal models: the pregnant rat and the pregnant sheep, which are commonly used to study uterine contractility and the effects of tocolytic agents.

Mechanism of Action: β₂-Adrenergic Signaling in Myometrial Cells

This compound exerts its tocolytic effect by stimulating β₂-adrenergic receptors on myometrial cells. This initiates a signaling cascade that leads to uterine relaxation. The key steps are:

  • Binding: this compound binds to the β₂-adrenergic receptor, a G-protein coupled receptor.

  • G-Protein Activation: This binding activates the stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels activate Protein Kinase A.

  • Phosphorylation and Calcium Sequestration: PKA phosphorylates various intracellular targets, leading to a decrease in intracellular calcium concentrations. This is achieved by promoting the sequestration of calcium into the sarcoplasmic reticulum and reducing the influx of extracellular calcium.

  • Myometrial Relaxation: The reduction in intracellular calcium inhibits the calmodulin-dependent activation of myosin light-chain kinase, resulting in the relaxation of uterine smooth muscle.

Isoxsuprine_Signaling_Pathway cluster_cell Myometrial Cell ISO This compound B2AR β₂-Adrenergic Receptor ISO->B2AR binds Gs Gs Protein (activated) B2AR->Gs activates AC Adenylyl Cyclase (activated) Gs->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (activated) cAMP->PKA activates Ca_sequester ↑ Ca²⁺ Sequestration (Sarcoplasmic Reticulum) PKA->Ca_sequester Ca_influx ↓ Ca²⁺ Influx PKA->Ca_influx Ca_level ↓ Intracellular [Ca²⁺] Ca_sequester->Ca_level Ca_influx->Ca_level MLCK Myosin Light-Chain Kinase (inactive) Ca_level->MLCK inhibits activation of Relaxation Myometrial Relaxation MLCK->Relaxation

Caption: this compound's signaling pathway in myometrial cells.

Animal Model 1: Pregnant Rat

The rat model is a well-established and cost-effective method for evaluating the efficacy of uterine relaxants.[3]

Experimental Protocol: Assessing Tocolytic Efficacy Against Spontaneous Preterm Labor

This protocol is adapted from a study investigating the effect of this compound on the natural onset of labor in pregnant rats.[3]

1. Animal Model:

  • Species: Sprague-Dawley rats (or other suitable strain)

  • Weight: 200-220 g

  • Mating: House two female rats with one male rat in the afternoon and confirm pregnancy the next morning by the presence of sperm in a vaginal smear. The day of sperm positivity is considered day 1 of gestation.

  • Housing: House pregnant rats in individual cages at a constant temperature (e.g., 24°C) with a controlled light-dark cycle (e.g., 14 hours light, 10 hours dark). Provide food and water ad libitum.

2. Experimental Groups:

  • Control Group: Receives vehicle (e.g., distilled water) orally.

  • Treatment Groups: Receive this compound hydrochloride orally at different dose levels (e.g., 2.5 mg/kg/day, 5.0 mg/kg/day, 10.0 mg/kg/day).

3. Dosing and Administration:

  • Prepare a stock solution of this compound hydrochloride in distilled water (e.g., 2 mg/mL).

  • Administer the assigned treatment orally once daily from day 13 to day 21 of gestation.

4. Monitoring and Data Collection:

  • Monitor the animals daily for general health and body weight.

  • From day 21 of gestation, inspect the animals hourly for the onset of labor (delivery of the first pup).

  • Record the following parameters:

    • Gestation Period: Time from day 1 of gestation to the onset of labor.

    • Duration of Parturition: Time from the birth of the first pup to the delivery of the entire litter.

    • Litter Size: Total number of pups born.

    • Average Pup Weight: Total weight of the litter divided by the litter size.

    • Maternal and Fetal Mortality: Record any deaths during the study.

    • Bleeding at Parturition: Observe and note any abnormal bleeding.

Data Presentation

Summarize the quantitative data in a table for clear comparison between the control and treatment groups.

Table 1: Effect of Oral this compound on Labor Parameters in Pregnant Rats

Treatment GroupMean Gestation Period (hours ± SD)Delay in Onset of Labor (hours)Duration of Parturition (hours ± SD)Average Pup Weight (g ± SD)Average Litter Size (± SD)
Control (Distilled Water)512.00 ± 3.20-1.12 ± 0.016.26 ± 0.0610.17 ± 0.75
This compound (2.5 mg/kg)530.01 ± 1.2918.011.34 ± 0.076.62 ± 0.0910.00 ± 0.08
This compound (5.0 mg/kg)537.97 ± 2.2025.971.45 ± 0.056.75 ± 0.109.80 ± 0.10
This compound (10.0 mg/kg)542.15 ± 1.8530.151.52 ± 0.066.88 ± 0.129.50 ± 0.15

Data are presented as mean ± standard deviation (SD). Data is hypothetical based on trends reported in the literature.[3]

Experimental Workflow: Rat Model

Rat_Model_Workflow start Start mating Mating and Pregnancy Confirmation start->mating grouping Randomization into Control and Treatment Groups mating->grouping dosing Daily Oral Administration (Days 13-21 of Gestation) grouping->dosing monitoring Daily Monitoring of Health and Body Weight dosing->monitoring labor_watch Hourly Labor Watch (From Day 21) monitoring->labor_watch data_collection Data Collection: - Gestation Period - Duration of Parturition - Litter Size - Pup Weight labor_watch->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

Caption: Experimental workflow for the pregnant rat model.

Animal Model 2: Pregnant Sheep

The pregnant sheep is another valuable model for studying preterm birth due to its physiological similarities to humans, including a similar gestation length and a luteal-placental shift in steroid hormone production.

Experimental Protocol: Assessing Tocolytic Efficacy on Cervical Dilation

This protocol is based on a study that evaluated the effect of this compound on cervical relaxation in ewes.

1. Animal Model:

  • Species: Mature ewes (e.g., Anatolian Merino)

  • Age: 2-4 years old

  • Synchronization: Synchronize the estrous cycles of the ewes to ensure similar gestational stages if required for preterm labor studies.

  • Housing: House the animals in appropriate facilities with access to food and water.

2. Experimental Groups:

  • Control Group: Receives no tocolytic agent.

  • Treatment Group: Receives this compound hydrochloride intramuscularly.

3. Dosing and Administration:

  • Administer a single intramuscular injection of 3 ml this compound hydrochloride.

4. Measurement of Cervical Passage Time:

  • Approximately 10-15 minutes after the administration of this compound, begin the cervical passage procedure.

  • Gently insert a speculum into the vagina to visualize the cervix.

  • Carefully navigate a sterile insemination pipette or a similar instrument through the cervical canal.

  • Record the time taken to successfully pass through the entire cervical canal.

Data Presentation

Present the quantitative data in a table to compare the cervical passage time between the control and treatment groups.

Table 2: Effect of Intramuscular this compound on Cervical Passage Time in Ewes

Treatment GroupMean Cervical Passage Time (seconds ± SD)Minimum Passage Time (seconds)Maximum Passage Time (seconds)
Control168.22 ± 20.8330238
This compound (3 ml, IM)83.60 ± 13.6319140

Data are presented as mean ± standard deviation (SD). Data is based on a published study.

Experimental Workflow: Sheep Model

Sheep_Model_Workflow start Start animal_selection Selection of Mature Ewes start->animal_selection grouping Randomization into Control and Treatment Groups animal_selection->grouping treatment Intramuscular Administration of this compound or Placebo grouping->treatment waiting_period Wait for 10-15 minutes treatment->waiting_period cervical_passage Measure Cervical Passage Time waiting_period->cervical_passage data_recording Record Passage Time cervical_passage->data_recording analysis Statistical Analysis data_recording->analysis end End analysis->end

Caption: Experimental workflow for the pregnant sheep model.

Discussion and Considerations

  • Induction of Preterm Labor: For a more direct assessment of tocolytic efficacy, preterm labor can be induced in both models. In rats, oxytocin or antiprogestins can be used. In sheep, lipopolysaccharide (LPS) can be administered to induce an inflammatory response that leads to preterm labor. The experimental design would then involve administering this compound after the induction of contractions and measuring the extent of uterine relaxation or delay in delivery.

  • Measurement of Uterine Contractions: In addition to observing the time of birth, uterine contractions can be quantified more directly using intrauterine pressure catheters or by measuring myometrial electrical activity.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use. Anesthesia and analgesia should be used appropriately to minimize any pain or distress to the animals.

  • Translational Relevance: While animal models provide valuable preclinical data, it is important to consider the physiological differences between species when extrapolating results to humans.

These protocols and application notes provide a framework for the in vivo assessment of this compound's tocolytic efficacy. Researchers should adapt these methodologies to their specific research questions and available resources, ensuring rigorous experimental design and ethical animal handling.

References

Titrimetric Determination of Isoxsuprine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of Isoxsuprine Hydrochloride using titrimetric methods. These methods are established for their simplicity, accuracy, and cost-effectiveness in pharmaceutical analysis. The protocols described herein are based on validated analytical procedures suitable for quality control and research purposes.

Introduction

This compound hydrochloride, chemically known as 4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol hydrochloride, is a vasodilator used in the management of peripheral and cerebral vascular diseases. Accurate quantification of this compound hydrochloride in bulk drug and pharmaceutical dosage forms is crucial for ensuring its safety and efficacy. Titrimetry offers a reliable and accessible analytical approach for this purpose. This document outlines two primary titrimetric methods: an aqueous acid-base titration and a non-aqueous potentiometric titration.

Principle of Titrimetric Analysis

The quantitative analysis of this compound hydrochloride by titration is based on the principles of neutralization reactions.

  • Aqueous Titration: In an aqueous or hydro-alcoholic medium, the acidic hydrochloride salt of the weakly basic this compound is titrated with a standardized strong base, such as sodium hydroxide. The endpoint is typically detected using a visual indicator.[1]

  • Non-Aqueous Titration: Due to the weakly basic nature of the nitrogen atom in the this compound molecule, its titration in a non-aqueous acidic solvent, such as glacial acetic acid, with a strong acid titrant, like perchloric acid, provides a sharp and accurate endpoint.[2] To enhance the basicity of the amine, mercuric acetate can be added to remove the protonated halide ion.[3] The endpoint is determined potentiometrically.

Experimental Protocols

Aqueous Acid-Base Titration Method

This method is a straightforward and rapid technique for the determination of this compound hydrochloride in pharmaceutical dosage forms.

Reagents and Materials:

  • Sodium Hydroxide (NaOH), 0.1 N standardized solution

  • Succinic Acid (for standardization of NaOH)

  • Phenolphthalein indicator solution (0.01% w/v in ethanol)

  • Ethanol (A.R. Grade)

  • This compound Hydrochloride reference standard and sample

  • Analytical balance

  • Burette, pipette, conical flask, and other standard laboratory glassware

Protocol:

  • Standardization of 0.1 N Sodium Hydroxide:

    • Accurately weigh about 1.475 g of succinic acid and dissolve it in 250 ml of distilled water to prepare a 0.1 N solution.

    • Pipette 25 ml of the 0.1 N succinic acid solution into a conical flask.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with the prepared sodium hydroxide solution until a permanent pink color is observed.

    • Calculate the exact normality of the sodium hydroxide solution.

  • Sample Preparation and Titration:

    • Accurately weigh about 50 mg (0.05 g) of the this compound hydrochloride sample.[1]

    • Dissolve the sample in 20 ml of ethanol in a clean, dry titration flask.[4]

    • Add 2-3 drops of phenolphthalein indicator solution.

    • Titrate with the standardized 0.1 N sodium hydroxide solution until the endpoint is reached, indicated by a color change from colorless to pink.[1]

    • Perform a blank determination by titrating the solvent mixture without the sample and make necessary corrections.[4]

  • Calculation: The percentage of this compound hydrochloride can be calculated using the following formula:

    Where:

    • V = Volume of NaOH consumed in ml (corrected for blank)

    • N = Normality of NaOH solution

    • E = Equivalent factor of this compound hydrochloride (33.78 mg/meq, as 1 mL of 0.1 M sodium hydroxide is equivalent to 33.78 mg of C18H24ClNO3)[5]

    • W = Weight of the sample in mg

Non-Aqueous Potentiometric Titration Method

This method is highly precise and suitable for the determination of this compound hydrochloride, particularly in bulk drug form.[2]

Reagents and Materials:

  • Perchloric Acid (HClO₄), 0.1 N standardized solution in glacial acetic acid

  • Potassium Hydrogen Phthalate (KHP) (primary standard for standardization)

  • Glacial Acetic Acid (anhydrous)

  • Mercuric Acetate solution (5% w/v in glacial acetic acid)

  • Crystal Violet indicator (optional, for visual titration)

  • This compound Hydrochloride reference standard and sample

  • Potentiometric autotitrator with a suitable electrode system

  • Analytical balance

  • Burette, beaker, and other standard laboratory glassware

Protocol:

  • Standardization of 0.1 N Perchloric Acid:

    • Accurately weigh about 0.5 g of previously dried potassium hydrogen phthalate and dissolve it in 50 ml of glacial acetic acid.

    • Add 2 drops of crystal violet indicator (if performing visually) or immerse the electrodes of the potentiometric titrator.

    • Titrate with the 0.1 N perchloric acid solution until the color changes from violet to blue-green (visual) or to the potentiometric endpoint.

    • Calculate the exact normality of the perchloric acid solution.

  • Sample Preparation and Titration:

    • Accurately weigh a quantity of the this compound hydrochloride sample.

    • Dissolve the sample in 60 ml of anhydrous glacial acetic acid, heating gently if necessary to aid dissolution.[2]

    • Add 15 ml of 5% (w/v) mercuric acetate solution.[2]

    • Immerse the electrodes of the potentiometric titrator into the sample solution.

    • Titrate with the standardized 0.1 N perchloric acid solution.

    • Record the volume of titrant at the endpoint, which is the point of maximum inflection on the titration curve.

    • Perform a blank determination and make necessary corrections.[2]

  • Calculation: The percentage of this compound hydrochloride is calculated as follows:

    Where:

    • V = Volume of HClO₄ consumed in ml (corrected for blank)

    • N = Normality of HClO₄ solution

    • E = Equivalent factor of this compound hydrochloride (33.78 mg/meq)

    • W = Weight of the sample in mg

Data Presentation

The validation parameters for the described titrimetric methods are summarized in the tables below for easy comparison.

Table 1: Validation Summary for Aqueous Titration Method

ParameterResultReference
Precision (% RSD, n=6)< 1[4]
Linearity (r²)> 0.99[4]
Recovery (%)99.02 - 99.84[4]

Table 2: Validation Summary for Non-Aqueous Potentiometric Titration Method

ParameterResultReference
Precision (% RSD, n=6)< 1[2]
Linearity (r²)> 0.9999[2]
Recovery (%)98.66 - 99.95[2]

Visualizations

The following diagrams illustrate the experimental workflows for the titrimetric analysis of this compound hydrochloride.

Aqueous_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Weigh this compound HCl Sample B Dissolve in Ethanol A->B C Add Phenolphthalein Indicator B->C D Titrate with 0.1 N NaOH C->D E Observe Color Change (Colorless to Pink) D->E F Record Volume of NaOH E->F G Calculate % Purity F->G Non_Aqueous_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Weigh this compound HCl Sample B Dissolve in Glacial Acetic Acid A->B C Add Mercuric Acetate Solution B->C D Titrate with 0.1 N Perchloric Acid C->D E Monitor with Potentiometer D->E F Determine Endpoint E->F G Record Volume of HClO4 F->G H Calculate % Purity G->H

References

Application Notes & Protocols: Formulation and Evaluation of Sustained-Release Matrix Tablets of Isoxsuprine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoxsuprine hydrochloride is a vasodilator used for the treatment of peripheral vascular diseases and to arrest premature labor.[1][2] Its relatively short biological half-life of approximately 5 ± 2 hours necessitates frequent dosing to maintain therapeutic drug concentrations.[3][4][5][6] The development of a sustained-release (SR) matrix tablet for this compound hydrochloride offers a promising approach to prolong its therapeutic effect, reduce dosing frequency, and improve patient compliance.[7][8][9] This document provides detailed application notes and protocols for the formulation and evaluation of this compound hydrochloride sustained-release matrix tablets.

Materials and Methods

Materials:

ComponentFunctionSupplier Example
This compound HydrochlorideActive Pharmaceutical Ingredient (API)Corel Pharma Chem, Ahmedabad, India[6]
Hydroxypropyl Methylcellulose (HPMC K15)Hydrophilic matrix-forming polymerCentral Drug House (CDR), Delhi[6]
Guar GumNatural matrix-forming polymerCentral Drug House (CDR), Delhi[6]
Polyvinylpyrrolidone (PVP K30)BinderCentral Drug House (CDR), Delhi[6]
Dicalcium Phosphate (DCP)Filler/Release modifier-
Magnesium StearateLubricant-
TalcGlidant-

Equipment:

  • Digital Weighing Balance

  • Sieves (#16, #40)

  • Multi-station Automatic Rotary Punching Machine (8 mm diameter punch)

  • Tablet Hardness Tester (e.g., Monsanto hardness tester)

  • Friability Test Apparatus (e.g., Roche friabilator)

  • Vernier Calipers

  • USP Dissolution Testing Apparatus Type II (Paddle type)

  • UV-Visible Spectrophotometer

  • Fourier Transform Infrared (FTIR) Spectrometer

Experimental Protocols

Pre-formulation Studies: Drug-Excipient Compatibility

Protocol:

  • Mix this compound hydrochloride with each excipient in a 1:1 ratio.

  • Subject the physical mixtures to FTIR analysis.

  • Obtain the FTIR spectra of the pure drug, individual excipients, and the physical mixtures.

  • Compare the peaks of the pure drug with the peaks of the physical mixtures to identify any significant interactions. The absence of new peaks or the disappearance of characteristic drug peaks indicates compatibility.[3][4]

Formulation of Sustained-Release Matrix Tablets

The direct compression method is a cost-effective and straightforward approach for manufacturing these tablets.[3][4]

Protocol (Direct Compression):

  • Accurately weigh all the ingredients as per the formulation table below.[6]

  • Pass the drug and all excipients (except magnesium stearate and talc) through a #40 sieve.

  • Mix the sifted ingredients thoroughly for 15 minutes.

  • Add magnesium stearate and talc (passed through a #16 sieve) to the powder blend and mix for an additional 5 minutes.[6]

  • Compress the final blend into tablets using a multi-station rotary punching machine with 8 mm punches.[6]

Table 1: Example Formulations of this compound HCl SR Matrix Tablets

Ingredients (mg)F1F2F3F4F5F6
This compound HCl404040404040
HPMC K15255075000
Guar Gum000255075
PVP K30555555
Dicalcium Phosphate1251007512510075
Magnesium Stearate2.52.52.52.52.52.5
Talc2.52.52.52.52.52.5
Total Weight 200 200 200 200 200 200

This table is a representative example based on common formulation strategies. The quantities of polymers are varied to study their effect on drug release.

Evaluation of Pre-Compression Parameters

Table 2: Pre-Compression Parameter Evaluation

ParameterFormulaAcceptance Criteria
Bulk Density Weight of powder / Bulk volume of powder-
Tapped Density Weight of powder / Tapped volume of powder-
Carr's Index (%) [(Tapped Density - Bulk Density) / Tapped Density] x 1005-15 (Excellent), 12-16 (Good)
Hausner's Ratio Tapped Density / Bulk Density< 1.25 (Good), 1.25-1.5 (Passable)
Angle of Repose (θ) tan⁻¹ (h/r) where h=height of cone, r=radius of cone< 30° (Excellent), 30-40° (Good)
Evaluation of Post-Compression Parameters

Protocol:

  • Weight Variation: Weigh 20 tablets individually and calculate the average weight. The individual tablet weights should fall within specified pharmacopeial limits of the average weight.

  • Hardness: Measure the crushing strength of at least 5 tablets using a hardness tester. A force of ≥ 4 kgf is generally considered acceptable.[5]

  • Thickness: Measure the thickness of 5 tablets using Vernier calipers.

  • Friability: Weigh 10 tablets (W_initial), place them in a friabilator, and rotate at 25 rpm for 4 minutes. Remove the tablets, de-dust them, and weigh again (W_final). The percentage friability should be less than 1%.

    • Formula: % Friability = [(W_initial - W_final) / W_initial] x 100

  • Drug Content Uniformity: Randomly select 10 tablets. Crush one tablet and dissolve it in a suitable solvent. Analyze the drug concentration using a UV-Visible spectrophotometer at the λmax of this compound HCl. The drug content should be within 95-105% of the label claim.[6]

Table 3: Post-Compression Parameter Evaluation Results (Hypothetical Data)

Formulation CodeHardness ( kg/cm ²)Friability (%)Thickness (mm)Average Weight (mg)Drug Content (%)
F15.2 ± 0.30.553.1 ± 0.1201 ± 2.198.5 ± 1.2
F25.5 ± 0.20.483.2 ± 0.1199 ± 1.899.1 ± 0.9
F35.8 ± 0.40.413.2 ± 0.2200 ± 2.598.9 ± 1.5
F45.3 ± 0.30.613.1 ± 0.1202 ± 2.099.5 ± 1.1
F55.6 ± 0.20.523.2 ± 0.1198 ± 1.998.7 ± 1.3
F65.9 ± 0.50.453.3 ± 0.2201 ± 2.399.0 ± 1.0
In-Vitro Drug Release Study

Protocol:

  • Apparatus: USP Dissolution Testing Apparatus Type II (Paddle).

  • Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by simulated intestinal fluid (pH 6.8) for the remaining duration.

  • Temperature: 37 ± 0.5°C.

  • Paddle Speed: 50 rpm.[9]

  • Sampling: Withdraw 5 mL of the sample at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 10, 12 hours). Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

  • Analysis: Filter the samples and analyze the concentration of this compound hydrochloride using a UV-Visible spectrophotometer at the appropriate wavelength.

Table 4: Cumulative % Drug Release Data (Hypothetical)

Time (hr)F1 (%)F2 (%)F3 (%)F4 (%)F5 (%)F6 (%)
125.420.115.828.222.518.3
238.630.524.241.533.127.9
455.145.336.959.848.740.2
670.258.948.175.462.353.6
885.772.460.590.178.969.8
1096.388.175.398.291.582.4
12-97.586.4-99.193.7

Note: The dissolution results show that an increased amount of polymer resulted in reduced and extended drug release.[3][4]

Drug Release Kinetics

Analyze the in-vitro release data by fitting it to various kinetic models to understand the mechanism of drug release.

  • Zero-Order Model: Qt = Q0 + K0t (Drug release is independent of concentration)

  • First-Order Model: log C = log C0 - Kt / 2.303 (Drug release is concentration-dependent)

  • Higuchi Model: Q = K * t^1/2 (Release from a matrix is proportional to the square root of time)

  • Korsmeyer-Peppas Model: Mt / M∞ = K * t^n (Describes drug release from a polymeric system)

The model with the highest correlation coefficient (R²) is considered the best fit. Studies have shown that release kinetics can vary, with some formulations following a First-order or Higuchi model.[3][4]

Visualizations

experimental_workflow cluster_formulation Phase 1: Formulation Development cluster_evaluation Phase 2: Tablet Evaluation cluster_pre_compression Pre-Compression Tests cluster_post_compression Post-Compression Tests cluster_release In-Vitro Release Studies Materials API & Excipient Selection Preformulation Pre-formulation Studies (FTIR Compatibility) Materials->Preformulation Blending Sieving & Blending Preformulation->Blending Compression Direct Compression Blending->Compression Bulk_Density Bulk Density Blending->Bulk_Density Physical_Tests Weight Variation Hardness Thickness Friability Compression->Physical_Tests Tapped_Density Tapped Density Flow_Properties Carr's Index Hausner's Ratio Angle of Repose Content_Uniformity Drug Content Physical_Tests->Content_Uniformity Dissolution Dissolution Test (USP Type II) Content_Uniformity->Dissolution Kinetics Drug Release Kinetics (Model Fitting) Dissolution->Kinetics

Caption: Experimental workflow for formulation and evaluation of this compound SR tablets.

Conclusion

The formulation of sustained-release matrix tablets of this compound hydrochloride can be successfully achieved using hydrophilic polymers like HPMC and natural gums such as Guar Gum. The direct compression method proves to be a viable and efficient manufacturing technique. The evaluation of physicochemical properties and in-vitro drug release profiles is crucial for optimizing a formulation that provides a controlled and prolonged release, thereby potentially improving therapeutic efficacy and patient adherence. The concentration and type of polymer are critical variables that directly influence the drug release rate from the matrix system.

References

Application Notes: Isoxsuprine as a Pharmacological Tool in Vascular Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoxsuprine is a pharmacological agent traditionally classified as a β-adrenergic agonist and vasodilator.[1][2] It has been clinically utilized for conditions associated with poor blood circulation, such as peripheral and cerebral vascular diseases.[3][4][5] For researchers, this compound serves as a valuable multi-target tool to investigate complex signaling pathways involved in vascular tone regulation. Recent studies have revealed that its vasodilatory effects are not solely dependent on β-adrenoceptor stimulation but involve a sophisticated interplay of multiple endothelial and smooth muscle cell signaling cascades.[6][7] These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data, and detailed protocols for its use in vascular research.

Mechanism of Action in the Vasculature

While historically considered a β2-adrenoceptor agonist, contemporary research, particularly in models like the rat aorta, indicates that this compound's potent vasodilator effect is multifaceted.[7][8] The primary mechanisms involve both endothelium-dependent and endothelium-independent pathways.[6]

Key signaling pathways contributing to this compound-induced vasodilation include:

  • Activation of the NO/cGMP Pathway: this compound stimulates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO diffuses into vascular smooth muscle cells (VSMCs), where it activates soluble guanylate cyclase (sGC), increasing cyclic guanosine monophosphate (cGMP) levels and promoting relaxation.[6][9]

  • Activation of the H₂S/KATP Pathway: The compound enhances the activity of cystathionine gamma-lyase (CSE) in the endothelium, increasing the production of hydrogen sulfide (H₂S). H₂S acts as a gasotransmitter, activating ATP-sensitive potassium (KATP) channels on VSMCs, which leads to hyperpolarization and subsequent vasodilation.[6][7][9]

  • Blockade of α1-Adrenoceptors: this compound acts as an antagonist at α1-adrenoceptors on VSMCs.[7][10] This action inhibits vasoconstriction induced by α1-agonists like phenylephrine.

  • Blockade of L-type Voltage-Dependent Ca²⁺ Channels: It directly blocks L-type calcium channels on VSMCs, reducing the influx of extracellular calcium, a critical step for smooth muscle contraction.[6][7]

Interestingly, in some vascular beds like the rat aorta and equine digital artery, the vasodilatory effect of this compound appears to be independent of β2-adrenoceptor activation.[7][10] This makes it a unique tool to study non-classical vasodilation mechanisms.

This compound's vasodilator signaling pathway.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound derived from vascular research studies. These values are crucial for designing experiments and interpreting results.

ParameterValueModel SystemCommentsReference
EC₅₀ (Vasodilation) 0.046 ± 0.004 µMIsolated Rat Aorta (Endothelium-intact)Demonstrates high potency in inducing vasorelaxation.
EC₅₀ (Vasodilation) 0.3781 ± 0.019 µMIsolated Rat Aorta (Endothelium-denuded)A significant increase in EC₅₀ suggests a strong endothelium-dependent component to its action.[6]
log EC₅₀ (Vasodilation) -6.33Equine Digital Artery (Noradrenaline-precontracted)Indicates potent vasodilation against α-agonist induced tone.
pKʙ (α-adrenoceptor) 6.90Equine Digital ArteryQuantifies its affinity as an α-adrenoceptor antagonist.[10]
H₂S Production ~2-fold increaseRat Aorta HomogenatesConfirms direct or indirect activation of the H₂S synthesis pathway.[6][7][9]
Hemodynamic Effects ↑ Cardiac Index (up to 31%)↓ Pulm. Artery Pressure (up to 33%)↓ Systemic Resistance (by 37%)Patients with Congestive Heart FailureHighlights its in vivo effects as a potent arteriolar vasodilator.[11]

Experimental Protocols

Protocol 1: In Vitro Vasodilation Assessment in Isolated Rat Aorta

This protocol details the measurement of this compound's vasodilator effect on isolated arterial rings, a standard method in vascular pharmacology.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: 126.8 NaCl, 5.9 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 5.0 D-glucose, 30 NaHCO₃, 2.5 CaCl₂)

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Phenylephrine (Phe) or other vasoconstrictor

  • This compound hydrochloride

  • Isolated organ bath system with force-displacement transducers

Methodology:

  • Tissue Preparation:

    • Humanely euthanize the rat according to approved institutional protocols.

    • Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

    • Under a dissecting microscope, remove adhering adipose and connective tissue.

    • Cut the aorta into 4-5 mm wide rings. For endothelium-denuded experiments, gently rub the luminal surface with a fine wire.

  • Mounting and Equilibration:

    • Mount the aortic rings in 5-10 mL organ bath chambers containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen.

    • Connect the rings to force transducers and apply a resting tension of 1.5 g.

    • Allow the tissues to equilibrate for at least 60 minutes, replacing the bath solution every 15-20 minutes.

  • Viability and Contraction:

    • Assess tissue viability by inducing a contraction with 60 mM KCl.

    • After washing out the KCl and allowing the tissue to return to baseline, induce a stable, submaximal contraction with a vasoconstrictor (e.g., phenylephrine, 1 µM).

  • Vasodilation Assay:

    • Once the contraction plateau is reached, add this compound to the bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 100 µM).

    • Record the relaxation response at each concentration until a maximal effect is observed.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage reversal of the pre-contraction induced by phenylephrine.

    • Plot the concentration-response curve and calculate the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation).

workflow cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Assay Execution cluster_analysis Data Analysis arrow arrow A Euthanasia & Aorta Excision B Clean & Cut into 4-5mm Rings A->B C Mount Rings in Organ Bath B->C D Apply 1.5g Tension C->D E Equilibrate for 60 min D->E F Induce Contraction (e.g., 1µM Phenylephrine) E->F G Cumulative Addition of this compound F->G H Record Relaxation Response G->H I Calculate % Relaxation H->I J Plot Curve & Determine EC₅₀ I->J

Workflow for isolated aorta vasodilation assay.
Protocol 2: Dissecting the Mechanism of Action

To investigate the contribution of the signaling pathways described above, Protocol 1 can be modified by pre-incubating the aortic rings with specific inhibitors for 20-30 minutes before adding the vasoconstrictor.

  • To Inhibit the NO/cGMP Pathway: Pre-incubate with L-NAME (100 µM), an eNOS inhibitor.

  • To Inhibit the H₂S/KATP Pathway: Pre-incubate with Propargylglycine (PAG, 10 mM), a CSE inhibitor.

  • To Block β-Adrenoceptors: Pre-incubate with propranolol (1 µM), a non-selective β-blocker.

  • To Block α1-Adrenoceptors: Assess this compound's effect on a concentration-response curve to phenylephrine. A rightward shift indicates competitive antagonism.[7]

  • To Block L-type Ca²⁺ Channels: In a calcium-free, high K⁺ buffer, construct a concentration-response curve to CaCl₂ in the presence and absence of this compound. A rightward shift indicates channel blockade.[7]

A significant rightward shift or reduction in the maximal relaxation in the presence of an inhibitor indicates the involvement of that specific pathway in this compound's overall effect.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Oral Bioavailability of Isoxsuprine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the low oral bioavailability of Isoxsuprine in experimental models. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and inconsistent oral bioavailability for this compound in our animal studies. What are the primary reasons for this?

A1: The low oral bioavailability of this compound is a known challenge and can be attributed to several factors. The primary reason is extensive first-pass metabolism in the liver, where a significant portion of the orally administered drug is metabolized before it can reach systemic circulation. One study in horses reported an oral bioavailability as low as 2.2%[1]. Additionally, this compound hydrochloride's solubility characteristics can influence its absorption. While it is sparingly soluble in water, its classification as a Biopharmaceutics Classification System (BCS) Class II drug suggests that its dissolution rate can be a limiting factor in its overall absorption[2][3].

Q2: What are the most promising strategies to overcome the low oral bioavailability of this compound?

A2: For BCS Class II drugs like this compound, formulation strategies that enhance solubility and protect against first-pass metabolism are highly effective. Two of the most promising approaches are the use of Solid Lipid Nanoparticles (SLNs) and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS). These nanoformulations can significantly improve the oral bioavailability of poorly soluble drugs by increasing the surface area for dissolution, enhancing permeability, and promoting lymphatic transport, which can partially bypass the liver and reduce first-pass metabolism[2][4][5][6].

Q3: How much of an improvement in bioavailability can we realistically expect with these nanoformulation strategies?

A3: The extent of bioavailability enhancement is highly dependent on the specific formulation and the experimental model. However, studies with other BCS Class II drugs have shown substantial improvements. For instance, SNEDDS formulations have been reported to increase the oral bioavailability of various drugs by 1.58-fold to as much as 6-fold compared to conventional oral dosage forms[7][8]. Similarly, SLN formulations have also demonstrated a significant increase in the oral absorption of poorly soluble drugs[9][10]. While specific data for oral this compound nanoformulations is limited, a well-designed SLN or SNEDDS formulation could be expected to produce a multi-fold increase in its oral bioavailability.

Troubleshooting Guides

Issue 1: Our this compound-loaded Solid Lipid Nanoparticle (SLN) formulation is showing poor drug entrapment efficiency.

  • Potential Cause: The solubility of this compound in the molten lipid is insufficient.

  • Troubleshooting Steps:

    • Lipid Screening: Screen a variety of solid lipids with different chemical structures and melting points to identify one with better solubilizing capacity for this compound.

    • Incorporate a Co-solvent: A small amount of a pharmaceutically acceptable co-solvent that is miscible with the molten lipid can be added to increase the drug's solubility.

    • Optimize Drug-to-Lipid Ratio: Experiment with different ratios of this compound to the solid lipid. A lower drug concentration may lead to higher entrapment efficiency.

Issue 2: The particle size of our SLN formulation is too large and shows high polydispersity.

  • Potential Cause: Inefficient homogenization or inappropriate surfactant concentration.

  • Troubleshooting Steps:

    • Optimize Homogenization Parameters: Increase the homogenization speed, pressure, or duration. For ultrasonication, optimize the power and time of sonication.

    • Surfactant Concentration: Adjust the concentration of the surfactant. Too little surfactant may not adequately stabilize the newly formed nanoparticles, leading to aggregation. Conversely, excessive surfactant can also lead to instability.

    • Use a Co-surfactant: The addition of a co-surfactant can help to reduce the interfacial tension further and produce smaller, more uniform nanoparticles.

Issue 3: Our Self-Nanoemulsifying Drug Delivery System (SNEDDS) formulation for this compound forms a cloudy emulsion upon dilution with water.

  • Potential Cause: The formulation is not forming a nanoemulsion, but rather a micro or macroemulsion.

  • Troubleshooting Steps:

    • Re-evaluate Component Ratios: The ratio of oil, surfactant, and co-surfactant is critical. Construct a pseudo-ternary phase diagram to identify the optimal ratios that result in a clear or slightly bluish, transparent nanoemulsion upon dilution.

    • Screen Different Excipients: The choice of oil, surfactant, and co-surfactant can significantly impact the self-emulsification process. Screen different excipients to find a combination that has a greater capacity to solubilize this compound and forms a stable nanoemulsion.

    • Increase Surfactant/Co-surfactant Concentration: A higher concentration of the surfactant/co-surfactant mixture (Smix) may be required to efficiently emulsify the oily phase and form smaller droplets.

Quantitative Data Summary

The following tables summarize hypothetical yet realistic pharmacokinetic data for this compound, comparing a conventional oral suspension to Solid Lipid Nanoparticle (SLN) and Self-Nanoemulsifying Drug Delivery System (SNEDDS) formulations based on improvements seen with other BCS Class II drugs in rat models.

Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats (Single Oral Dose)

FormulationCmax (ng/mL)Tmax (hr)AUC (0-t) (ng·hr/mL)Relative Bioavailability (%)
Conventional Suspension150 ± 252.0 ± 0.5600 ± 90100
SLN Formulation450 ± 601.5 ± 0.32100 ± 250350
SNEDDS Formulation600 ± 751.0 ± 0.23000 ± 320500

Data are presented as mean ± standard deviation and are hypothetical, based on typical enhancements observed for BCS Class II drugs.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization followed by Ultrasonication

Objective: To prepare this compound-loaded SLNs with a particle size in the nanometer range and high entrapment efficiency.

Materials:

  • This compound Hydrochloride

  • Solid Lipid: Glyceryl monostearate

  • Surfactant: Polysorbate 80 (Tween 80)

  • Purified water

Methodology:

  • Preparation of Lipid Phase: Glyceryl monostearate is melted at a temperature approximately 5-10°C above its melting point. This compound hydrochloride is then added to the molten lipid and stirred until a clear solution is obtained.

  • Preparation of Aqueous Phase: The aqueous phase is prepared by dissolving Polysorbate 80 in purified water and heating it to the same temperature as the lipid phase.

  • Formation of Pre-emulsion: The hot lipid phase is added to the hot aqueous phase under high-speed homogenization at 10,000 rpm for 15 minutes to form a coarse oil-in-water emulsion.

  • Nano-emulsification: The resulting pre-emulsion is then subjected to probe ultrasonication for 10 minutes to reduce the particle size to the nanometer range.

  • Cooling and Solidification: The hot nanoemulsion is then cooled down in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: The prepared SLN dispersion is characterized for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

Protocol 2: Development of an this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)

Objective: To develop a thermodynamically stable SNEDDS pre-concentrate that forms a rapid and fine oil-in-water nanoemulsion upon dilution in an aqueous medium.

Materials:

  • This compound Hydrochloride

  • Oil: Capryol 90

  • Surfactant: Cremophor EL

  • Co-surfactant: Transcutol HP

Methodology:

  • Solubility Studies: The solubility of this compound hydrochloride in various oils, surfactants, and co-surfactants is determined to select the most appropriate excipients.

  • Construction of Pseudo-Ternary Phase Diagram: Based on the solubility studies, pseudo-ternary phase diagrams are constructed with varying ratios of the selected oil, surfactant, and co-surfactant. The surfactant and co-surfactant are mixed in different weight ratios (Smix). For each Smix ratio, the oil is mixed with the Smix in various weight ratios, and the mixtures are titrated with water to identify the nanoemulsion region.

  • Preparation of SNEDDS Pre-concentrate: Based on the nanoemulsion region identified in the phase diagram, an optimized ratio of oil, surfactant, and co-surfactant is selected. This compound hydrochloride is added to the oil phase and dissolved by gentle stirring and vortexing. The surfactant and co-surfactant are then added and mixed until a clear and homogenous pre-concentrate is formed.

  • Characterization of SNEDDS: The prepared SNEDDS pre-concentrate is evaluated for its self-emulsification time, droplet size, and polydispersity index (PDI) upon dilution with water. The formulation is also assessed for its robustness to dilution and thermodynamic stability.

Visualizations

experimental_workflow_sln cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification cluster_final_steps Final Steps melt_lipid Melt Solid Lipid add_drug Add this compound melt_lipid->add_drug homogenize High-Speed Homogenization (Pre-emulsion) add_drug->homogenize Add to dissolve_surfactant Dissolve Surfactant in Water dissolve_surfactant->homogenize Add sonicate Ultrasonication (Nanoemulsion) homogenize->sonicate cool Cooling & Solidification sonicate->cool characterize Characterization cool->characterize

Caption: Workflow for the preparation of this compound-loaded Solid Lipid Nanoparticles (SLNs).

logical_relationship_snedds cluster_inputs Formulation Components cluster_process Development Process cluster_output Desired Outcome drug This compound solubility Solubility Studies drug->solubility oil Oil oil->solubility surfactant Surfactant surfactant->solubility cosurfactant Co-surfactant cosurfactant->solubility phase_diagram Pseudo-Ternary Phase Diagram solubility->phase_diagram optimization Optimization of Ratios phase_diagram->optimization bioavailability Enhanced Oral Bioavailability optimization->bioavailability

Caption: Logical relationship in the development of an this compound SNEDDS formulation.

References

Technical Support Center: Managing Isoxsuprine Tachyphylaxis in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of tachyphylaxis to Isoxsuprine in long-term cell culture experiments. Our goal is to equip you with the knowledge and tools to mitigate diminished cellular responsiveness and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cell culture?

A1: this compound is a β-adrenergic receptor agonist.[1][2][3] In cell culture, its primary mechanism of action is to bind to and activate β2-adrenergic receptors (β2ARs) on the cell surface. This activation stimulates the Gs alpha subunit of the associated G-protein, leading to the activation of adenylyl cyclase.[2] Adenylyl cyclase then converts ATP into the second messenger cyclic AMP (cAMP).[2] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to various cellular responses, most notably smooth muscle relaxation.[2]

Q2: What is tachyphylaxis and why does it occur with this compound in long-term cell culture?

A2: Tachyphylaxis is the rapid decrease in the response of a cell to a drug after repeated or continuous administration. With this compound, prolonged exposure to the agonist leads to the desensitization of the β2-adrenergic receptors. This process involves several key molecular events:

  • Receptor Phosphorylation: G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the activated β2AR.

  • β-Arrestin Recruitment: The phosphorylated receptor recruits β-arrestin proteins.

  • G-Protein Uncoupling: β-arrestin binding sterically hinders the receptor's ability to couple with its G-protein (Gs), thus attenuating the downstream signaling cascade.

  • Receptor Internalization: The receptor-β-arrestin complex is targeted for internalization into endosomes via clathrin-coated pits.

  • Receptor Downregulation: For long-term desensitization, internalized receptors can be targeted for lysosomal degradation, leading to a reduction in the total number of receptors on the cell surface.

Q3: How quickly can I expect to see tachyphylaxis to this compound in my cell culture experiments?

A3: The onset of tachyphylaxis is dependent on the concentration of this compound and the cell type being used. Rapid desensitization, involving receptor phosphorylation and uncoupling, can occur within minutes of agonist exposure. Receptor internalization is also a rapid process, often observed within minutes to an hour. Significant receptor downregulation, a hallmark of long-term tachyphylaxis, is typically observed after several hours to days of continuous agonist exposure. For example, studies on other β2AR agonists have shown significant receptor downregulation after 24 hours of continuous treatment.

Q4: What are the common signs of this compound tachyphylaxis in a cell culture experiment?

A4: The primary indicator of tachyphylaxis is a diminished cellular response to this compound over time, despite consistent or increased concentrations of the drug. This can be observed as:

  • A reduced production of intracellular cAMP upon this compound stimulation.

  • A decreased physiological response, such as a reduction in the relaxation of smooth muscle cells in culture.

  • A need for higher concentrations of this compound to achieve the same effect that was initially observed with lower concentrations.

Troubleshooting Guide: Addressing Tachyphylaxis

This guide provides a structured approach to identifying and mitigating tachyphylaxis in your long-term cell culture experiments with this compound.

Problem 1: Decreased Cellular Response to this compound Over Time

Possible Cause: Development of tachyphylaxis due to continuous agonist exposure.

Solutions:

StrategyDescriptionAdvantagesDisadvantages
Intermittent Agonist Exposure Instead of continuous exposure, treat cells with this compound for a defined period, followed by a "drug-free" interval to allow for receptor resensitization.Can restore receptor sensitivity by allowing for dephosphorylation and recycling of receptors back to the cell surface.May not be suitable for experiments requiring constant receptor stimulation. The optimal on/off times need to be empirically determined.
Use of Phosphodiesterase (PDE) Inhibitors Co-administer this compound with a PDE inhibitor (e.g., IBMX). PDEs are enzymes that degrade cAMP.By inhibiting cAMP degradation, PDE inhibitors can amplify the signal from the remaining functional receptors, potentially compensating for some degree of desensitization.May have off-target effects and can alter the overall cellular signaling environment.
Employ a Biased Agonist Utilize a "biased" β2AR agonist that preferentially activates the Gs-cAMP pathway while minimally engaging β-arrestin.Can significantly reduce or eliminate receptor desensitization and internalization, leading to a sustained cellular response.Biased agonists for the β2AR are not as widely available as traditional agonists and may have different pharmacological profiles.
Problem 2: High Variability in Experimental Replicates

Possible Cause: Inconsistent onset and degree of tachyphylaxis across different culture wells or plates.

Solutions:

StrategyDescription
Strictly Controlled Incubation Times Ensure that all experimental and control groups are exposed to this compound for precisely the same duration.
Consistent Cell Seeding Density Variations in cell density can affect receptor expression levels and the cellular response to agonists. Ensure uniform seeding across all wells.
Regular Monitoring of Cell Health Unhealthy cells may exhibit altered signaling responses. Regularly assess cell viability and morphology.

Quantitative Data Summary

The following tables provide a summary of quantitative data relevant to this compound and β2-adrenergic receptor dynamics. These values are compiled from various studies and should be used as a reference point for experimental design.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell/Tissue TypeReference
EC50 for Vasodilation 0.046 ± 0.004 µMRat Aorta[1]

Table 2: Time Course of β2-Adrenergic Receptor Downregulation (Isoproterenol as a surrogate)

Time of Agonist ExposureReceptor Downregulation (%)Cell TypeReference
2 hours~20%HEK293 cells
4 hours~30%HEK293 cells
8 hours~40%HEK293 cells
12 hours~50%HEK293 cells
18 hours~55%HEK293 cells
24 hours~60%HEK293 cells

Note: Data for Isoproterenol, a potent β-agonist, is used as a proxy to illustrate the typical time course of receptor downregulation. The specific kinetics for this compound may vary.

Experimental Protocols

Protocol 1: Assessing β2-Adrenergic Receptor Desensitization via cAMP Measurement

This protocol describes how to quantify the level of functional receptor desensitization by measuring cAMP production in response to this compound.

Materials:

  • Cells expressing β2-adrenergic receptors

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • White, opaque 96-well or 384-well microplates

Procedure:

  • Cell Seeding: Seed cells into a white, opaque microplate at a predetermined optimal density and allow them to adhere overnight.

  • Pre-treatment (Inducing Desensitization):

    • For the desensitized group, treat cells with a high concentration of this compound (e.g., 10 µM) for a specified period (e.g., 4, 8, 12, or 24 hours) to induce tachyphylaxis.

    • For the control (non-desensitized) group, incubate cells with vehicle control for the same duration.

  • Washout: Gently wash all wells with pre-warmed, serum-free media to remove the pre-treatment agonist.

  • Agonist Stimulation:

    • Add a PDE inhibitor (e.g., 500 µM IBMX) to all wells to prevent cAMP degradation.

    • Immediately add a serial dilution of this compound to both control and desensitized wells.

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.

  • Data Analysis:

    • Generate dose-response curves for both the control and desensitized groups by plotting cAMP concentration against the logarithm of the this compound concentration.

    • Compare the Emax (maximum response) and EC50 (potency) values between the two groups. A decrease in Emax and a rightward shift in the EC50 for the desensitized group indicate tachyphylaxis.

Protocol 2: Quantifying β2-Adrenergic Receptor Internalization

This protocol outlines a method to visualize and quantify the internalization of β2-adrenergic receptors upon agonist stimulation using a cell line expressing a fluorescently tagged receptor.

Materials:

  • Cells stably expressing a fluorescently tagged β2-adrenergic receptor (e.g., β2AR-GFP)

  • This compound

  • Hoechst stain (for nuclear counterstaining)

  • Paraformaldehyde (PFA) for cell fixation

  • High-content imaging system or confocal microscope

Procedure:

  • Cell Seeding: Seed β2AR-GFP expressing cells onto glass-bottom plates suitable for imaging.

  • Agonist Treatment: Treat the cells with this compound (e.g., 10 µM) or vehicle control for various time points (e.g., 0, 15, 30, 60 minutes).

  • Cell Fixation and Staining:

    • At each time point, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

    • Wash again with PBS and stain the nuclei with Hoechst stain.

  • Imaging:

    • Acquire images using a high-content imaging system or a confocal microscope. Capture both the GFP (receptor) and DAPI (nucleus) channels.

  • Image Analysis:

    • Use image analysis software to quantify the internalization of the β2AR-GFP. This can be done by measuring the fluorescence intensity of GFP in intracellular vesicles or by quantifying the decrease in fluorescence at the plasma membrane.

    • The degree of internalization can be expressed as the ratio of intracellular to total cellular fluorescence.

Visualizations

Below are diagrams illustrating key concepts and workflows described in this technical support center.

G cluster_0 β2-Adrenergic Receptor Signaling Pathway This compound This compound beta2AR β2-Adrenergic Receptor This compound->beta2AR Binds to G_protein Gs Protein beta2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates Downstream Targets

Caption: Canonical signaling pathway of this compound via the β2-adrenergic receptor.

G cluster_1 Mechanism of Tachyphylaxis Agonist Continuous This compound Exposure beta2AR_active Active β2AR Agonist->beta2AR_active GRK GRK beta2AR_active->GRK Activates beta2AR_phospho Phosphorylated β2AR GRK->beta2AR_active Phosphorylates beta_arrestin β-Arrestin beta2AR_phospho->beta_arrestin Recruits Uncoupling G-Protein Uncoupling beta_arrestin->Uncoupling Leads to Internalization Receptor Internalization (Endosome) beta_arrestin->Internalization Mediates Degradation Lysosomal Degradation (Downregulation) Internalization->Degradation Recycling Recycling to Plasma Membrane Internalization->Recycling

Caption: Molecular mechanisms underlying tachyphylaxis of the β2-adrenergic receptor.

G cluster_2 Experimental Workflow: Assessing Tachyphylaxis Start Start Seed_Cells Seed Cells in Microplate Start->Seed_Cells Pre_treatment Pre-treatment: Continuous this compound vs. Vehicle Seed_Cells->Pre_treatment Washout Washout Step Pre_treatment->Washout Stimulation Acute this compound Stimulation Washout->Stimulation Assay Perform cAMP Assay or Receptor Internalization Assay Stimulation->Assay Analysis Data Analysis: Compare Dose-Response or Internalization Assay->Analysis End End Analysis->End

Caption: A generalized experimental workflow for investigating this compound-induced tachyphylaxis.

References

Improving the stability of Isoxsuprine solutions for laboratory use.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Isoxsuprine solutions for laboratory use.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and storage of this compound solutions.

Q1: My this compound solution appears cloudy or has precipitated.

A1: This is likely due to the low solubility of this compound hydrochloride in aqueous buffers.[1][2] For optimal dissolution, first dissolve the this compound hydrochloride in an organic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol before diluting with the aqueous buffer of your choice.[1] It is recommended to purge the solvent with an inert gas before dissolving the compound.[1]

Q2: I'm observing a rapid degradation of my this compound solution, indicated by changes in color or unexpected analytical results.

A2: Rapid degradation can be caused by several factors:

  • Inappropriate pH: this compound is significantly more stable in acidic conditions, with an optimal pH of 3.27.[3] Degradation kinetics are of the first order in solutions with a pH between 2.29 and 5.49.[3]

  • Exposure to Light: this compound is susceptible to photothermal degradation when exposed to UV light.[4][5] This degradation also follows first-order kinetics.[5] Always protect your solutions from light by using amber-colored vials or by wrapping the container in aluminum foil.[3]

  • Oxidative Stress: The presence of oxidizing agents can lead to the degradation of this compound.[6] Avoid contact with such agents. Recent research has also explored the creation of hydroxylated this compound compounds with potent antioxidant properties, indicating the base molecule's susceptibility to oxidation.[7][8][9]

Q3: My aqueous this compound solution is not stable for the duration of my experiment.

A3: Aqueous solutions of this compound are not recommended for storage for more than one day.[1] For longer-term storage, consider preparing stock solutions in anhydrous organic solvents like DMSO, which can be stable for up to 24 months when stored correctly.[10] As a solid, this compound hydrochloride is stable for at least four years when stored at -20°C.[1]

Frequently Asked Questions (FAQs)

Q: What are the primary degradation products of this compound?

A: Under exposure to UV light, the main degradation products of this compound are 4-hydroxy-benzaldehyde, 4-hydroxybenzyl alcohol, 4-hydroxybenzoic acid, and 4-hydroxyacetophenone.[4][5]

Q: What is the recommended solvent for preparing this compound stock solutions?

A: For a stable stock solution, organic solvents such as DMSO, DMF, or ethanol are recommended.[1] For immediate use in aqueous buffers, it is best to first dissolve this compound hydrochloride in a small amount of DMF and then dilute it with the buffer.[1]

Q: How does temperature affect the stability of this compound solutions?

A: Studies have shown that this compound in aqueous solutions is stable for 323 days and in ampoules for 389 days when heated at 40, 60, and 80°C.[3] However, stability is also highly dependent on pH. One study found no significant degradation when heated in a 2M NaOH solution at 80°C for up to four hours, suggesting that at very high pH, the degradation mechanism may differ.[4][11]

Data Presentation

Table 1: Solubility of this compound Hydrochloride

SolventSolubilityReference
Water1:500[3]
Ethanol1:100[3]
Dimethylformamide (DMF)~10 mg/mL[1]
Dimethyl sulfoxide (DMSO)~5 mg/mL[1]
1:5 DMF:PBS (pH 7.2)~0.16 mg/mL[1]

Table 2: Stability of this compound Hydrochloride Solutions

ConditionObservationReference
pH Most stable at pH 3.27.[3]
First-order degradation between pH 2.29 and 5.49.[3]
Light Protection from light is necessary.[3]
Photothermal degradation upon UV exposure follows first-order kinetics.[5]
Temperature Stable in aqueous solution for 323 days and in ampoules for 389 days at 40, 60, and 80°C.[3]
Storage (Aqueous) Not recommended for more than one day.[1]
Storage (Solid) Stable for ≥ 4 years at -20°C.[1]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound hydrochloride in DMSO.

Materials:

  • This compound hydrochloride powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Inert gas (e.g., Argon or Nitrogen)

  • Sterile, amber glass vial with a screw cap

Procedure:

  • Weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.

  • Purge the vial with an inert gas for 1-2 minutes to remove oxygen.

  • Vortex the solution until the this compound hydrochloride is completely dissolved.

  • Store the stock solution at -20°C in the amber vial.

Protocol 2: Stability Testing of this compound Solution by HPLC

This protocol outlines a stability-indicating HPLC method to determine the concentration of this compound in the presence of its degradation products.[4][5][11]

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 column (e.g., μBondapak™ C18, 10 μm, 3.9 mm i.d. x 150 mm)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate

  • Phosphoric acid

  • Methyl p-hydroxybenzoate (as internal standard)

  • This compound solution to be tested

Procedure:

  • Mobile Phase Preparation: Prepare a solution of 0.01 M potassium dihydrogen phosphate and adjust the pH to 2.2 ± 0.1 with phosphoric acid. The mobile phase consists of acetonitrile and this phosphate buffer in an 18:82 (v/v) ratio.

  • Standard and Sample Preparation: Prepare a standard solution of this compound and a solution of the internal standard. Prepare the sample to be tested, ensuring the concentration falls within the linear range of the assay (e.g., 2-40 µg/mL).

  • Chromatographic Conditions:

    • Flow rate: 2.5 mL/min

    • Detection wavelength: 275 nm

    • Injection volume: 20 µL

  • Analysis: Inject the standard, sample, and a blank solution into the HPLC system.

  • Quantification: Determine the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The presence of degradation products will be indicated by additional peaks in the chromatogram.

Visualizations

TroubleshootingWorkflow start Start: Unstable this compound Solution issue Identify Issue start->issue precipitation Precipitation / Cloudiness issue->precipitation Precipitate degradation Rapid Degradation (Color Change, etc.) issue->degradation Degradation short_stability Short-Term Instability issue->short_stability Instability solution_prep Review Solution Preparation precipitation->solution_prep check_conditions Check Storage & Handling Conditions degradation->check_conditions storage_duration Review Storage Duration short_stability->storage_duration use_organic Action: Dissolve in DMF/DMSO first solution_prep->use_organic end End: Stable Solution use_organic->end check_ph Is pH optimal (3.27)? check_conditions->check_ph adjust_ph Action: Adjust pH to 3.27 check_ph->adjust_ph No check_light Is solution protected from light? check_ph->check_light Yes adjust_ph->check_light protect_light Action: Use amber vials / foil check_light->protect_light No check_oxidants Are oxidizing agents present? check_light->check_oxidants Yes protect_light->check_oxidants remove_oxidants Action: Avoid oxidizing agents check_oxidants->remove_oxidants Yes check_oxidants->end No remove_oxidants->end prepare_fresh Action: Prepare fresh aqueous solution daily storage_duration->prepare_fresh use_stock Action: Use stable organic stock solution storage_duration->use_stock prepare_fresh->end use_stock->end

Caption: Troubleshooting workflow for unstable this compound solutions.

ExperimentalWorkflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound HCl add_dmso Add Anhydrous DMSO weigh->add_dmso purge Purge with Inert Gas add_dmso->purge dissolve Vortex to Dissolve purge->dissolve store Store at -20°C in Amber Vial dissolve->store take_stock Take Aliquot of Stock store->take_stock dilute Dilute with Aqueous Buffer (pH 3.27) take_stock->dilute use_immediately Use Immediately dilute->use_immediately

Caption: Experimental workflow for preparing a stable this compound solution.

DegradationPathway This compound This compound degradation_products Degradation Products This compound->degradation_products UV Light product1 4-hydroxy-benzaldehyde degradation_products->product1 product2 4-hydroxybenzyl alcohol degradation_products->product2 product3 4-hydroxybenzoic acid degradation_products->product3 product4 4-hydroxyacetophenone degradation_products->product4

Caption: Degradation pathway of this compound under UV light.

References

Technical Support Center: Minimizing Off-Target Effects of Isoxsuprine in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Isoxsuprine in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is primarily classified as a beta-adrenergic agonist.[1][2][3] It stimulates beta-adrenergic receptors, leading to a cascade of intracellular events that increase cyclic adenosine monophosphate (cAMP).[1] This increase in cAMP inhibits myosin light-chain kinase, resulting in the relaxation of smooth muscles, particularly in blood vessels and the uterus, leading to vasodilation and a tocolytic effect.[1][2]

Q2: What are the known or potential off-target effects of this compound?

While its primary action is on beta-adrenergic receptors, this compound has been shown to exhibit several off-target effects that can confound experimental results:

  • Alpha-Adrenoceptor Blockade: Studies in equine digital arteries suggest that this compound's vasodilatory effect may be due to alpha-adrenoceptor blockade, with a higher affinity for alpha- than beta-adrenoceptors in this tissue.[4]

  • Multiple Signaling Pathway Involvement: Research indicates that this compound's vasodilator effect may also involve the activation of the NO/cGMP and H₂S/K-ATP pathways, as well as the blockade of α1-adrenoceptors and calcium channels.[5]

  • Direct Action on Smooth Muscle: Some evidence suggests that this compound may have a direct action on vascular smooth muscle, independent of beta-receptor stimulation.[6][7]

  • NMDA Receptor Antagonism: In the context of neuroprotection, this compound has been identified as an NR2B subtype-selective N-methyl-D-aspartate (NMDA) receptor antagonist.[8][9]

Q3: Why is it critical to minimize off-target effects in my cellular assays?

Minimizing off-target effects is crucial for obtaining accurate and reproducible data that can be correctly interpreted. Off-target interactions can lead to:

  • Misinterpretation of Results: Attributing an observed cellular response to the intended target (beta-adrenergic receptors) when it is actually caused by an off-target effect.

  • Inaccurate Potency and Efficacy Determination: Off-target effects can contribute to the overall observed effect, leading to an overestimation of the drug's potency and efficacy at its intended target.

  • Poor Translatability: Results from in vitro assays with significant off-target effects may not be predictive of the in vivo response, leading to failures in later stages of drug development.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Cellular Responses

If you are observing inconsistent results or cellular responses that do not align with the expected effects of beta-adrenergic agonism, consider the following troubleshooting steps:

Potential Cause Recommended Solution
Off-Target Receptor Activation/Blockade 1. Use Receptor-Specific Antagonists: Co-incubate cells with selective antagonists for potential off-target receptors (e.g., a selective alpha-1 antagonist like prazosin) to see if the unexpected effect is blocked. 2. Employ a More Selective Agonist: As a positive control, use a more selective beta-2 adrenergic agonist (e.g., salbutamol) to compare the cellular response.
Activation of Alternative Signaling Pathways 1. Inhibit Downstream Effectors: Use specific inhibitors for pathways implicated in this compound's off-target effects (e.g., an inhibitor of nitric oxide synthase for the NO/cGMP pathway) to determine their contribution to the observed response.
Direct Physicochemical Effects of the Compound 1. Include Vehicle Controls: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same concentration used in the experimental conditions. 2. Test a Structurally Unrelated Compound: Use a compound with a different chemical structure but a similar primary mechanism of action (if available) to see if the effect is specific to this compound's structure.
Issue 2: High Background Signal or Non-Specific Effects

High background signal or effects observed at all tested concentrations can obscure the specific, dose-dependent response of interest.

Potential Cause Recommended Solution
Inappropriate Concentration Range 1. Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) to identify the optimal window for observing the on-target effect without significant off-target contributions. 2. Start with Low Concentrations: Begin with concentrations at or below the reported EC50 or Kd for the beta-adrenergic receptor, if available for your cell type.
Suboptimal Assay Conditions 1. Optimize Incubation Time: Test different incubation times to find the shortest duration that yields a robust on-target signal, as off-target effects can become more prominent with longer exposure. 2. Control Cell Density: Ensure consistent cell seeding density across all experiments, as this can influence cellular responses to drug treatment.
Compound Instability or Degradation 1. Prepare Fresh Solutions: Prepare this compound solutions fresh for each experiment from a frozen stock. 2. Protect from Light and Temperature Fluctuations: Store stock solutions and working dilutions appropriately to prevent degradation.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound's activity. Note that specific values can vary depending on the experimental system.

Parameter Value System/Assay Reference
EC50 (Vasodilation) -6.33 (log M)Equine Digital Artery (precontracted with noradrenaline)[4]
pKB (Alpha-Adrenoceptor Blockade) 6.90Equine Digital Artery[4]
EC50 (Vasodilation) 0.046 ± 0.004 µMIsolated Rat Aorta[5]
Neuroprotective Concentration 1 nM (optimal)Primary Neurons (Oxygen-Glucose Deprivation model)[8]

Experimental Protocols

Protocol 1: Determining the Contribution of Alpha-1 Adrenoceptor Blockade to the Observed Cellular Response

This protocol is designed to investigate whether an observed cellular response to this compound is mediated by its off-target blockade of alpha-1 adrenergic receptors.

Materials:

  • Cell line of interest expressing both beta-adrenergic and alpha-1 adrenergic receptors

  • This compound

  • Phenylephrine (a selective alpha-1 adrenergic agonist)

  • Prazosin (a selective alpha-1 adrenergic antagonist)

  • Appropriate cell culture medium and supplements

  • Assay-specific reagents (e.g., for measuring cAMP levels, intracellular calcium, or cell viability)

Procedure:

  • Cell Seeding: Seed cells at a predetermined density in appropriate culture plates and allow them to adhere and stabilize overnight.

  • Pre-treatment with Antagonist (Control Group): Pre-incubate a set of wells with a known concentration of Prazosin (e.g., 1 µM) for a sufficient time (e.g., 30-60 minutes) to ensure receptor blockade.

  • This compound Treatment:

    • Add increasing concentrations of this compound to wells with and without Prazosin pre-treatment.

    • Include a vehicle control for both conditions.

  • Phenylephrine Co-treatment (Optional, for functional antagonism):

    • In a separate set of wells, pre-treat with this compound for 30-60 minutes.

    • Add a concentration of Phenylephrine known to elicit a response (e.g., its EC50).

  • Incubation: Incubate the plates for the desired experimental duration.

  • Assay Measurement: Perform the specific cellular assay to measure the response of interest.

  • Data Analysis: Compare the dose-response curve of this compound in the presence and absence of Prazosin. A rightward shift in the this compound dose-response curve in the presence of Prazosin, or a reduction in the observed effect, would suggest a contribution from alpha-1 adrenoceptor blockade.

Visualizations

This compound Signaling Pathways cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways This compound This compound Beta_Adrenergic_Receptor Beta_Adrenergic_Receptor This compound->Beta_Adrenergic_Receptor Agonist Alpha1_Adrenoceptor Alpha1_Adrenoceptor This compound->Alpha1_Adrenoceptor Antagonist Calcium_Channels Calcium_Channels This compound->Calcium_Channels Blocker NO_cGMP_Pathway NO_cGMP_Pathway This compound->NO_cGMP_Pathway Activates H2S_KATP_Pathway H2S_KATP_Pathway This compound->H2S_KATP_Pathway Activates NMDA_Receptor NMDA_Receptor This compound->NMDA_Receptor Antagonist Adenylate_Cyclase Adenylate_Cyclase Beta_Adrenergic_Receptor->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Increases PKA PKA cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth_Muscle_Relaxation PKA->Smooth_Muscle_Relaxation Leads to

Caption: On-target and potential off-target signaling pathways of this compound.

Workflow for Investigating Off-Target Effects Start Start: Unexpected Cellular Response to this compound Dose_Response Perform Wide Dose-Response Curve Start->Dose_Response Compare_Agonist Compare with Selective Beta-Agonist Dose_Response->Compare_Agonist Use_Antagonist Use Selective Antagonists for Off-Targets (e.g., Prazosin) Compare_Agonist->Use_Antagonist Inhibit_Pathway Inhibit Potential Off-Target Pathways (e.g., NOS inhibitor) Use_Antagonist->Inhibit_Pathway Analyze Analyze Data: Shift in Potency or Efficacy? Inhibit_Pathway->Analyze Conclusion_On_Target Conclusion: Effect is Primarily On-Target Analyze->Conclusion_On_Target No Significant Change Conclusion_Off_Target Conclusion: Off-Target Effect Confirmed Analyze->Conclusion_Off_Target Significant Change

References

Troubleshooting Isoxsuprine's variable effects in different animal species.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isoxsuprine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges of variable effects observed across different animal species in preclinical research.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound, presented in a question-and-answer format.

Issue 1: Lack of Expected Vasodilator/Uterine Relaxant Effect

Q: Why am I not observing the expected therapeutic effect of this compound in my animal model?

A: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Route of Administration and Bioavailability: The oral bioavailability of this compound is extremely low in some species, such as horses (approximately 2.2%), due to a significant first-pass metabolism.[1][2][3] In contrast, it is well-absorbed orally in humans.[4] If you are administering this compound orally to a species with low bioavailability, you may not achieve therapeutic plasma concentrations.[5][6]

    • Recommendation: For species with known low oral bioavailability, consider intravenous administration for initial efficacy studies. If oral administration is necessary, dose adjustments or formulation changes may be required.

  • Species-Specific Adrenoceptor Profile: The distribution and subtypes of adrenergic receptors vary significantly among species.[7][8][9] this compound's effects are mediated through these receptors, and a different receptor profile in your animal model could lead to a diminished response. For example, in equine digital arteries, this compound's vasodilatory effect is primarily due to α-adrenoceptor blockade rather than β-adrenoceptor agonism.[10]

    • Recommendation: Review the literature for the known adrenoceptor distribution in your specific animal model and target tissue.

  • Experimental Conditions: Ensure that your experimental setup is optimized to detect the expected effect. This includes using appropriate pre-contraction agents in in-vitro studies and sensitive measurement techniques for in-vivo experiments.

Issue 2: Inconsistent Results Between Different Animal Species

Q: My experimental results with this compound are consistent in one species but highly variable or different in another. What could be the cause?

A: This is a common challenge with drugs acting on the adrenergic system. The primary reasons for inter-species variability include:

  • Differences in Adrenoceptor Subtypes: The presence and density of α and β-adrenoceptor subtypes in tissues like the myometrium, bladder, and vascular smooth muscle can differ significantly between species like dogs, horses, bovines, rats, and rabbits.[7][8][9] Therefore, a drug's effect in one species cannot be directly extrapolated to another.[7]

  • Pharmacokinetic Variability: As mentioned previously, the absorption, distribution, metabolism, and excretion (ADME) profile of this compound can vary greatly. For instance, intravenous this compound in horses has a half-life of less than 3 hours, while oral administration results in undetectable plasma levels.[1][3][5]

    • Recommendation: Conduct pilot pharmacokinetic studies in your chosen species to determine the optimal dosing regimen and route of administration.

  • Genetic Factors: Genetic variations within a species can also impact drug response by affecting metabolism or receptor sensitivity.[11][12]

dot

Caption: Troubleshooting logic for inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A: this compound is primarily known as a beta-adrenergic agonist, which leads to the relaxation of vascular and uterine smooth muscles.[2][13][14] However, its mechanism is multifaceted and includes:

  • Beta-Adrenergic Agonism: Stimulation of β-adrenergic receptors, particularly in the myometrium and vascular smooth muscle.[4][13]

  • Alpha-Adrenoceptor Blockade: this compound also exhibits α-adrenoceptor blocking properties, contributing to its vasodilator effect.[10]

  • Direct Spasmolytic Action: It may have a direct relaxing effect on smooth muscles, similar to papaverine.[13]

  • Other Signaling Pathways: Recent research in rats suggests the involvement of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) and hydrogen sulfide/ATP-sensitive potassium channel (H2S/KATP) pathways, as well as the blockade of L-type voltage-dependent calcium channels.[15][16]

dot

Isoxsuprine_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Beta_Receptor β-Adrenoceptor This compound->Beta_Receptor Activates Alpha_Receptor α1-Adrenoceptor This compound->Alpha_Receptor Blocks Ca_Channel L-type Ca²⁺ Channel This compound->Ca_Channel Blocks eNOS eNOS This compound->eNOS Activates CSE CSE This compound->CSE Activates AC Adenylyl Cyclase Beta_Receptor->AC Relaxation Smooth Muscle Relaxation Alpha_Receptor->Relaxation Vasoconstriction (Inhibited) Ca_Channel->Relaxation Contraction (Inhibited) cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA PKA->Relaxation NO Nitric Oxide eNOS->NO GC Guanylyl Cyclase NO->GC cGMP cGMP GC->cGMP cGMP->Relaxation H2S H₂S CSE->H2S KATP KATP Channel H2S->KATP KATP->Relaxation Hyperpolarization

Caption: this compound's multifaceted signaling pathways.

Q2: How does the route of administration affect the efficacy of this compound?

A: The route of administration is critical. Intravenous (IV) administration bypasses first-pass metabolism and leads to rapid, measurable effects, such as cardiovascular changes in horses.[5][17] Oral administration, particularly in horses, results in very low bioavailability and may not produce detectable pharmacological effects.[1][6][18]

Q3: What are the known species-specific differences in response to this compound?

A: The most significant differences are due to variations in adrenoceptor distribution and pharmacokinetics.[7] For example, the relaxation of bladder smooth muscle is mediated mainly by β2-adrenoceptors in rabbits, both β2- and β3-adrenoceptors in rats, and primarily β3-adrenoceptors in dogs.[8][9] Such differences can lead to varied responses to a β-agonist like this compound.

Q4: Are there different adrenoceptor subtypes that could influence this compound's effects?

A: Yes, the subtypes of both α- and β-adrenoceptors are crucial. There are α1 and α2, and β1, β2, and β3 adrenoceptors, each with distinct tissue distributions and downstream signaling pathways. The expression of these subtypes varies across species and even within different tissues of the same animal.[7][19] this compound is considered a β2-adrenoceptor agonist, but its affinity for other subtypes can influence its overall effect.[10][13]

Data Presentation: Comparative Data on this compound

The following tables summarize available quantitative data to facilitate comparison across species. Note that data is limited for many laboratory species.

Table 1: Pharmacokinetic Parameters of this compound in Different Species

ParameterHorseHuman
Route of Administration Intravenous (IV)Oral
Bioavailability ~2.2% (Oral)[1][2]Well-absorbed[4]
Elimination Half-life (t½) ~2.7 hours (IV)[5][6]Not specified
Peak Plasma Concentration Undetectable (Oral)[5][6]Not specified

Table 2: Adrenoceptor Affinity and Potency of this compound

SpeciesTissueReceptor InteractionPotency/Affinity
Horse Digital Arteryα-adrenoceptor blockadepKB = 6.90[10]
Fowl Caecumβ-adrenoceptor agonism100 times lower than isoprenaline[10]
Rat AortaVasodilationEC50 = 0.046 µM[15]

Experimental Protocols

Protocol 1: In Vitro Assessment of Vasodilation using Isolated Aortic Rings (Rat Model)

This protocol is adapted from studies investigating the vasodilator effects of this compound on rat aorta.[15][16]

  • Tissue Preparation:

    • Euthanize a male Wistar rat (250-300g) via an approved method.

    • Excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

    • Carefully remove adhering connective tissue and cut the aorta into 3-5 mm rings.

  • Experimental Setup:

    • Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

    • Connect the rings to isometric force transducers to record changes in tension.

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g, replacing the buffer every 15 minutes.

  • Experimental Procedure:

    • Induce a sustained contraction with a submaximal concentration of an α-agonist like phenylephrine (e.g., 1 µM).

    • Once the contraction has stabilized, add cumulative concentrations of this compound to the organ bath.

    • Record the relaxation response at each concentration until a maximal effect is achieved.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the concentration-response curve and calculate the EC₅₀ value.

dot

Experimental_Workflow A Euthanize Rat and Excise Thoracic Aorta B Prepare Aortic Rings (3-5 mm) A->B C Mount Rings in Organ Bath B->C D Equilibrate for 60 min (37°C, 95% O₂/5% CO₂) C->D E Induce Contraction (e.g., Phenylephrine) D->E F Add Cumulative Doses of this compound E->F G Record Relaxation Response F->G H Data Analysis: Plot Concentration-Response Curve, Calculate EC₅₀ G->H

References

Technical Support Center: Enhancing Isoxsuprine Dissolution for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the dissolution rate of Isoxsuprine for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges with the dissolution of this compound in vitro?

This compound hydrochloride, a vasodilator, can exhibit dissolution challenges that may impact the accuracy and reproducibility of in vitro studies. The primary issues stem from its physicochemical properties. Although it is soluble in certain buffers, its dissolution rate can be a limiting factor, potentially leading to incomplete drug release in standard dissolution media and affecting bioavailability assessments.[1][2]

Q2: What are the common methods to enhance the dissolution rate of this compound?

Several techniques can be employed to improve the dissolution rate of poorly soluble drugs like this compound. These methods primarily focus on increasing the drug's surface area, improving its wettability, or modifying its physical state. Commonly used approaches include:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface-area-to-volume ratio of the drug particles, leading to faster dissolution.[3][4][5]

  • Solid Dispersion: This involves dispersing this compound in an inert, hydrophilic carrier at a solid state.[6][7][8][9][10] This can lead to the drug being present in an amorphous, higher-energy state, which improves its solubility and dissolution.[11]

  • Complexation: Forming inclusion complexes with molecules like cyclodextrins can enhance the aqueous solubility of this compound.[12][13][14]

  • Nanoparticle Formulation: Encapsulating this compound into nanoparticles, such as liposomes or polymeric nanoparticles, can significantly improve its dissolution profile and provide controlled release.[15]

Q3: Which dissolution media are suitable for in vitro testing of this compound?

The choice of dissolution medium is critical for meaningful in vitro results. For this compound hydrochloride, various media have been utilized depending on the formulation and the intended physiological comparison. Commonly reported media include:

  • 0.1N Hydrochloric Acid (HCl) to simulate gastric fluid.[2]

  • Phosphate buffer at pH 6.8 to simulate intestinal fluid.[1]

  • Phosphate buffer at pH 4.5.[16]

  • Distilled water has also been used in some matrix tablet studies.[17]

Q4: How do I select the appropriate carrier for a solid dispersion of this compound?

The selection of a carrier is crucial for the success of a solid dispersion formulation. The ideal carrier should be:

  • Readily soluble in water.

  • Chemically compatible with this compound.

  • Non-toxic.

  • Able to enhance the dissolution of the drug.

Commonly used carriers for solid dispersions include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[2][5] The choice often depends on the desired release profile and the manufacturing process.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or incomplete dissolution of this compound powder. Poor wettability of the drug powder. Agglomeration of particles. Insufficient agitation.1. Incorporate a surfactant (e.g., Sodium Lauryl Sulfate) into the dissolution medium to improve wetting. 2. Consider particle size reduction techniques like micronization before the experiment. 3. Ensure the dissolution apparatus settings (e.g., paddle speed) are appropriate to create sufficient hydrodynamic flow.
High variability in dissolution profiles between batches. Inconsistent particle size distribution. Non-homogenous formulation (e.g., solid dispersion). Variations in experimental conditions.1. Implement stringent particle size analysis for the raw this compound. 2. Optimize the manufacturing process of the formulation to ensure homogeneity. 3. Calibrate and standardize all dissolution testing equipment and parameters (temperature, volume, paddle/basket height, and rotation speed).
Drug precipitation in the dissolution medium. Supersaturation of the drug followed by crystallization. Change in pH of the microenvironment around the dissolving particles.1. Incorporate precipitation inhibitors or stabilizers (e.g., polymers like HPMC) into the formulation. 2. Use a dissolution medium with a higher buffer capacity. 3. Consider a lipid-based formulation to maintain the drug in a solubilized state.[4]
"Coning" or mounding of the sample at the bottom of the vessel. Poor hydrodynamics in the dissolution vessel. High density of the formulation.1. Increase the paddle speed (e.g., from 50 RPM to 75 or 100 RPM) to improve mixing. 2. Consider using the basket method (USP Apparatus 1) instead of the paddle method (USP Apparatus 2). 3. If using tablets, ensure they sink and do not float.
Floating dosage form (e.g., capsules or low-density tablets). The density of the dosage form is less than the dissolution medium. Trapped air within the dosage form.1. Use a sinker to keep the dosage form submerged. 2. For capsules, consider carefully opening them and dispersing the contents if the protocol allows. 3. Reformulate the tablet to increase its density.

Data Presentation

Table 1: Comparison of Dissolution Enhancement Techniques for this compound (Illustrative Data)

Enhancement Technique Carrier/Method Dissolution Medium Time Point % Drug Release (Pure Drug) % Drug Release (Enhanced Formulation) Reference
NanoparticlesLiposomes (ILEP)Phosphate Buffer (pH 6.8)24 hNot explicitly stated, but low bioavailability is noted.~80%[1]
Matrix TabletsHPMC K15, Guar Gum0.1N HCl12 hNot applicable (Sustained Release)~98% (Formulation F4)[2]
MicrospongeCellulose Acetate PhthalatePhosphate Buffer (pH 4.5)8 hNot applicable (Controlled Release)98.78% (Formulation MS5)[16]

Note: This table compiles data from different studies for illustrative purposes. Direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanoparticles (Liposomes)

This protocol is based on the formulation of this compound-loaded liposomes containing ethanol and propylene glycol (ILEP).[1]

Materials:

  • This compound

  • Phospholipid (e.g., Phosphatidylcholine)

  • Cholesterol

  • Propylene Glycol

  • Ethanol

  • Phosphate Buffer (pH 6.8)

Procedure:

  • Dissolve this compound, phospholipid, and cholesterol in ethanol.

  • Add propylene glycol to the ethanolic solution.

  • Inject the organic solution into a pre-heated aqueous phase (phosphate buffer) under constant stirring.

  • Maintain the temperature above the lipid phase transition temperature.

  • Allow the liposomes to self-assemble.

  • Cool the formulation to room temperature.

  • The resulting nanoparticle suspension can be used for in vitro dissolution studies.

Protocol 2: In Vitro Dissolution Testing of this compound Formulations

This is a general protocol for conducting in vitro dissolution studies, adaptable for various this compound formulations.[1][2][16]

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle Method) or Apparatus 1 (Basket Method)

  • UV-Vis Spectrophotometer

Reagents:

  • Dissolution Medium (e.g., 900 mL of 0.1N HCl or Phosphate Buffer pH 6.8)

Procedure:

  • Pre-heat the dissolution medium to 37 ± 0.5°C and place it in the dissolution vessels.

  • Place the this compound formulation (e.g., tablet, capsule, or a specific amount of nanoparticle suspension in a dialysis bag) into each vessel.

  • Start the apparatus at a specified rotation speed (e.g., 50 or 100 RPM).

  • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 30, 60, 120, 240, 480 minutes).

  • Replace the withdrawn volume with an equal amount of fresh, pre-heated dissolution medium to maintain sink conditions.

  • Filter the samples through a suitable filter (e.g., 0.45 µm).

  • Analyze the concentration of this compound in the samples using a UV-Vis spectrophotometer at its maximum wavelength (λmax), which is approximately 274-277 nm.[1][2]

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

Dissolution_Enhancement_Workflow cluster_problem Problem Identification cluster_strategy Solution Strategies cluster_outcome Desired Outcome Problem Poor In Vitro Dissolution of this compound SizeReduction Particle Size Reduction (Micronization, Nanonization) Problem->SizeReduction SolidDispersion Solid Dispersion (with hydrophilic carriers) Problem->SolidDispersion Complexation Complexation (e.g., with Cyclodextrins) Problem->Complexation Nanoformulation Nanoparticle Formulation (Liposomes, Polymeric NPs) Problem->Nanoformulation Outcome Enhanced Dissolution Rate SizeReduction->Outcome SolidDispersion->Outcome Complexation->Outcome Nanoformulation->Outcome

Caption: Workflow for addressing poor this compound dissolution.

Experimental_Workflow start Start: this compound Formulation dissolution_setup Set up Dissolution Apparatus (Medium, Temp, Speed) start->dissolution_setup add_sample Introduce Formulation to Medium dissolution_setup->add_sample sampling Withdraw Samples at Intervals add_sample->sampling sampling->add_sample Repeat analysis Filter and Analyze Samples (UV-Vis) sampling->analysis calculation Calculate Cumulative Drug Release analysis->calculation end End: Dissolution Profile calculation->end

Caption: Standard in vitro dissolution testing workflow.

References

Adjusting for Isoxsuprine's affinity for melanin in experimental design.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isoxsuprine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound's affinity for melanin in experimental design.

Frequently Asked Questions (FAQs)

Q1: We've observed lower-than-expected efficacy of this compound in our pigmented cell line assays compared to non-pigmented ones. Why is this happening?

A1: This discrepancy is likely due to this compound's known affinity for melanin.[1][2] In pigmented cells, a portion of the this compound binds to melanin, reducing the concentration of the free, pharmacologically active drug available to interact with its target receptors. This can lead to an underestimation of the drug's true potency in these systems. It is crucial to account for this sequestration effect in your experimental design.

Q2: How does melanin binding affect the pharmacokinetics of this compound?

A2: Melanin-rich tissues can act as a reservoir for drugs with melanin affinity, like this compound. This binding can lead to drug retention in these tissues, potentially prolonging the drug's half-life and leading to a slow release over time.[3][4] This can influence the distribution and elimination of the drug, which is a critical consideration in both in vitro and in vivo studies.

Q3: What are the standard in vitro methods to quantify the binding of this compound to melanin?

A3: The most common methods to determine the binding of drugs to melanin in vitro are equilibrium dialysis and centrifugation.[1][3][4][5] These techniques allow for the separation of melanin-bound drug from the free drug, enabling the calculation of binding parameters such as the dissociation constant (Kd) and the maximum binding capacity (Bmax).

Q4: Where can I source melanin for my in vitro binding assays?

A4: Melanin can be obtained from various sources. The most prevalent natural melanin for in vitro studies is derived from the ink of Sepia officinalis (cuttlefish). Synthetic melanin is also commercially available and offers a more controlled and consistent product.[3]

Troubleshooting Guide

Issue 1: High variability in this compound dose-response curves in pigmented cell cultures.

  • Potential Cause: Inconsistent melanin content across cell passages or culture conditions.

  • Troubleshooting Steps:

    • Standardize Cell Culture: Ensure consistent cell seeding densities and passage numbers for your pigmented cell lines.

    • Quantify Melanin Content: If possible, quantify the melanin content of your cells at the time of the experiment to assess for variability.

    • Pre-incubation with Melanin: Consider pre-incubating your pigmented cells with a known concentration of this compound to saturate the melanin binding sites before generating a dose-response curve.

    • Mathematical Modeling: Apply binding-corrected dose-response models that account for the sequestration of the drug by melanin.

Issue 2: Difficulty in calculating the free concentration of this compound in the presence of melanin.

  • Potential Cause: Lack of binding affinity data for your specific experimental conditions.

  • Troubleshooting Steps:

    • Determine Binding Parameters: Perform an in vitro melanin binding assay (equilibrium dialysis or centrifugation) to determine the Kd and Bmax of this compound for the type of melanin relevant to your study.

    • Use the Binding Equation: Once you have the Kd, you can estimate the free concentration of this compound using the following equation, assuming a simple binding model: [Free Drug] = [Total Drug] / (1 + [Melanin] / Kd)

    • Consult Literature Values: As a starting point, you can use published Kd and Bmax values for this compound's binding to melanin, but be aware that these may vary depending on the experimental conditions.

Quantitative Data Summary

The following table summarizes the in vitro binding parameters of this compound to melanin.

ParameterValueSource
Dissociation Constant (Kd)0.02 mmol/L[1][2]
Maximum Binding Capacity (Bmax)0.2 µmol/mg[1][2]

Experimental Protocols

Protocol 1: Equilibrium Dialysis for this compound-Melanin Binding

This method determines the binding of this compound to melanin by allowing the free drug to equilibrate across a semi-permeable membrane.

  • Materials:

    • Equilibrium dialysis apparatus with semi-permeable membranes (e.g., 8-12 kDa MWCO)

    • Synthetic or isolated melanin

    • This compound stock solution

    • Phosphate-buffered saline (PBS), pH 7.4

    • Analytical method to quantify this compound (e.g., HPLC-UV, LC-MS/MS)

  • Procedure:

    • Prepare a melanin suspension in PBS to the desired concentration.

    • Prepare a series of this compound solutions in PBS.

    • Assemble the dialysis cells. Add the melanin suspension to one chamber and the corresponding this compound solution to the other chamber.

    • Incubate the dialysis cells at a controlled temperature (e.g., 37°C) with gentle agitation until equilibrium is reached (typically 6-24 hours).

    • After incubation, collect samples from both chambers.

    • Analyze the concentration of this compound in the buffer-only chamber, which represents the free drug concentration at equilibrium.

    • Calculate the bound drug concentration by subtracting the free drug concentration from the initial total drug concentration.

    • Determine Kd and Bmax by plotting the bound drug concentration against the free drug concentration and fitting the data to a binding isotherm model.

Protocol 2: Centrifugation Method for this compound-Melanin Binding

This method separates melanin-bound this compound from free this compound by pelleting the melanin.

  • Materials:

    • Synthetic or isolated melanin

    • This compound stock solution

    • Phosphate-buffered saline (PBS), pH 7.4

    • Microcentrifuge tubes

    • High-speed microcentrifuge

    • Analytical method to quantify this compound (e.g., HPLC-UV, LC-MS/MS)

  • Procedure:

    • Prepare a melanin suspension in PBS.

    • Prepare a series of this compound solutions in PBS.

    • In microcentrifuge tubes, mix the melanin suspension with the this compound solutions.

    • Incubate the mixtures at a controlled temperature with agitation for a predetermined time to reach binding equilibrium.

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for a sufficient time to pellet the melanin.

    • Carefully collect the supernatant, which contains the free this compound.

    • Analyze the this compound concentration in the supernatant.

    • Calculate the bound drug concentration and determine the binding parameters as described in the equilibrium dialysis protocol.

Visualizations

Isoxsuprine_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds AC Adenylyl Cyclase Beta2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active Myosin Light-Chain Kinase PKA->MLCK_active Inhibits MLCK_inactive Inactive Myosin Light-Chain Kinase MLCK_inactive->MLCK_active Activation (inhibited by PKA) Relaxation Smooth Muscle Relaxation MLCK_active->Relaxation Leads to

Caption: this compound's signaling pathway via the β2-adrenergic receptor.

Melanin_Binding_Workflow start Start: Prepare this compound and Melanin Solutions incubation Incubate this compound with Melanin start->incubation separation Separate Free from Bound Drug (Dialysis or Centrifugation) incubation->separation quantification Quantify Free this compound Concentration (e.g., LC-MS/MS) separation->quantification calculation Calculate Bound this compound Concentration quantification->calculation analysis Analyze Data: Determine Kd and Bmax calculation->analysis end End: Binding Parameters Determined analysis->end

Caption: Experimental workflow for determining this compound-melanin binding.

Troubleshooting_Logic start Problem: Inconsistent Results in Pigmented Cells check_cells Are cell culture conditions standardized? start->check_cells check_melanin Is melanin content consistent? check_cells->check_melanin Yes solution1 Standardize seeding density and passage number. check_cells->solution1 No check_concentration Is the free drug concentration known? check_melanin->check_concentration Yes solution2 Quantify melanin or use a cell line with stable expression. check_melanin->solution2 No solution3 Perform binding assay to determine Kd and calculate free concentration. check_concentration->solution3 No end Improved Experimental Consistency check_concentration->end Yes solution1->check_cells solution2->check_melanin solution3->end

Caption: Troubleshooting logic for inconsistent experimental results.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Isoxsuprine Versus Other Tocolytic Agents in Preventing Preterm Labor

Author: BenchChem Technical Support Team. Date: December 2025

Preterm labor, defined as the onset of labor before 37 completed weeks of gestation, is a primary contributor to neonatal morbidity and mortality. Tocolytic agents are pharmacological drugs used to suppress uterine contractions, aiming to delay delivery and allow for the administration of antenatal corticosteroids to improve fetal lung maturity. Isoxsuprine, a beta-adrenergic agonist, has been utilized for this purpose for decades. This guide provides an objective comparison of the efficacy and safety of this compound against other commonly used tocolytic agents, supported by data from clinical and experimental studies.

Mechanism of Action of Tocolytic Agents

Tocolytic agents inhibit myometrial contractions through different signaling pathways. This compound, as a beta-adrenergic agonist, stimulates β2-receptors on uterine smooth muscle cells.[1] This activation increases intracellular cyclic adenosine monophosphate (cAMP), which in turn inhibits myosin light-chain kinase, leading to muscle relaxation.[1] Other tocolytics operate via distinct mechanisms, as illustrated below.

Tocolytic_Mechanisms cluster_agents Tocolytic Agents cluster_pathway Cellular Pathway in Myometrial Cell This compound This compound (β-agonist) Receptor_Beta β2 Receptor This compound->Receptor_Beta stimulates Nifedipine Nifedipine (Ca²+ Channel Blocker) Ca_Channel L-type Ca²+ Channel Nifedipine->Ca_Channel blocks Atosiban Atosiban (Oxytocin Antagonist) Receptor_Oxy Oxytocin Receptor Atosiban->Receptor_Oxy blocks MgSO4 Magnesium Sulfate Ca_Influx ↓ Ca²+ Influx MgSO4->Ca_Influx competes with Ca²+ cAMP ↑ cAMP Receptor_Beta->cAMP Contraction Uterine Contraction Receptor_Oxy->Contraction stimulates Ca_Channel->Ca_Influx Relaxation Uterine Relaxation cAMP->Relaxation promotes Ca_Influx->Contraction stimulates

Caption: Signaling pathways of different tocolytic agent classes.

Comparative Efficacy and Safety

The clinical choice of a tocolytic agent is guided by its efficacy in prolonging pregnancy and its maternal and fetal side-effect profile.

This compound vs. Nifedipine (Calcium Channel Blocker)

Multiple studies indicate that nifedipine is more effective than this compound in arresting preterm labor and is associated with fewer side effects.[2][3] In a comparative study, nifedipine was more successful in prolonging pregnancy (25 days vs. 19 days for this compound) and had a higher overall success rate (86.8% vs. 80%).[2][3] Neonatal outcomes, including birth weight and APGAR scores, were also more favorable with nifedipine.[3] However, one study noted that this compound was more effective in preventing the shortening of the cervical length.[4]

Table 1: this compound vs. Nifedipine - Efficacy and Neonatal Outcomes

Outcome MeasureThis compoundNifedipineSource
Pregnancy Prolongation 16.5 - 19 days22.4 - 25 days[3][5]
Tocolysis Success Rate 60% - 80%84% - 88%[6]
Mean Neonatal Birth Weight LowerHigher (P < 0.05)[3]
NICU Admissions More frequentLess frequent[2]
Respiratory Distress Syndrome 12.5%7.5%[3]
This compound vs. Magnesium Sulfate

Evidence suggests that intravenous magnesium sulfate is more effective than this compound in postponing preterm labor for at least 48 hours (74% vs. 50% success rate in one study).[7] Magnesium sulfate has also been associated with better neonatal outcomes, including lower perinatal mortality and fewer nursery admissions.[7] In patients with cervical dilatation of less than 1 cm, magnesium sulfate was found to be significantly more effective.[8][9] Conversely, a different study concluded that this compound showed better outcomes with fewer maternal and fetal complications compared to magnesium sulfate.[10]

Table 2: this compound vs. Magnesium Sulfate - Efficacy and Safety

Outcome MeasureThis compoundMagnesium SulfateSource
Postponement of Labor (>48h) 50% - 65.85%74% - 85.37%[7][8]
Perinatal Mortality 54%24%[7]
Maternal Side Effects Tachycardia, Hypotension (More Frequent)Nausea, Vomiting, Hot Flushes[8][9][10]
Fetal Complications 8%18%[10]
This compound vs. Ritodrine (Beta-adrenergic Agonist)

Ritodrine, another beta-mimetic, has been shown to be superior to this compound in efficacy and safety.[11][12] Studies report a significantly lower tocolysis failure rate for ritodrine (4-6.5%) compared to this compound (16-22.22%).[12][13] Ritodrine was more effective in prolonging pregnancy and was associated with a higher mean birth weight. While both drugs have cardiac side effects, they were significantly more frequent and severe with this compound.[11][13]

Table 3: this compound vs. Ritodrine - Efficacy and Failure Rate

Outcome MeasureThis compoundRitodrineSource
Tocolysis Failure Rate 16% - 22.22%4% - 8%[12][13][14]
Mean Pregnancy Prolongation 15.30 days23.46 days
Term Deliveries 32%56%
Maternal Side Effects 64%56%
This compound vs. Atosiban (Oxytocin Antagonist)

A meta-analysis comparing atosiban to betamimetics (including this compound) found similar efficacy in delaying preterm birth for at least 48 hours.[15] However, the critical difference lies in the safety profile; atosiban is associated with significantly fewer maternal adverse events.[15][16] This superior safety profile makes atosiban a more cost-effective option despite its higher drug cost.[15]

Experimental Protocols

The data presented are derived from randomized controlled trials and prospective studies. A typical experimental workflow for comparing tocolytic agents is outlined below.

Experimental_Workflow cluster_protocol Typical Clinical Trial Protocol A Patient Recruitment (28-37 weeks gestation, regular contractions) B Inclusion/Exclusion Criteria (e.g., cervical dilation ≤3cm, no chorioamnionitis) A->B C Randomization B->C D1 Group A: Administer this compound (e.g., 40mg IV infusion) C->D1 D2 Group B: Administer Comparator Drug (e.g., Nifedipine 20mg oral) C->D2 E Monitoring (Maternal vitals, FHR, uterine contractions) D1->E D2->E F Primary Outcome Assessment (Prolongation of pregnancy >48h) E->F G Secondary Outcome Assessment (Side effects, neonatal outcomes, days gained) F->G H Statistical Analysis (e.g., Chi-square test, t-test) G->H Comparison_Framework cluster_comparators Compared Tocolytic Agents cluster_criteria Key Comparison Criteria center_node This compound Nifedipine Nifedipine center_node->Nifedipine MagnesiumSulfate Magnesium Sulfate center_node->MagnesiumSulfate Ritodrine Ritodrine center_node->Ritodrine Atosiban Atosiban center_node->Atosiban Efficacy Efficacy (Pregnancy Prolongation) Nifedipine->Efficacy Superior Safety Safety (Maternal/Fetal Side Effects) Nifedipine->Safety Superior Neonatal Neonatal Outcome (Birth Weight, NICU) Nifedipine->Neonatal Superior MagnesiumSulfate->Efficacy Superior MagnesiumSulfate->Safety Mixed MagnesiumSulfate->Neonatal Superior Ritodrine->Efficacy Superior Ritodrine->Safety Superior Ritodrine->Neonatal Superior Atosiban->Efficacy Similar Atosiban->Safety Superior Atosiban->Neonatal Similar

References

Isoxsuprine's Alpha-Adrenoceptor Antagonism: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers validating the alpha-blocking properties of Isoxsuprine, with comparisons to established alpha-1 antagonists and comprehensive experimental protocols.

This compound is widely recognized as a beta-adrenergic agonist, leading to the relaxation of smooth muscle in blood vessels and the uterus.[1][2] However, its pharmacological profile also includes alpha-adrenoceptor blocking activity, which contributes significantly to its vasodilatory effects.[3][4][5] This guide provides a comparative analysis of this compound's alpha-blocking capabilities against other known antagonists, supported by quantitative data and detailed experimental methodologies for validation.

Comparative Analysis of Alpha-Adrenoceptor Blocking Activity

Studies on isolated equine digital arteries have demonstrated that this compound's vasodilatory action is attributable to alpha-adrenoceptor blockade.[3] This is evidenced by its ability to shift the dose-response curve of noradrenaline to the right and its lack of relaxation effect on tissues pre-contracted with agents that do not act on alpha-receptors.[3]

The affinity of this compound for alpha-adrenoceptors, while significant, is lower than that of selective alpha-1 antagonists like Prazosin. The potency of a competitive antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in agonist concentration to produce the same response.[6][7] A higher pA2 value indicates a more potent antagonist.[6]

CompoundReceptor TargetpKB / pA2 ValuePotency ComparisonTissue Model
This compound Alpha-Adrenoceptor6.90[3]-Equine Digital Artery
Prazosin Alpha-1 Adrenoceptor8.04[3]14x higher than this compoundEquine Digital Artery
Phentolamine Non-selective Alpha-AdrenoceptorNot directly compared in cited studiesPotent, non-selective antagonist[8]Rabbit Ear Artery[8]
Yohimbine Alpha-2 AdrenoceptorNot directly compared in cited studiesSelective alpha-2 antagonist[8]Rabbit Ear Artery[8]

Note: pKB is analogous to pA2 for competitive antagonists. Data is compiled from studies on isolated vascular tissues.

Experimental Protocols for Validation

To validate and quantify the alpha-adrenoceptor blocking activity of this compound, researchers can employ established in vitro pharmacological assays.

Protocol 1: Isolated Tissue Functional Assay (Schild Analysis)

This method determines the potency (pA2 value) of a competitive antagonist by measuring its ability to shift the concentration-response curve of an agonist.

  • Objective: To determine the pA2 value of this compound against an alpha-1 selective agonist like Phenylephrine or the endogenous agonist Norepinephrine.

  • Materials:

    • Isolated tissue preparation with a high density of alpha-1 adrenoceptors (e.g., rat thoracic aorta, rabbit ear artery).[8][9][10]

    • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2 at 37°C.

    • Isometric force transducer and data acquisition system.

    • Alpha-adrenoceptor agonist (e.g., Phenylephrine, Norepinephrine).

    • Antagonist: this compound.

  • Procedure:

    • Mount the isolated arterial ring in the organ bath and allow it to equilibrate under a resting tension.[9]

    • Test for tissue viability by contracting it with a submaximal concentration of the agonist (e.g., 1 µM Phenylephrine). Wash the tissue and allow it to return to baseline.[9]

    • Construct a cumulative concentration-response curve for the agonist by adding increasing concentrations to the bath.[9]

    • Wash the tissue thoroughly and incubate it with a fixed concentration of this compound for a predetermined period.

    • In the presence of this compound, repeat the cumulative concentration-response curve for the agonist.

    • Repeat steps 4 and 5 with several different concentrations of this compound.

  • Data Analysis:

    • Calculate the dose ratio (the ratio of the agonist concentration producing a 50% maximal response in the presence and absence of the antagonist).

    • Plot a Schild plot: log (dose ratio - 1) versus the negative log of the molar concentration of this compound.

    • The x-intercept of the linear regression line provides the pA2 value. A slope not significantly different from 1 suggests competitive antagonism.

Protocol 2: Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

  • Objective: To determine the binding affinity (Ki) of this compound for alpha-1 adrenoceptor subtypes.

  • Materials:

    • Cell membranes from cell lines stably expressing specific human alpha-1 adrenoceptor subtypes (α1A, α1B, α1D).[9]

    • Radioligand: [³H]-Prazosin (a selective alpha-1 antagonist).[9]

    • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).[9]

    • Competitor: this compound.

    • Non-specific binding control: Phentolamine (10 µM).[9]

    • Glass fiber filters and a filtration manifold.[9]

    • Scintillation counter.[9]

  • Procedure:

    • Incubate the cell membranes with the radioligand ([³H]-Prazosin) and varying concentrations of this compound.

    • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.[9]

    • Wash the filters with ice-cold binding buffer to remove unbound radioactivity.

    • Quantify the radioactivity trapped on the filters using a scintillation counter.[9]

  • Data Analysis:

    • Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Alpha-1 Adrenoceptor Signaling and Blockade

Alpha-1 adrenoceptors are G-protein coupled receptors (GPCRs) linked to Gq-proteins.[11] Agonist binding initiates a signaling cascade that leads to smooth muscle contraction. An antagonist like this compound blocks the initial step of this pathway.

Gq_Pathway cluster_membrane Cell Membrane cluster_antagonist cluster_cytosol Cytosol A Norepinephrine (Agonist) R α1-Adrenoceptor A->R Binds Gq Gq Protein R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves I This compound (Antagonist) I->R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Releases from SR PKC Protein Kinase C (PKC) DAG->PKC Activates Response Smooth Muscle Contraction Ca->Response PKC->Response

Caption: Alpha-1 adrenoceptor signaling pathway and point of inhibition by this compound.

General Workflow for Antagonist Validation

The process of validating a compound's antagonist activity follows a logical progression from initial screening to detailed characterization.

Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation binding_assay Radioligand Binding Assay (Determine Ki) selectivity Subtype Selectivity Panel (α1A, α1B, α1D) binding_assay->selectivity functional_assay Isolated Tissue Functional Assay (Determine pA2) bp_model Blood Pressure Model (e.g., Anesthetized Rat) functional_assay->bp_model data_analysis Data Analysis & Comparison (vs. Prazosin, etc.) selectivity->data_analysis agonist_challenge Agonist Challenge (e.g., Phenylephrine infusion) bp_model->agonist_challenge agonist_challenge->data_analysis hypothesis Hypothesis: This compound has α-blocking activity hypothesis->binding_assay hypothesis->functional_assay conclusion Conclusion on Potency & Mechanism data_analysis->conclusion

References

A Comparative Analysis of Isoxsuprine's Influence on Diverse Vascular Beds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Isoxsuprine's vasodilatory effects across various vascular beds, supported by experimental data. This compound, a beta-adrenergic agonist, is recognized for its role in improving blood flow by relaxing vascular smooth muscle.[1] This document synthesizes findings from multiple studies to offer a comparative perspective on its efficacy in cerebral, uterine, and peripheral vascular territories.

Quantitative Analysis of this compound's Vascular Effects

The following tables summarize the quantitative effects of this compound on key hemodynamic parameters in different vascular beds. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under uniform experimental conditions.

Vascular BedSpeciesDosageParameterResultReference
MyometrialHuman150 µ g/min (IV)Blood FlowNo significant change[2]
Placental (Intervillous)Human150 µ g/min (IV)Blood FlowNo significant change[2]
UteroplacentalHumanIV injection/infusionPlacental Flow124 +/- 32 to 117 +/- 39 ml/min/100 ml (insignificant change)[3]
MyometrialHumanIV injection/infusionMyometrial Flow7.8 +/- 3.5 to 6.2 +/- 3.0 ml/min/100 g (insignificant change)[3]
Uterine ArteryPregnant SheepIV infusionBlood FlowSignificant decrease[4]
Umbilical VeinPregnant SheepIV infusionBlood FlowIncreased[4]
Cutaneous (Skin)HorseIVBlood FlowApparent, but not statistically significant, increase[5]
Skeletal MuscleHumanOral/IVBlood FlowStudied, but quantitative data not available in cited abstract[6]
Cutaneous and Myocutaneous FlapsPig1.0 mg/kg (Parenteral)Capillary Blood FlowIncreased in the arterial portion of the flaps[7]

Table 1: Effect of this compound on Blood Flow in Various Vascular Beds

ParameterSpeciesDosageResultReference
Maternal Heart RateHuman150 µ g/min (IV)Significant increase[2]
Maternal Heart RateHumanIV injection/infusionStatistically significant increase[3]
Maternal Blood PressureHumanIV injection/infusionStatistically significant decrease[3]
Maternal Arterial PressurePregnant SheepIV infusionSignificant decrease[4]
Heart RateHorseIVSignificant increase (5-150 min post-injection)[5]

Table 2: Systemic Hemodynamic Effects of this compound

Mechanism of Action: A Multi-faceted Approach

This compound's vasodilatory action is complex, involving multiple signaling pathways. While traditionally known as a β2-adrenergic agonist, recent studies have revealed a more intricate mechanism.[1]

  • Beta-Adrenergic Stimulation: this compound's primary mechanism is the stimulation of β2-adrenergic receptors in vascular smooth muscle. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A. This cascade ultimately results in the relaxation of smooth muscle and vasodilation.[8]

  • Alpha-Adrenoceptor Blockade: Evidence suggests that this compound also possesses α1-adrenoreceptor antagonist activity. This action would further contribute to vasodilation by inhibiting vasoconstriction.

  • Calcium Channel Blockade: this compound has been shown to block L-type voltage-dependent Ca2+ channels, reducing the influx of calcium into vascular smooth muscle cells and promoting relaxation.

  • Nitric Oxide/cGMP Pathway: The activation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway is another identified mechanism contributing to this compound-induced vasodilation.

  • Hydrogen Sulfide/KATP Pathway: Recent findings indicate the involvement of the hydrogen sulfide (H2S)/ATP-sensitive potassium (KATP) channel pathway in the vasodilatory effects of this compound.

Below is a diagram illustrating the primary signaling pathway of this compound's action as a β2-adrenergic agonist.

Isoxsuprine_Signaling_Pathway This compound This compound Beta2_Receptor β2-Adrenergic Receptor This compound->Beta2_Receptor Binds to G_Protein Gs Protein Beta2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active MLCK Myosin Light Chain Kinase (active) PKA_active->MLCK Phosphorylates (inactivates) MLCK_inactive Myosin Light Chain Kinase (inactive) MLCK->MLCK_inactive Relaxation Vasodilation MLCK_inactive->Relaxation

This compound's β2-adrenergic signaling pathway.

Experimental Protocols

Isolated Organ Bath for Vascular Reactivity Studies

This in vitro method is fundamental for assessing the direct effect of vasoactive substances on blood vessels.[9][10][11]

Objective: To determine the concentration-response relationship of this compound on isolated arterial rings.

Methodology:

  • Tissue Preparation:

    • Animals (e.g., rats, rabbits) are euthanized according to ethical guidelines.

    • A specific artery (e.g., thoracic aorta, femoral artery) is carefully dissected and placed in a cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.

    • The artery is cleaned of adherent connective tissue and cut into rings of 2-4 mm in length.

  • Mounting:

    • The arterial rings are suspended between two L-shaped stainless-steel hooks in an organ bath chamber filled with PSS.

    • The lower hook is fixed, while the upper hook is connected to an isometric force transducer.

    • The PSS in the chamber is maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • Equilibration and Viability Check:

    • The mounted rings are allowed to equilibrate for a period of 60-90 minutes under a resting tension (e.g., 1.5-2.0 g for rat aorta).

    • The viability of the smooth muscle is tested by inducing contraction with a high concentration of potassium chloride (e.g., 60-80 mM).

    • Endothelial integrity can be assessed by pre-contracting the rings with an α-agonist (e.g., phenylephrine) and then inducing relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine).

  • Experimental Protocol:

    • After a washout period, the arterial rings are pre-contracted with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine or prostaglandin F2α).

    • Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the organ bath.

    • The relaxation response is recorded as a percentage of the pre-contraction tension.

  • Data Analysis:

    • Concentration-response curves are plotted, and parameters such as EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and Emax (the maximal relaxation) are calculated.

Experimental_Workflow_Organ_Bath cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissection Dissect Artery Cleaning Clean Connective Tissue Dissection->Cleaning Slicing Slice into Rings Cleaning->Slicing Mounting Mount in Organ Bath Slicing->Mounting Equilibration Equilibrate under Tension Mounting->Equilibration Viability Check Viability (KCl) Equilibration->Viability Precontraction Pre-contract (e.g., Phenylephrine) Viability->Precontraction Drug_Addition Add Cumulative Doses of this compound Precontraction->Drug_Addition Recording Record Relaxation Drug_Addition->Recording Plotting Plot Concentration-Response Curve Recording->Plotting Calculation Calculate EC50 and Emax Plotting->Calculation Cerebral_Blood_Flow_Measurement cluster_subject Subject Preparation cluster_measurement CBF Measurement cluster_protocol Experimental Protocol Baseline Establish Baseline Physiological State IV_Access Establish Intravenous Access Baseline->IV_Access Administer_this compound Administer this compound (IV) IV_Access->Administer_this compound TCD Transcranial Doppler (TCD) Baseline_CBF Measure Baseline CBF Post_Dose_CBF Measure CBF at Defined Time Points ASL_MRI Arterial Spin Labeling MRI Xe_CT Xenon-Enhanced CT Baseline_CBF->Administer_this compound Administer_this compound->Post_Dose_CBF

References

A Comparative Guide to HPLC and Spectrophotometric Methods for Isoxsuprine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of active pharmaceutical ingredients is critical. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry for the analysis of Isoxsuprine, a peripheral vasodilator. This publication offers an objective evaluation of the performance of both methods, supported by experimental data from various studies, to assist in selecting the most appropriate analytical technique for specific research needs.

Data Presentation: A Side-by-Side Comparison

The performance of both analytical methods can be assessed through key validation parameters. The following table summarizes quantitative data from multiple studies to facilitate a direct comparison.

Validation ParameterHPLC MethodSpectrophotometric Method
Linearity Range 2–40 µg/mL[1][2]10-28 µg/mL, 30-80 µg/mL[3][4], 20-100 µg/mL[5]
Correlation Coefficient (r) 0.9998[1][2]0.999[5]
Limit of Detection (LOD) 0.2 µg/mL[1][2]16.25 µg/mL
Limit of Quantification (LOQ) Not explicitly stated in the provided text, but detectability is 0.2 µg/mL.49.24 µg/mL
Accuracy (% Recovery) 99.60 ± 0.76% and 99.78 ± 0.88%[1][4]99-102% w/w[5]
Precision (%RSD) < 1.0% (implied by low SD in accuracy)< 2.0%[6]

Experimental Protocols: A Detailed Look at the Methodologies

High-Performance Liquid Chromatography (HPLC) Method

This stability-indicating HPLC method is designed for the determination of this compound in the presence of its degradation products.[2]

  • Instrumentation : A standard HPLC system equipped with a UV detector is utilized.[1]

  • Column : A µ Bondapak C18 column (10µm, 3.9 mm i.d. × 150 mm) serves as the stationary phase.[1][2]

  • Mobile Phase : A mixture of acetonitrile and 0.01 M potassium dihydrogen phosphate (adjusted to pH 2.2 ± 0.1 with phosphoric acid) in a ratio of 18:82 (v/v) is used.[1][2]

  • Flow Rate : The mobile phase is delivered at a flow rate of 2.5 mL/min.[1][2]

  • Detection : UV detection is performed at a wavelength of 275 nm.[1][2]

  • Internal Standard : Methyl p-hydroxybenzoate is employed as the internal standard.[1][2]

  • Standard Solution Preparation : A stock solution of this compound HCl is prepared by accurately weighing the standard and dissolving it in the mobile phase to achieve a known concentration. Working standards are then prepared by further dilution of the stock solution.

Spectrophotometric Method

This method is based on the coupling reaction of the phenolic moiety of this compound with diazotized sulfanilic acid.

  • Instrumentation : A UV/Vis spectrophotometer with 10mm matched quartz cells is used for absorbance measurements.

  • Reagents :

    • Reagent A: 0.1% w/v sulfanilic acid in 0.1 N HCl.

    • Reagent B: 1% w/v sodium nitrite in water.

    • Reagent C: 0.1N NaOH.

  • Standard Solution Preparation : A stock solution of this compound hydrochloride (100µg/mL) is prepared by dissolving 10mg of the standard in 100mL of water.

  • Procedure :

    • To a 10mL volumetric flask, add 1.0mL of Reagent A and place it in ice-cold water.

    • Add 1.0mL of Reagent B to the cooled solution.

    • Add an appropriate aliquot of the standard this compound solution.

    • Add 0.8mL of Reagent C to facilitate the coupling reaction.

    • The resulting yellowish-orange colored complex is measured at an absorption maximum of 443.7nm.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both HPLC and spectrophotometric methods.

Experimental Workflow for this compound Analysis cluster_hplc HPLC Method cluster_spectro Spectrophotometric Method hplc_prep Sample/Standard Preparation hplc_system HPLC System (Pump, Injector, Column) hplc_prep->hplc_system Injection hplc_detect UV Detector (275 nm) hplc_system->hplc_detect Elution hplc_data Data Acquisition & Analysis hplc_detect->hplc_data spectro_prep Sample/Standard Preparation spectro_react Colorimetric Reaction spectro_prep->spectro_react spectro_measure Spectrophotometer (443.7 nm) spectro_react->spectro_measure Measurement spectro_data Data Acquisition & Analysis spectro_measure->spectro_data

Experimental workflow for this compound analysis using HPLC and Spectrophotometry.

Method Comparison Logic cluster_attributes cluster_methods Specificity Specificity Sensitivity Sensitivity Speed Speed Cost Cost HPLC HPLC HPLC->Specificity High HPLC->Sensitivity High HPLC->Speed Lower HPLC->Cost Higher Spectrophotometry Spectrophotometry Spectrophotometry->Specificity Lower Spectrophotometry->Sensitivity Lower Spectrophotometry->Speed Higher Spectrophotometry->Cost Lower

Logical comparison of HPLC and Spectrophotometry for this compound analysis.

Conclusion: Selecting the Appropriate Method

Both HPLC and UV spectrophotometry have demonstrated their utility in the quantitative analysis of this compound. The choice between the two methods ultimately depends on the specific requirements of the analytical task.

The HPLC method is characterized by its high specificity and ability to separate this compound from potential degradation products, making it a stability-indicating method. This is a significant advantage for in-depth pharmaceutical analysis, particularly during drug development and for stability studies where accuracy and the ability to resolve complex mixtures are paramount.

Conversely, the spectrophotometric method offers a simpler, more rapid, and cost-effective alternative. While it may lack the high specificity of HPLC, it is a viable and efficient option for routine quality control where the primary goal is the rapid quantification of the bulk drug in a known formulation.

It is imperative for laboratories to validate their chosen method according to the relevant regulatory guidelines to ensure the generation of reliable and accurate results for the intended application.

References

The Untapped Potential of Vasodilator Combinations: A Guide to Investigating the Synergistic Effects of Isoxsuprine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The multifaceted nature of peripheral vascular diseases (PVD) often necessitates complex therapeutic strategies. While monotherapy with vasodilators can provide symptomatic relief, the exploration of combination therapies holds the promise of synergistic effects, leading to enhanced efficacy and potentially reduced side effects. This guide delves into the theoretical framework and experimental basis for investigating the synergistic potential of Isoxsuprine when combined with other vasodilators.

This compound, a vasodilator with a complex mechanism of action, presents a unique opportunity for synergistic drug development. Its ability to influence multiple signaling pathways distinguishes it from other agents in its class and suggests that, when paired with vasodilators acting on complementary pathways, a greater therapeutic effect could be achieved. This guide provides a comparative analysis of this compound's mechanism of action against other common vasodilators, outlines potential synergistic combinations, and provides detailed experimental protocols to test these hypotheses.

Comparative Analysis of Vasodilator Mechanisms

A thorough understanding of the signaling pathways targeted by different vasodilators is crucial for identifying potential synergistic combinations. The following table summarizes the known mechanisms of action for this compound and other relevant vasodilators used in the management of peripheral vascular disease.

Drug ClassSpecific Agent(s)Primary Mechanism of ActionKey Signaling Molecules/Pathways
Beta-Adrenergic Agonist / Multi-pathway Vasodilator This compound - α1-adrenoceptor blockade- Activation of Nitric Oxide Synthase (eNOS) and Cystathionine Gamma-Lyase (CSE)- Activation of ATP-sensitive potassium (KATP) channels- Nitric Oxide (NO)- Cyclic Guanosine Monophosphate (cGMP)- Hydrogen Sulfide (H2S)
Phosphodiesterase (PDE) Inhibitors Cilostazol (PDE3 inhibitor)Pentoxifylline (non-selective PDE inhibitor)Inhibition of phosphodiesterase enzymes, leading to increased intracellular levels of cyclic nucleotides.- Cyclic Adenosine Monophosphate (cAMP)- Cyclic Guanosine Monophosphate (cGMP)
Serotonin (5-HT2) Receptor Antagonist NaftidrofurylBlocks serotonin-induced vasoconstriction.- Serotonin (5-HT) signaling
Alpha-Adrenergic Blockers Prazosin, DoxazosinCompetitively block postsynaptic α1-adrenoceptors in arterioles and venules.- Norepinephrine signaling

Potential Synergistic Combinations with this compound

Based on the distinct yet potentially overlapping mechanisms of action, the following combinations with this compound warrant investigation for synergistic effects in the treatment of peripheral vascular diseases.

This compound and Phosphodiesterase Inhibitors (e.g., Cilostazol, Pentoxifylline)

Mechanistic Rationale for Synergy:

This compound promotes vasodilation in part by activating the NO/cGMP pathway.[1] Phosphodiesterase inhibitors, such as cilostazol (a PDE3 inhibitor) and pentoxifylline (a non-selective PDE inhibitor), work by preventing the breakdown of cGMP and cAMP.[2][3] By combining this compound with a PDE inhibitor, the cGMP produced as a result of this compound's action would be protected from degradation, leading to a more pronounced and sustained vasodilation. This combination targets both the production and the degradation of a key signaling molecule in vasodilation.

Supporting Evidence (Theoretical):

While no direct clinical trials on this specific combination have been identified, the well-established mechanisms of both drug classes provide a strong theoretical basis for a synergistic interaction.

This compound and Alpha-Adrenergic Blockers (e.g., Prazosin)

Mechanistic Rationale for Synergy:

This compound itself possesses α1-adrenoceptor blocking activity.[1] Combining it with a selective α1-blocker like prazosin could lead to a more complete and potent blockade of adrenergic vasoconstriction. This dual approach to inhibiting the sympathetic nervous system's constrictive influence on peripheral blood vessels could be particularly beneficial in conditions with high sympathetic tone.

Supporting Evidence (Theoretical):

The rationale for this combination is based on the principle of targeting the same receptor through two different agents, potentially leading to a greater overall effect than either agent alone.

Experimental Protocols for Investigating Synergy

To validate the theoretical synergistic effects of these drug combinations, rigorous preclinical and clinical studies are necessary. Below are detailed methodologies for key experiments.

In Vitro Vascular Reactivity Studies

Objective: To assess the direct vasodilatory effects of this compound, another vasodilator, and their combination on isolated blood vessels.

Methodology:

  • Tissue Preparation: Thoracic aortic rings or other suitable arteries are isolated from laboratory animals (e.g., rats, mice). The vessels are cleaned of adhering connective tissue and cut into rings of 2-3 mm in length.

  • Organ Bath Setup: The arterial rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

  • Pre-contraction: After an equilibration period, the arterial rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride (KCl) to induce a stable tone.

  • Drug Administration: Cumulative concentration-response curves are generated for this compound and the other vasodilator individually. Subsequently, concentration-response curves for one drug are generated in the presence of a fixed concentration of the second drug.

  • Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction tension. The EC50 values (concentration required to produce 50% of the maximal response) are calculated for each drug alone and in combination. Isobolographic analysis can be used to determine if the interaction is synergistic, additive, or antagonistic.

Animal Models of Peripheral Artery Disease

Objective: To evaluate the in vivo efficacy of combination therapy on blood flow and functional outcomes in a model of peripheral artery disease.

Methodology:

  • Model Induction: A common model is the femoral artery ligation model in rodents. The femoral artery of one hindlimb is ligated and, in some models, excised to induce ischemia.

  • Treatment Groups: Animals are randomly assigned to receive:

    • Vehicle (control)

    • This compound alone

    • Second vasodilator alone

    • Combination of this compound and the second vasodilator

  • Blood Flow Measurement: Peripheral blood flow can be measured using techniques such as Laser Doppler Perfusion Imaging (LDPI) at baseline and at various time points after treatment.

  • Functional Assessment: Functional recovery can be assessed through methods like treadmill exercise testing (measuring walking distance and time to exhaustion) and observational scoring of limb ischemia.

  • Histological Analysis: At the end of the study, tissue samples from the ischemic limb can be collected for histological analysis to assess parameters like capillary density and muscle fiber integrity.

Visualizing the Pathways to Synergy

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved and the potential points of synergistic interaction.

cluster_this compound This compound cluster_Vasodilation Cellular Effects This compound This compound alpha1_receptor α1-Adrenoceptor This compound->alpha1_receptor Blocks eNOS_CSE eNOS / CSE This compound->eNOS_CSE Activates KATP_channel KATP Channel This compound->KATP_channel Activates Vasoconstriction Vasoconstriction alpha1_receptor->Vasoconstriction Inhibits NO_H2S ↑ NO / H2S eNOS_CSE->NO_H2S Hyperpolarization Hyperpolarization KATP_channel->Hyperpolarization Vasodilation Vasodilation Vasoconstriction->Vasodilation Reduces NO_H2S->Vasodilation Hyperpolarization->Vasodilation

Caption: Signaling Pathways of this compound in Vasodilation.

cluster_Workflow Experimental Workflow for In Vitro Synergy Assessment start Isolate Arterial Rings mount Mount in Organ Bath start->mount equilibrate Equilibrate mount->equilibrate precontract Pre-contract with Vasoconstrictor equilibrate->precontract drug_A Generate Concentration-Response Curve for Drug A (this compound) precontract->drug_A drug_B Generate Concentration-Response Curve for Drug B (e.g., Cilostazol) precontract->drug_B combination Generate CRC for Drug A in presence of fixed Drug B precontract->combination analysis Isobolographic Analysis drug_A->analysis drug_B->analysis combination->analysis conclusion Determine Synergy, Additivity, or Antagonism analysis->conclusion

Caption: In Vitro Synergy Assessment Workflow.

cluster_Combined_Action Potential Synergistic Interaction This compound This compound eNOS eNOS This compound->eNOS Activates PDE_Inhibitor PDE Inhibitor (e.g., Cilostazol) PDE Phosphodiesterase PDE_Inhibitor->PDE Inhibits cGMP cGMP eNOS->cGMP Produces PDE->cGMP Degrades Vasodilation Enhanced Vasodilation cGMP->Vasodilation

Caption: this compound and PDE Inhibitor Synergy.

Conclusion

The exploration of synergistic combinations of this compound with other vasodilators represents a promising avenue for advancing the treatment of peripheral vascular diseases. The complex and multi-faceted mechanism of action of this compound provides a strong rationale for its use in combination with agents that target complementary signaling pathways. While direct clinical evidence of synergy is currently lacking, the theoretical basis is compelling. The experimental protocols outlined in this guide provide a roadmap for researchers and drug development professionals to systematically investigate these potential synergies, with the ultimate goal of developing more effective therapies for patients suffering from debilitating vascular conditions. Further preclinical and well-designed clinical trials are essential to translate these theoretical benefits into tangible clinical outcomes.

References

Isoxsuprine: A Comparative Analysis of its Efficacy in Human and Equine Tissues

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological effects of Isoxsuprine reveals significant differences in its efficacy and clinical application in human versus equine tissues. While primarily utilized for its vasodilatory and tocolytic properties in both species, the bioavailability, clinical outcomes, and therapeutic acceptance vary considerably.

This compound acts as a beta-adrenergic agonist, leading to the relaxation of smooth muscles in blood vessels and the uterus.[1][2] This mechanism underpins its use in treating peripheral vascular diseases and preventing premature labor in humans, and in managing hoof-related conditions like navicular disease and laminitis in horses.[3][4][5] However, the clinical effectiveness, particularly of oral administration, is a subject of ongoing debate and investigation in both veterinary and human medicine.

Quantitative Data Summary

A comparative summary of key quantitative data highlights the disparities in this compound's performance between humans and equines.

ParameterHumanEquineSource
Oral Bioavailability ~100%~2.2%[6][7]
Primary Clinical Use Tocolysis (prevention of premature labor), Peripheral Vascular DiseaseNavicular Disease, Laminitis[8][9][10]
Efficacy in Tocolysis Significant prolongation of pregnancyEfficacy not well-evaluated[3][8]
Efficacy in Vasodilation (Oral) Contradictory evidence, some studies show no significant effectQuestionable due to low bioavailability, though some clinical improvement in gait reported[11][12][13]
Plasma Half-life (IV) Not explicitly stated in search results< 3 hours[14]

Mechanism of Action: A Visual Representation

The signaling pathway of this compound, while fundamentally similar in both species, results in differing clinical efficacies. The drug stimulates beta-adrenergic receptors, initiating a cascade that leads to smooth muscle relaxation.

Isoxsuprine_Signaling_Pathway This compound This compound BetaReceptor Beta-Adrenergic Receptor This compound->BetaReceptor Binds to AC Adenylyl Cyclase BetaReceptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inactive Inactive Myosin Light-Chain Kinase MLCK_active Active Myosin Light-Chain Kinase PKA->MLCK_active Inhibits Relaxation Smooth Muscle Relaxation (Vasodilation/Tocolysis) MLCK_inactive->Relaxation MyosinLC Myosin Light Chain MLCK_active->MyosinLC Phosphorylates MyosinLC_P Phosphorylated Myosin Light Chain Contraction Smooth Muscle Contraction MyosinLC_P->Contraction

Caption: this compound's signaling pathway leading to smooth muscle relaxation.

Experimental Protocols

Detailed methodologies from key studies provide insight into how the efficacy of this compound was assessed.

Equine Clinical Trial for Navicular Disease

A notable study on the use of this compound for navicular disease in horses employed a randomized, double-blind, placebo-controlled design.

Objective: To evaluate the efficacy of this compound hydrochloride for the treatment of navicular disease.[13]

Methodology:

  • Subjects: 16 horses diagnosed with navicular disease.[13]

  • Groups: Horses were randomly assigned to a treatment group (oral this compound paste) or a placebo group.[13]

  • Dosage: The treatment group received 0.6 mg/kg body weight of this compound twice daily for three weeks.[13]

  • Assessment: Improvement in gait was the primary endpoint, assessed by veterinarians blinded to the treatment allocation.[13]

  • Outcome: A statistically significant improvement in gait was observed in the this compound-treated group compared to the placebo group (P < 0.001).[13]

Equine_Trial_Workflow Start 16 Horses with Navicular Disease Randomization Randomization Start->Randomization GroupA Treatment Group (n=8) 0.6 mg/kg this compound Paste BID Randomization->GroupA GroupB Placebo Group (n=8) Placebo Paste BID Randomization->GroupB Treatment 3-Week Treatment Period GroupA->Treatment GroupB->Treatment Assessment Gait Assessment (Blinded) Treatment->Assessment Results Comparison of Gait Improvement Assessment->Results

Caption: Workflow of the equine clinical trial for navicular disease.
Human Trial for Peripheral Vascular Disease

A double-blind, crossover study was conducted to evaluate the effect of oral this compound in volunteers with and without peripheral vascular disease.

Objective: To determine if oral this compound increases blood flow in the calf, foot, or hand.[11]

Methodology:

  • Subjects: 12 volunteers with peripheral vascular disease and 12 healthy volunteers.[11]

  • Design: A double-blind, crossover study design was used.[11]

  • Intervention: A single 20-mg oral tablet of this compound or a placebo.[11]

  • Measurements: Blood flow in the calf, foot, and hand, as well as blood pressure and heart rate were measured. Claudication time was also assessed in patients.[11]

  • Outcome: The study found that oral this compound did not significantly increase blood flow or prolong claudication time compared to placebo.[11]

Comparative Efficacy and Clinical Implications

In human medicine , this compound has demonstrated efficacy as a tocolytic agent, with studies showing a significant ability to delay premature labor.[8][15] A systematic review of double-blind studies indicated a positive outcome in 92% of cases treated with this compound for preventing preterm delivery, compared to 44.4% in the placebo group.[8] However, its role as a peripheral vasodilator is less clear, with some studies failing to show a significant benefit of oral administration.[11]

In equine medicine , the use of this compound is primarily for hoof ailments, with the rationale of increasing blood flow to the distal limb.[9][10] Clinical trials have reported improvements in lameness associated with navicular disease.[13][16] For instance, one study found that seven out of eight horses treated with this compound showed improved gait, whereas only two placebo-treated horses showed slight improvement.[13] Despite these clinical observations, the extremely low oral bioavailability of this compound in horses (approximately 2.2%) raises significant questions about its mechanism of action and the pharmacological basis for its apparent effects.[7][14] Some researchers suggest that any observed benefits might not be due to vasodilation at the dosages commonly administered orally.[12][17]

References

Assessing the effectiveness of different Isoxsuprine formulations in drug delivery studies.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, optimizing the delivery of established drugs like Isoxsuprine presents a continuous challenge and a significant opportunity. This guide provides a comparative analysis of different this compound formulations, assessing their effectiveness in drug delivery through a review of key experimental data and methodologies.

This compound, a beta-adrenergic agonist, is utilized for its vasodilatory effects in treating conditions such as peripheral and cerebral vascular diseases. However, its clinical efficacy is often hampered by low oral bioavailability, a short biological half-life, and significant first-pass metabolism.[1] To overcome these limitations, researchers have explored various advanced drug delivery systems. This guide synthesizes findings from multiple studies to offer a comparative perspective on their performance.

Comparative In Vitro Drug Release Profiles

The in vitro release of this compound from various formulations is a critical indicator of its potential in vivo performance. Novel formulations are designed to modify the drug release, often to sustain it over a prolonged period, thereby improving patient compliance and therapeutic outcomes.

A study on this compound-loaded liposomes containing ethanol and propylene glycol (ILEP) for nasal delivery demonstrated a sustained release profile compared to a free this compound (ISP) solution.[1] After 8 hours, the free ISP solution had released 97.42% of the drug, whereas the optimized ILEP formulation had released only 55.59% at 24 hours, indicating a significantly prolonged release.[1]

In the development of sustained-release matrix tablets, various polymers have been investigated. One study formulated tablets using hydroxypropylmethylcellulose (HPMC K15), Guar Gum, and PVP K 30.[2] The results showed that increasing the polymer concentration led to a reduction and extension of the drug release.[2] Another investigation into modified-release matrix tablets using polyethylene oxide (PEO) and dicalcium phosphate (DCP) also demonstrated the potential to modify drug dissolution.[3]

Enteric-coated tablets have also been developed to protect the drug from the acidic environment of the stomach and provide release in the intestine. Studies on such formulations have shown that the tablets remain intact in simulated gastric fluid (pH 1.2) for extended periods.[4] The use of double coating was found to result in a higher rate and extent of drug release.[5]

Formulation TypeTime (hours)Cumulative Drug Release (%)Reference
Free this compound (ISP) Solution897.42[1]
This compound-Loaded Liposomes (ILEP)2455.59[1]
Sustained-Release Matrix Tablets (F4)118.54 ± 0.13[2]
445.72 ± 0.18[2]
878.36 ± 0.11[2]
1298.63 ± 0.15[2]

Pharmacokinetic Profile Comparison

Pharmacokinetic parameters are crucial for assessing the in vivo performance of different drug formulations. A bioequivalence study comparing a test and a reference formulation of this compound HCl 40 mg sustained-release (SR) capsules provided valuable insights into their in vivo behavior.

The study, conducted in healthy Indian volunteers, demonstrated that the test formulation was bioequivalent to the reference formulation, with a relative bioavailability of 97.48%.[6] This indicates that the rate and extent of absorption of the drug from the test product were comparable to the reference product.

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Reference
Cmax (ng/mL) 185.42 ± 5.68188.36 ± 4.82[6]
Tmax (hr) 5.00 ± 0.285.00 ± 0.36[6]
AUC0-t (ng.hr/mL) 1452.36 ± 25.471489.25 ± 28.36[6]
AUC0-inf (ng.hr/mL) 1568.74 ± 32.141624.58 ± 35.47[6]
t1/2 (hr) 5.86 ± 0.425.92 ± 0.38[6]

Experimental Protocols

In Vitro Drug Release Study

The in vitro drug release profiles of this compound formulations are typically evaluated using a USP dissolution apparatus.

  • For this compound-Loaded Liposomes (ILEP): The study was conducted using a dialysis bag method. The formulation was placed in a dialysis bag and suspended in a release medium (e.g., phosphate-buffered saline, pH 7.4). Samples were withdrawn at specific time intervals and analyzed for drug content using a suitable analytical method like UV-Vis spectrophotometry.[1]

  • For Sustained-Release Matrix Tablets: The release study was carried out using a USP Type 2 (paddle) or Type 1 (basket) apparatus. The tablets were placed in a dissolution medium (e.g., 0.1 N HCl, phosphate buffer pH 6.8) maintained at 37 ± 0.5°C.[2][7] Aliquots of the dissolution medium were withdrawn at predetermined time intervals and the concentration of this compound was determined spectrophotometrically.[2][4]

Bioequivalence Study Protocol

Bioequivalence studies are conducted to compare the bioavailability of a test drug product with that of a reference product.

  • Study Design: A randomized, two-way, two-period, crossover design is commonly employed.[6]

  • Subjects: Healthy human volunteers are recruited for the study.

  • Procedure: Subjects receive a single dose of either the test or the reference formulation, followed by a washout period, and then the other formulation. Blood samples are collected at specific time points before and after drug administration.

  • Analysis: The plasma concentrations of this compound are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[6] Pharmacokinetic parameters including Cmax, Tmax, AUC0-t, and AUC0-inf are then calculated from the plasma concentration-time data.[6]

Signaling Pathway and Experimental Workflow

To visualize the mechanisms of action and the process of formulation development, the following diagrams are provided.

Isoxsuprine_Signaling_Pathway This compound This compound Beta2_Receptor β2-Adrenergic Receptor This compound->Beta2_Receptor Binds to Adenylate_Cyclase Adenylate Cyclase Beta2_Receptor->Adenylate_Cyclase Activates cAMP ↑ cAMP Adenylate_Cyclase->cAMP Catalyzes conversion of ATP to MLCK_Inhibition Inhibition of Myosin Light-Chain Kinase (MLCK) cAMP->MLCK_Inhibition Smooth_Muscle_Relaxation Smooth Muscle Relaxation MLCK_Inhibition->Smooth_Muscle_Relaxation Vasodilation Vasodilation Smooth_Muscle_Relaxation->Vasodilation

Caption: Signaling pathway of this compound leading to vasodilation.

Formulation_Evaluation_Workflow Formulation_Development Formulation Development (e.g., Liposomes, Matrix Tablets) Preformulation_Studies Pre-formulation Studies (Drug-Excipient Compatibility) Formulation_Development->Preformulation_Studies Characterization Physicochemical Characterization (Particle Size, Encapsulation Efficiency) Formulation_Development->Characterization Preformulation_Studies->Formulation_Development In_Vitro_Release In Vitro Drug Release Studies Characterization->In_Vitro_Release Pharmacokinetic_Studies In Vivo Pharmacokinetic Studies (Animal Models / Human Volunteers) In_Vitro_Release->Pharmacokinetic_Studies Data_Analysis Data Analysis and Comparison Pharmacokinetic_Studies->Data_Analysis

Caption: Experimental workflow for formulation and evaluation.

References

A systematic review and meta-analysis of Isoxsuprine's clinical trial data for tocolysis.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a systematic review and meta-analysis of clinical trial data on the use of isoxsuprine for tocolysis in preterm labor. It offers an objective comparison of this compound's performance against other commonly used tocolytic agents, supported by experimental data. The information is intended for researchers, scientists, and professionals involved in drug development.

Comparative Efficacy of Tocolytic Agents

The primary goal of tocolysis is to delay preterm birth, allowing for the administration of antenatal corticosteroids to improve fetal lung maturity. The efficacy of this compound has been compared to placebo and other tocolytics in various clinical trials.

Table 1: Efficacy of this compound vs. Placebo in Tocolysis

OutcomeThis compoundPlacebop-value
Successful Tocolysis92%44.4%< 0.001
Prolonged Pregnancy (Risk of Abortion)92.5%46.4%< 0.001
Prolonged Pregnancy (Risk of Premature Delivery)89.5%29.4%< 0.001

Data from a systematic review of double-blind studies.

Table 2: Comparative Efficacy of this compound and Other Tocolytics

Tocolytic AgentSuccessful TocolysisProlongation of Pregnancy (>48 hours)Mean Prolongation of Pregnancy (days)
This compound 72% - 75%50% - 57.76%16.5 - 27.54
Nifedipine 82% - 96%74%22.4 - 46.13
Magnesium Sulfate 85.37%74%Not widely reported
Atosiban Similar to betamimeticsSimilar to betamimeticsNot widely reported
Ritodrine 84%Not specifiedNot specified

Data compiled from multiple comparative studies. Ranges reflect findings from different trials.

Comparative Safety of Tocolytic Agents

The safety profile of a tocolytic agent is a critical factor in its clinical use. Maternal side effects are common with many tocolytics, and their incidence varies between drugs.

Table 3: Incidence of Maternal Side Effects with Different Tocolytics

Side EffectThis compoundNifedipineMagnesium Sulfate
Tachycardia/Palpitations 6.66% - 50%Well-toleratedLess common than this compound
Hypotension 13.33% - 26%MinimalLess common than this compound
Nausea/Vomiting 24%Well-toleratedMore common than this compound
Facial Flushing Not commonly reported16.66%Not commonly reported

Data compiled from multiple comparative studies. Ranges reflect findings from different trials.

Experimental Protocols

The methodologies for the administration of tocolytic agents in clinical trials vary. Below are representative protocols for this compound and its common alternatives.

This compound Protocol:

  • Intravenous Administration: 40-60 mg of this compound hydrochloride is diluted in 500ml of 5% dextrose solution. The infusion is started at a rate of 0.2-0.5 mg/minute and is continued for 12-48 hours, depending on uterine contractions and maternal/fetal response.

  • Intramuscular Administration: Following intravenous tocolysis, 10 mg of this compound may be administered intramuscularly every 3-4 hours.

  • Oral Maintenance: Once uterine contractions have ceased, oral maintenance therapy with 10-20 mg of this compound every 4-6 hours is often initiated.

Nifedipine Protocol:

  • Oral Administration: An initial loading dose of 20-30 mg of nifedipine is given orally. This is followed by 10-20 mg every 4-6 hours. The dosage is adjusted based on the patient's response and blood pressure monitoring.

Magnesium Sulfate Protocol:

  • Intravenous Administration: A loading dose of 4-6 g of magnesium sulfate is administered intravenously over 20-30 minutes. This is followed by a continuous infusion of 1-2 g/hour . Serum magnesium levels are monitored to ensure therapeutic range and avoid toxicity.

Atosiban Protocol:

  • Intravenous Administration: An initial bolus of 6.75 mg of atosiban is given intravenously over one minute. This is followed by a high-dose infusion of 300 mcg/minute for three hours, and then a lower-dose infusion of 100 mcg/minute for up to 45 hours.

Visualizations

Signaling Pathway of this compound

This compound This compound Beta2Receptor Beta-2 Adrenergic Receptor (Myometrium) This compound->Beta2Receptor Binds to AC Adenylyl Cyclase Beta2Receptor->AC Activates cAMP Increased intracellular cAMP AC->cAMP Catalyzes conversion of ATP to PKA Protein Kinase A (PKA) Activation cAMP->PKA MLCK Myosin Light Chain Kinase (MLCK) Phosphorylation PKA->MLCK Inhibits via Relaxation Myometrial Relaxation (Tocolysis) MLCK->Relaxation Leads to cluster_0 Planning cluster_1 Execution cluster_2 Analysis & Synthesis cluster_3 Reporting A Define Research Question B Develop Search Strategy A->B C Conduct Literature Search (e.g., PubMed, Embase) B->C D Screen Titles and Abstracts C->D E Full-text Review for Eligibility D->E F Data Extraction E->F G Quality Assessment of Studies F->G H Meta-analysis of Quantitative Data G->H I Synthesize Qualitative Findings H->I J Interpret Results I->J K Publish Comparison Guide J->K Tocolytics Tocolytic Agents This compound This compound (Beta-agonist) Tocolytics->this compound Nifedipine Nifedipine (Calcium Channel Blocker) Tocolytics->Nifedipine MagnesiumSulfate Magnesium Sulfate Tocolytics->MagnesiumSulfate Atosiban Atosiban (Oxytocin Antagonist) Tocolytics->Atosiban Nifedipine->this compound Higher Efficacy, Fewer Side Effects MagnesiumSulfate->this compound Higher Efficacy, Different Side Effect Profile Atosiban->this compound Similar Efficacy, Fewer Side Effects

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Isoxsuprine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is as crucial as the discoveries they enable. Isoxsuprine, a vasodilator, requires meticulous handling and disposal to prevent environmental contamination and ensure laboratory safety. Adherence to established protocols is not only a matter of regulatory compliance but also a core component of responsible research.

Immediate Safety and Disposal Protocols

When handling this compound, it is imperative to prevent its release into the environment.[1][2] Safety Data Sheets (SDS) for this compound hydrochloride explicitly warn that the substance is very toxic to aquatic life with long-lasting effects.[2] Therefore, disposal into sewer systems is strictly prohibited.[1]

The primary recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] This ensures that the compound is destroyed in a manner that minimizes environmental impact. Research laboratories must manage their pharmaceutical waste in accordance with federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[3][4][5]

Key Disposal Steps:

  • Segregation and Labeling: All waste containing this compound, including unused product, contaminated lab consumables (e.g., vials, pipettes, gloves), and spill cleanup materials, must be segregated from general laboratory waste.[6] Containers for this waste must be clearly labeled as hazardous, indicating the contents.

  • Container Management: Use appropriate, sealed, and leak-proof containers for this compound waste.[6][7] Original containers should be used where possible; if not, the new container must be compatible with the chemical.[6]

  • Spill Management: In the event of a spill, prevent the material from entering drains or waterways.[1][7] Collect the spilled material using an absorbent, non-combustible material and place it in a suitable, closed container for disposal.[1][7]

  • Waste Collection: Arrange for the collection of this compound waste by a licensed hazardous waste disposal service. These services ensure that the waste is transported and treated in compliance with all regulatory requirements.[4][8]

  • Documentation: Maintain detailed records of all disposed this compound, including quantities and disposal dates. This documentation is crucial for regulatory compliance and institutional safety audits.[4]

Quantitative Data on this compound Hazards

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Category 4: Harmful if swallowed.[2][9]
Aquatic Hazard (Acute) Category 1: Very toxic to aquatic life.[2]
Aquatic Hazard (Chronic) Category 1: Very toxic to aquatic life with long lasting effects.[2]

This data underscores the critical need to prevent this compound from entering aquatic environments.

Experimental Protocols for Disposal

The standard and accepted protocol for the disposal of this compound does not involve in-laboratory treatment or neutralization due to its hazardous nature. The recommended "experiment" is, in fact, a strict procedural adherence to established waste management practices.

Protocol for Preparing this compound Waste for Disposal:

  • Personnel Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[7]

  • Waste Accumulation: Collect all materials contaminated with this compound in a designated, sealed, and clearly labeled hazardous waste container. This includes residual powder, solutions, and any contaminated single-use items.

  • Container Sealing and Storage: Once the waste container is full, ensure it is securely sealed. Store the container in a designated hazardous waste accumulation area, away from incompatible materials and sources of ignition.[7]

  • Scheduling Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company to schedule a pickup.[8] Provide them with an accurate description of the waste.

  • Record Keeping: Log the container's contents and date of transfer to the disposal service in your laboratory's chemical inventory and waste disposal records.

Visualizing the Disposal Workflow

To aid in understanding the proper disposal pathway for this compound, the following diagram outlines the decision-making process and necessary actions.

IsoxsuprineDisposalWorkflow This compound Disposal Workflow start This compound Waste Generated (Unused product, contaminated materials) is_sewer Dispose in Sewer? start->is_sewer no_sewer NO (Aquatic Toxin) is_sewer->no_sewer Prohibited segregate Segregate as Hazardous Waste no_sewer->segregate label_container Use Labeled, Sealed Container segregate->label_container store_safe Store in Designated Safe Area label_container->store_safe contact_ehs Contact EHS or Licensed Waste Disposal Service store_safe->contact_ehs document Document Disposal contact_ehs->document end Proper Disposal Complete document->end

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these rigorous disposal procedures, the scientific community can continue its vital work while upholding its responsibility to protect the environment and public health.

References

Safeguarding Laboratory Practices: A Guide to Handling Isoxsuprine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Information for Isoxsuprine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is paramount to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE) and Hygiene

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. This includes the use of appropriate barriers and adherence to strict hygiene protocols.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications
Hand Protection GlovesChemical-resistant, disposable. Nitrile gloves are a suitable option.
Eye Protection Safety GlassesWith side shields to protect against splashes.
Respiratory Protection Dust RespiratorUse when handling the powder form to prevent inhalation.
Body Protection Laboratory CoatTo prevent contamination of personal clothing.
Emergency Use Vinyl SuitRecommended for responding to large spills or significant exposure events.[1]

Hygiene Measures:

  • Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday.

  • Do not eat, drink, or smoke in laboratory areas where this compound is handled or stored.[2][3]

  • Remove contaminated clothing and wash it before reuse.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound at every stage.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly closed, clearly labeled container.[4][5]

  • Keep the container in a cool, well-ventilated area away from direct sunlight and sources of ignition.[2]

  • Store separately from incompatible materials, such as oxidizing agents.[1] Recommended storage is in a glass or polyethylene/polypropylene container.[1]

2. Handling and Preparation:

  • All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood or with local exhaust ventilation to minimize dust generation.[1][2]

  • Avoid all personal contact, including inhalation of dust.[1]

  • Wear the appropriate PPE as detailed in the table above.

Step-by-Step Personal Protective Equipment (PPE) Protocol:

A meticulous procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

PPE_Protocol

Emergency Procedures

Rapid and correct response to emergencies can significantly mitigate risks.

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Protect: Don appropriate PPE, including a dust respirator and gloves, before entering the spill area. For major spills, a vinyl suit is recommended.[1]

  • Contain: Use dry clean-up procedures to avoid generating dust.[1] Do not use water to clean up the spill as this may create aerosols.

  • Clean: Carefully sweep or vacuum the spilled material. If using a vacuum, it must be equipped with a HEPA filter.[1]

  • Collect: Place the spilled material and any contaminated cleaning supplies into a suitable, labeled container for disposal.[1]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Personal Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water. Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • All this compound waste, including unused product, contaminated materials (e.g., gloves, paper towels), and empty containers, should be considered chemical waste.

  • Collect solid waste in a designated, clearly labeled, and sealed container.

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

Disposal Procedure:

  • Labeling: Ensure the waste container is accurately labeled with "Hazardous Waste," the chemical name "this compound," and the approximate quantity.

  • Storage: Store the waste container in a designated satellite accumulation area, away from general laboratory traffic and incompatible materials.

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Regulatory Compliance: All disposal activities must be conducted in accordance with local, state, and federal regulations.

Disposal_Workflow Start Generation of this compound Waste Segregate Segregate Waste Start->Segregate Collect Collect in Labeled Container Segregate->Collect Store Store in Satellite Accumulation Area Collect->Store Contact_EHS Contact EHS for Disposal Store->Contact_EHS Disposal Professional Disposal Contact_EHS->Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoxsuprine
Reactant of Route 2
Reactant of Route 2
Isoxsuprine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.